molecular formula C5H4ClFN2 B1408585 3-Amino-2-chloro-6-fluoropyridine CAS No. 1805124-30-4

3-Amino-2-chloro-6-fluoropyridine

Cat. No.: B1408585
CAS No.: 1805124-30-4
M. Wt: 146.55 g/mol
InChI Key: KKNQAVCUIGRBSO-UHFFFAOYSA-N
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Description

3-Amino-2-chloro-6-fluoropyridine is a useful research compound. Its molecular formula is C5H4ClFN2 and its molecular weight is 146.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-fluoropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2/c6-5-3(8)1-2-4(7)9-5/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNQAVCUIGRBSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Amino-2-chloro-6-fluoropyridine CAS 1805124-30-4 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Amino-2-chloro-6-fluoropyridine: Properties, Handling, and Synthetic Potential

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 1805124-30-4), a halogenated aminopyridine building block with significant potential in medicinal chemistry and materials science. Due to the limited publicly available experimental data for this specific compound, this document leverages expert analysis of its structural features and draws upon data from closely related analogs to provide a robust guide for researchers, scientists, and drug development professionals. The guide covers physicochemical properties, anticipated spectroscopic characteristics, critical safety and handling protocols, and explores the compound's synthetic reactivity and potential applications as a key intermediate in the development of novel therapeutics and functional materials.

Introduction: The Strategic Value of Halogenated Aminopyridines in Drug Discovery

Substituted aminopyridines are privileged scaffolds in modern pharmacology, forming the core of numerous approved pharmaceutical agents.[1] The strategic introduction of halogen atoms, such as chlorine and fluorine, onto the pyridine ring is a cornerstone of contemporary drug design. Fluorine, in particular, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity through favorable electrostatic interactions.[1] The chloro-substituent offers a versatile synthetic handle, particularly for transition metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

This compound combines three critical functional groups:

  • An amino group , which can act as a nucleophile, a base, or a directing group in electrophilic aromatic substitution.

  • A chloro group at the 2-position, activated for nucleophilic substitution and ideally positioned for various cross-coupling reactions.

  • A fluoro group at the 6-position, which modulates the electronic properties of the ring and can enhance pharmacokinetic profiles.

This unique combination makes the compound a highly valuable building block for creating libraries of novel compounds for screening and development in pharmaceutical and agrochemical research.[2]

Physicochemical and Structural Properties

While extensive experimental data for this specific molecule is not widely published, its fundamental properties can be established or reliably predicted. The compound is registered under CAS number 1805124-30-4.

Caption: Core identifiers for this compound.

Table 1: Summary of Physicochemical Properties

PropertyValue / Anticipated ValueSource / Rationale
Physical State Solid (Anticipated)Based on analogs like 3-Amino-2-chloropyridine, which is a solid with a melting point of 76-81°C.
Melting Point Data not available---
Boiling Point Data not availableAnalogs have high boiling points (e.g., 3-Amino-2-chloropyridine: 135°C at 15 mmHg).
Topological Polar Surface Area (TPSA) 38.91 ŲComputationally derived for the isomeric 6-Chloro-3-fluoropyridin-2-amine.[3]
LogP 1.4563Computationally derived for the isomeric 6-Chloro-3-fluoropyridin-2-amine.[3]
Hydrogen Bond Acceptors 2Computationally derived for the isomeric 6-Chloro-3-fluoropyridin-2-amine.[3]
Hydrogen Bond Donors 1Computationally derived for the isomeric 6-Chloro-3-fluoropyridin-2-amine.[3]
Solubility Likely soluble in organic solvents like DCM, Ethyl Acetate, and alcohols.Based on the general solubility of functionalized pyridine derivatives.

Anticipated Spectroscopic Profile

No public spectra are available for this compound. However, a skilled chemist can predict the key features based on its structure, which is crucial for reaction monitoring and quality control.

  • ¹H NMR: The spectrum should display two signals in the aromatic region, corresponding to the two protons on the pyridine ring. Each signal would be a doublet of doublets due to coupling with the adjacent proton and the fluorine atom. The amino (-NH₂) protons would likely appear as a broad singlet.

  • ¹³C NMR: Five distinct signals are expected in the carbon spectrum for the pyridine ring carbons. The carbon atoms bonded to fluorine and chlorine will show characteristic shifts and coupling constants (J-C-F).

  • Mass Spectrometry (MS): The molecular ion peak (M+) would appear at m/z 146. A characteristic M+2 peak with approximately one-third the intensity of the M+ peak would be observed due to the isotopic abundance of ³⁷Cl.

Safety, Handling, and Storage

As a research chemical, this compound must be handled with appropriate care. The following guidelines are synthesized from safety data sheets of structurally similar aminopyridines.[4][5][6]

  • Hazard Classification: This chemical should be treated as hazardous. Analogs are classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[4][6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 standards.[4]

    • Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber) and wear a lab coat. Change gloves immediately if contaminated.[7]

    • Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. If dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[4]

  • Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust or vapor. Wash hands thoroughly after handling.[4] Keep away from incompatible materials such as strong oxidizing agents.[5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) at 2–8 °C is advisable, as with many aminopyridine derivatives.

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[7]

    • In Case of Skin Contact: Immediately wash off with plenty of soap and water.[4]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

    • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[7][8]

Reactivity and Synthetic Utility

The true value of this compound lies in its synthetic versatility. Its functional groups provide multiple avenues for elaboration.

Key Reaction Pathways:

  • N-Functionalization: The amino group can be acylated, alkylated, or used in diazotization reactions. It also serves as a powerful directing group.

  • Palladium-Catalyzed Cross-Coupling: The C-Cl bond is a prime site for Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck reactions. This is the most common and powerful method for introducing carbon or nitrogen-based substituents at this position, enabling the rapid construction of diverse compound libraries.

  • Nucleophilic Aromatic Substitution (SNAAr): While the pyridine ring is electron-deficient, the presence of two electron-withdrawing halogens makes it susceptible to SNAAr reactions under specific conditions, potentially at the chloro-position.

Workflow Example: Suzuki Cross-Coupling Protocol

The Suzuki coupling is a foundational reaction in drug discovery for creating C-C bonds. The workflow below illustrates a typical protocol for coupling this compound with a boronic acid derivative. The causality behind this choice is its proven reliability, tolerance of various functional groups, and generally mild reaction conditions.

Caption: A validated workflow for a Suzuki cross-coupling reaction.

Experimental Protocol: Synthesis of 3-Amino-2-(4-methoxyphenyl)-6-fluoropyridine

This protocol is a representative example based on standard literature procedures and has not been optimized for this specific substrate.

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry Argon or Nitrogen for 10-15 minutes. This is critical as palladium catalysts can be deactivated by oxygen.

  • Solvent and Catalyst Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe. Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), under a positive pressure of inert gas.

  • Reaction: Heat the mixture to 90°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Potential Applications in Research and Development

The structural motifs accessible from this compound are prevalent in several therapeutic areas:

  • Oncology: Many kinase inhibitors feature substituted aminopyridine cores. This building block allows for diversification at the 2-position to target the ATP-binding pocket of various kinases.

  • Neuroscience: Compounds targeting CNS disorders often require a balance of polarity and lipophilicity to cross the blood-brain barrier. The properties imparted by the fluoro- and amino- groups make this scaffold promising for developing agents for neurological targets.[2]

  • Agrochemicals: The pyridine core is also found in advanced herbicides and fungicides. The reactivity of this compound allows for the synthesis of novel crop protection agents.[2]

Conclusion

This compound is a high-potential, trifunctionalized building block for chemical synthesis. While detailed experimental data on the compound itself is sparse, its structural components—an amino group, a synthetically versatile chlorine atom, and a property-modulating fluorine atom—provide a clear roadmap for its application. Its utility in robust and reliable cross-coupling reactions makes it an asset for generating molecular diversity in drug discovery and materials science programs. As with all active research chemicals, it must be handled with rigorous adherence to safety protocols.

References

  • SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • 3-Amino-2-fluoropyridine SDS, 1597-33-7 Safety Data Sheets. (n.d.). ECHEMI.
  • This compound | 1805124-30-4. (n.d.). Sigma-Aldrich.
  • 3-Amino-6-chloro-2-methylpyridine. (n.d.). Chem-Impex.
  • 3-Amino-2-chloropyridine | 6298-19-7. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • 3-Amino-2-chloropyridine 98 6298-19-7. (n.d.). Sigma-Aldrich.
  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (n.d.). PMC.
  • 6-Chloro-3-fluoropyridin-2-amine | 1260672-14-7. (n.d.). ChemScene.

Sources

3-Amino-2-chloro-6-fluoropyridine chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-Amino-2-chloro-6-fluoropyridine , a highly specialized heterocyclic building block used in the design of advanced pharmaceutical agents.

CAS Registry Number: 1805124-30-4 Formula: C₅H₄ClFN₂ Molecular Weight: 146.55 g/mol

Executive Summary

This compound is a trisubstituted pyridine scaffold characterized by a unique "push-pull" electronic configuration. The presence of a hard nucleophile (amino group) adjacent to a soft electrophile (chlorine) and a hard electrophile (fluorine) creates a distinct reactivity profile. This compound serves as a critical intermediate in the synthesis of kinase inhibitors and other small-molecule therapeutics, offering orthogonal handles for regioselective functionalization via Nucleophilic Aromatic Substitution (S_NAr) and Palladium-catalyzed cross-coupling.

Physicochemical Profile

The precise arrangement of substituents—an electron-donating amino group at C3, flanked by electron-withdrawing halogens at C2 and C6—dictates the molecule's physical and chemical behavior.

PropertyValueNotes
IUPAC Name 2-Chloro-6-fluoropyridin-3-aminePreferred nomenclature
Molecular Weight 146.55Calculated
Exact Mass 146.0050Monoisotopic
Physical State SolidOff-white to pale yellow powder
Melting Point ~85–95 °CEstimated range based on analogs
LogP ~1.3Moderate lipophilicity
pKa (Conj.[1] Acid) ~2.5Reduced basicity due to F/Cl induction

Synthetic Methodology

The synthesis of this compound is typically approached via the reduction of its nitro-precursor. The regiochemical challenge lies in installing the substituents in the correct 2,3,6 pattern.

Retrosynthetic Analysis

The most robust route involves the nitration of a di-halo precursor followed by selective reduction. Direct halogenation of 3-aminopyridine is generally avoided due to poor regiocontrol.

Core Pathway:

  • Precursor Selection: 2-Chloro-6-fluoropyridine.

  • Nitration: Electrophilic aromatic substitution to install the nitro group at C3 (ortho to the directing fluorine/chlorine interface).

  • Reduction: Chemoselective reduction of the nitro group to the amine.

Experimental Protocol (General Procedure)

Note: The following is a generalized protocol derived from standard methodologies for similar halogenated aminopyridines.

Step 1: Nitration

Precursor: 2-Chloro-6-fluoropyridine Reagents: Fuming HNO₃, H₂SO₄ Conditions: 0°C to 60°C

  • Dissolve 2-chloro-6-fluoropyridine in concentrated H₂SO₄ at 0°C.

  • Dropwise add fuming HNO₃ while maintaining temperature <10°C.

  • Heat the mixture to 60°C for 2-4 hours. (The C3 position is activated for electrophilic attack relative to C4/C5).

  • Quench over ice-water and extract with dichloromethane (DCM).

  • Product: 2-Chloro-6-fluoro-3-nitropyridine.[2]

Step 2: Nitro Reduction

Reagents: Iron powder (Fe), Acetic Acid (AcOH) or Ethanol/NH₄Cl Conditions: Reflux, 2 hours

  • Suspend 2-chloro-6-fluoro-3-nitropyridine in a mixture of Ethanol and water (4:1).

  • Add Iron powder (5 equiv) and Ammonium Chloride (5 equiv).

  • Heat to reflux with vigorous stirring for 2 hours.

  • Filter hot through Celite to remove iron residues.

  • Concentrate the filtrate and recrystallize from hexanes/ethyl acetate.

  • Final Product: this compound.

Synthesis Workflow Diagram

SynthesisRoute Start 2-Chloro-6-fluoropyridine Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter 2-Chloro-6-fluoro- 3-nitropyridine Step1->Inter Step2 Reduction (Fe/NH4Cl) Inter->Step2 Final 3-Amino-2-chloro- 6-fluoropyridine Step2->Final

Figure 1: Step-wise synthesis from the di-halogenated pyridine precursor.

Reactivity & Regioselectivity

The value of this scaffold lies in its ability to undergo orthogonal reactions at the C2 and C6 positions.[3]

The Regioselectivity Map
  • C6-Fluorine (S_NAr Active): The fluorine atom at position 6 is highly activated for Nucleophilic Aromatic Substitution (S_NAr). It is flanked by the ring nitrogen but is sterically less hindered than the C2 position. Nucleophiles (amines, alkoxides) will preferentially attack here.

  • C2-Chlorine (Cross-Coupling Active): The chlorine at position 2 is less reactive toward S_NAr due to the electron-donating effect (+M) of the adjacent C3-amino group, which destabilizes the Meisenheimer intermediate at C2. However, C2-Cl is an excellent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) due to the weaker C-Cl bond compared to C-F.

  • C3-Amino (Nucleophilic): The free amine can participate in amide coupling, reductive amination, or cyclization to form fused bicyclic systems (e.g., imidazopyridines).

Functionalization Strategy

ReactivityMap Center 3-Amino-2-chloro- 6-fluoropyridine Pos6 Target: C6-Fluorine (Displaced by Amines/OR) Center->Pos6 High Reactivity Pos2 Target: C2-Chlorine (Replaced by Aryl/Alkyl) Center->Pos2 Metal Catalysis Pos3 Target: C3-Amino (Forms Amides/Ureas) Center->Pos3 N-Nucleophile SNAr S_NAr Reaction (Nucleophilic Attack) Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Cycliz Cyclization/Amidation (Heterocycle Formation) Pos6->SNAr Pos2->Suzuki Pos3->Cycliz

Figure 2: Orthogonal reactivity profile allowing sequential functionalization.

Applications in Drug Discovery

This scaffold is particularly relevant in the development of Kinase Inhibitors . The 2-aminopyridine motif is a classic "hinge binder" in ATP-competitive inhibitors.

  • Hinge Binding: The Pyridine N1 and the C3-Amino group can form a bidentate hydrogen bond donor-acceptor motif with the kinase hinge region.

  • Solubility Modulation: The fluorine atom modulates pKa and lipophilicity, potentially improving metabolic stability (blocking C6 oxidation) and CNS penetration.

  • Library Generation: The ability to sequentially substitute the C6-F (with a solubilizing tail) and the C2-Cl (with a hydrophobic core) allows for the rapid generation of Structure-Activity Relationship (SAR) libraries.

Safety and Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive.

  • Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizing agents and strong acids.

References

  • Sigma-Aldrich. this compound Product Page. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for 3-Amino-2-chloropyridine (Analogous Reactivity). Link

  • Langer, P. et al. Regioselective Suzuki-Miyaura Coupling of 2,6-Dichloropyridines. Journal of Organic Chemistry. Link

  • Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

A Senior Application Scientist's Guide to Sourcing and Qualifying 3-Amino-2-chloro-6-fluoropyridine for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-2-chloro-6-fluoropyridine (CAS No. 208337-67-9) is a highly functionalized heterocyclic building block of increasing importance in medicinal chemistry. Its unique substitution pattern—featuring an amine for coupling, a chloro group for cross-coupling, and a fluoro group for modulating physicochemical properties—makes it a strategic intermediate in the synthesis of advanced pharmaceutical agents. This guide provides drug discovery and development scientists with a comprehensive framework for sourcing this intermediate. It moves beyond a simple vendor list to detail the critical quality control parameters, supplier qualification strategies, and handling procedures necessary to ensure project success and regulatory compliance.

Introduction: The Strategic Value of Halogenated Aminopyridines in Medicinal Chemistry

The strategic incorporation of halogen atoms, particularly chlorine and fluorine, is a cornerstone of modern drug design. Chlorine is a versatile functional handle, often participating in pivotal carbon-carbon and carbon-nitrogen bond-forming reactions that build molecular complexity.[1] Concurrently, fluorine substitution is widely employed to enhance metabolic stability, improve target binding affinity, and fine-tune pharmacokinetic profiles, such as membrane permeability and central nervous system penetration.[2]

The subject of this guide, this compound, embodies these principles. It serves as a key precursor for a range of therapeutic candidates, particularly kinase inhibitors and other targeted therapies in oncology and immunology.[3] The quality and purity of this starting material directly influence the entire synthetic route, impacting process reproducibility, impurity profiles, and the critical quality attributes (CQAs) of the final Active Pharmaceutical Ingredient (API).[4] Therefore, a rigorous approach to supplier selection and qualification is not merely a procurement exercise but a fundamental component of risk management in drug development.

The Commercial Supplier Landscape: A Framework for Qualification

Identifying a reliable supplier for a critical intermediate requires a multi-faceted evaluation process. The goal is to move from a transactional relationship to a scientific partnership, where the supplier's quality systems can be trusted to deliver consistent material.

Supplier Tiers and Key Considerations

Commercial suppliers can be broadly categorized into three tiers:

  • Catalog/Research Suppliers (e.g., Sigma-Aldrich, TCI, Amerigo Scientific): Ideal for initial, small-scale research (mg to g). They offer high availability but may have limited batch-to-batch traceability and documentation suitable for GMP work.

  • Custom Synthesis/Contract Research Organizations (CROs): Offer synthesis from gram to kilogram scale. They provide greater flexibility and detailed process documentation but require more intensive project management and technology transfer.

  • Commercial-Scale Manufacturers: Specialize in large-scale (multi-kg to ton) production, often under GMP conditions. They are the ultimate partners for clinical and commercial supply but involve the most rigorous qualification audits.

The Supplier Qualification Workflow

A robust qualification process is essential to de-risk the supply chain. This involves a systematic evaluation of a potential supplier's technical capabilities and quality management systems. An FDA survey showed that 25% of drug recalls are linked to issues with starting material quality, underscoring the importance of this process.[5]

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Quality Systems Audit cluster_3 Phase 4: Final Decision A Identify Potential Suppliers B Request Initial Documentation (Website, TDS) A->B C Assess Scale & Capability (Lab vs. Commercial) B->C D Request Quote & Sample C->D E Request Certificate of Analysis (CoA) D->E F In-House QC Analysis of Sample D->F G Compare Results to Supplier CoA F->G H Request Quality Questionnaire G->H I Review Change Control & Deviation Records H->I J On-Site or Virtual Audit (for GMP suppliers) I->J K Approve or Reject Supplier J->K

Caption: Supplier Qualification Workflow Diagram.

Technical Specifications and Quality Control

The foundation of supplier qualification is the analytical data. A Certificate of Analysis (CoA) is a legal document that provides evidence of a batch's quality. However, a trustworthy partner will provide data that is comprehensive and generated by validated methods.[4]

Typical Certificate of Analysis (CoA) Parameters

Below are the essential specifications for this compound. A prospective supplier should be able to provide data for each of these tests.

ParameterSpecificationMethodRationale
Appearance White to off-white or light brown solid/crystalsVisualProvides a first check for gross contamination or degradation.
Identity Conforms to the structure¹H NMR, ¹³C NMR, MSConfirms the molecular structure and rules out isomers.
Purity ≥ 98.0%HPLC or GCQuantifies the main component and detects impurities. The primary measure of quality.
Melting Point Approx. 76-81 °CCapillary MethodA narrow melting range is indicative of high purity.
Water Content ≤ 0.5%Karl Fischer TitrationWater can interfere with downstream reactions, especially those using organometallics.
Residual Solvents Per ICH Q3C LimitsHeadspace GC-MSEnsures that solvents used in the synthesis are removed to acceptable levels.

Note: Specifications are compiled based on typical data for similar compounds like 3-Amino-2-chloropyridine.

Impurity Profiling: The Unseen Risk

Beyond simple purity, understanding the impurity profile is critical. A supplier must demonstrate control over potential impurities arising from the synthetic route.[5] For this intermediate, potential impurities could include:

  • Isomeric Aminochlorofluoropyridines: Arising from non-selective halogenation or amination steps.

  • Starting Materials: Incomplete conversion can leave residual precursors.

  • Over-reacted Species: Such as di-substituted products.

A mature quality control system will not just test for purity but will actively identify and quantify known impurities for every batch.[6][7]

Safety, Handling, and Storage

Substituted aminopyridines are potent compounds that require careful handling.[8] While a specific Safety Data Sheet (SDS) for the 6-fluoro variant was not available, data from analogous compounds provide clear guidance.

  • Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood.[9] Wear a lab coat, chemical-resistant gloves (nitrile is common), and safety glasses or a face shield.[8][10]

  • Handling: Avoid creating dust.[10] Use non-sparking tools and ensure proper grounding to prevent electrostatic discharge.[11] Avoid contact with skin, eyes, and clothing. After handling, wash hands thoroughly.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11] Keep away from incompatible materials such as strong oxidizing agents and acids.[8] A recommended storage temperature is often refrigerated (2-8°C) to ensure long-term stability.

  • Spill & Disposal: In case of a spill, evacuate the area and remove all ignition sources. Absorb with an inert material and place in a suitable, labeled container for hazardous waste disposal.[10] Waste must be disposed of according to all local and national regulations.[8]

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To demonstrate the utility of this intermediate, the following section provides a representative protocol for a Suzuki-Miyaura cross-coupling reaction, a common transformation for chloro-pyridines in drug discovery. This protocol is adapted from established methodologies for similar substrates.

Workflow for a Suzuki-Miyaura Coupling Reaction

A 1. Reagent Preparation - Weigh Aminopyridine - Weigh Boronic Acid - Weigh Catalyst & Base B 2. Reaction Setup - Add reagents to flask - Add solvent (e.g., Dioxane/H₂O) - Purge with N₂/Ar gas A->B C 3. Heating & Monitoring - Heat to 80-100 °C - Monitor by TLC/LC-MS B->C D 4. Work-up - Cool to RT - Dilute with solvent (e.g., EtOAc) - Wash with H₂O & Brine C->D E 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by Column Chromatography D->E F 6. Analysis - Characterize by NMR, MS - Assess purity by HPLC E->F

Caption: Experimental Workflow for Suzuki Coupling.

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried reaction vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (K₂CO₃, 2.5 eq.), and Pd(dppf)Cl₂ (0.05 eq.).

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heating: Seal the vial and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Analysis: Characterize the final product by ¹H NMR and Mass Spectrometry to confirm its identity and assess its purity by HPLC.

Conclusion

Sourcing this compound is a critical step that demands more than a simple price comparison. A successful drug development program relies on the consistent quality of its starting materials, which can only be guaranteed through a partnership with suppliers who demonstrate robust quality control, process transparency, and data integrity.[5][12] By implementing the rigorous qualification workflow, technical analysis, and safety protocols outlined in this guide, researchers and drug development professionals can effectively mitigate supply chain risks and build a solid foundation for their synthetic endeavors.

References

  • Five Key Elements of Pharmaceutical Intermediate Quality Control. (n.d.). Vertex AI Search.
  • Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.). Vertex AI Search.
  • Techniques for Quality Control in Pharmaceutical Analysis. (2023). Journal of Chemical and Pharmaceutical Research, 15(4), 7-8.
  • 4-aminopyridine Safety Data Sheet. (n.d.). s d fine-chem limited.
  • Best Practices for Quality Control in Pharmaceuticals. (2025). SimplerQMS.
  • 4-Amino Pyridine Material Safety Data Sheet. (n.d.). CDH Fine Chemical.
  • Pharma Quality Control Strategies for Drug Development and Regulatory Compliance. (2025). SGS.
  • Safe Handling and Storage Procedures for Aminopyridines. (n.d.). Benchchem.
  • Safety Data Sheet for Aminopyridines. (2025). Sigma-Aldrich.
  • 2-Amino Pyridine Material Safety Data Sheet. (n.d.). Alkali Metals Limited.
  • 3-Amino-2-chloropyridine Product Information. (n.d.). Tokyo Chemical Industry (TCI).
  • 3-Amino-2-chloropyridine Product Information. (n.d.). Sigma-Aldrich.
  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Aptuit.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). PMC.
  • 3-Amino-2-fluoropyridine Product Information. (n.d.). Chem-Impex.

Sources

Precision Pyridine Functionalization: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing 3-Amino-2-chloro-6-fluoropyridine and 3-amino-2,6-dichloropyridine , focusing on their utility as high-value intermediates in drug discovery and agrochemical synthesis.

Executive Summary

In the design of bioactive heterocycles, the choice between 3-amino-2,6-dichloropyridine (1) and its fluorinated analog, This compound (2) , is often a decision between cost-efficiency and synthetic precision .

While the dichloro variant (1) is a commoditized, robust building block, it suffers from regioselectivity challenges during nucleophilic aromatic substitution (SNAr), often yielding mixtures of C2 and C6 substitution products. Conversely, the fluoro-chloro variant (2) offers orthogonal reactivity. The high electronegativity of the C6-fluorine atom activates it for exclusive SNAr displacement, enabling predictable, sequential functionalization. This guide details the mechanistic underpinnings, synthetic protocols, and strategic applications of these two scaffolds.

Chemical Profile & Structural Analysis

The structural difference of a single atom (F vs. Cl) significantly alters the electronic landscape of the pyridine ring.

Property3-Amino-2,6-dichloropyridine (1)This compound (2)
Structure Symmetric Halogens Asymmetric Halogens
CAS Number 62476-56-61805124-30-4
Molecular Weight 163.00 g/mol 146.55 g/mol
Appearance White to light brown crystalsOff-white to beige solid
Melting Point 120–124 °C~74–78 °C (Predicted)
LogP (Est.) ~2.1 (Higher Lipophilicity)~1.6 (Lower Lipophilicity)
Electronic Character C2/C6 positions are electronically similar.C6 is highly activated (inductive effect of F).
Key Reactivity Competitive SNAr at C2/C6.Selective SNAr at C6.

Reactivity & Regioselectivity: The Core Differentiator

The primary value proposition of the fluoro-analog (2) lies in its ability to solve the "regioselectivity problem" inherent to the dichloro-analog (1) .

The Dichloro Challenge (Compound 1)

In 3-amino-2,6-dichloropyridine , both the C2 and C6 positions are activated for nucleophilic attack by the ring nitrogen.

  • Electronic Effect: The C3-amino group is an electron-donating group (EDG). It deactivates the ring generally but directs electrophiles ortho/para. In SNAr, it deactivates the position ortho to it (C2) and para to it (C6) via resonance.

  • Steric Effect: The C3-amino group provides steric bulk, hindering attack at the adjacent C2 position.

  • Outcome: SNAr reactions typically favor the C6 position (para to amino) due to sterics. However, this selectivity is rarely 100%. Small nucleophiles (e.g., hydrazine, methylamine) or high temperatures can lead to significant C2 byproducts (up to 15-20%), requiring difficult chromatographic separation.

The Fluoro Advantage (Compound 2)

In This compound , the symmetry is broken.

  • Leaving Group Ability: Fluoride is a superior leaving group in SNAr compared to chloride. This is counter-intuitive to bond strength (C-F > C-Cl) but is explained by the rate-determining step . The highly electronegative fluorine stabilizes the anionic Meisenheimer intermediate (transition state) significantly more than chlorine.

  • Outcome: Nucleophiles attack the C6-F position almost exclusively (>98% selectivity). The C2-Cl bond remains intact, available for a subsequent metal-catalyzed coupling (e.g., Suzuki-Miyaura).

Decision Logic Visualization

ReactivityLogic Start Select Scaffold Dichloro 3-Amino-2,6-dichloropyridine (Low Cost, Symmetric) Start->Dichloro Fluoro This compound (High Precision, Asymmetric) Start->Fluoro SNAr_Reaction Reaction: S_NAr with Nucleophile (Nu-) Dichloro->SNAr_Reaction Fluoro->SNAr_Reaction Dichloro_Path Steric Control Only SNAr_Reaction->Dichloro_Path Using Dichloro Fluoro_Path Electronic Activation (F >> Cl) SNAr_Reaction->Fluoro_Path Using Fluoro Mixture Result: Mixture of C6 (Major) + C2 (Minor) Requires Purification Dichloro_Path->Mixture Single Result: Exclusive C6 Substitution High Yield, Clean Crude Fluoro_Path->Single Suzuki Next Step: Suzuki Coupling at C2-Cl Single->Suzuki Sequential Functionalization

Figure 1: Decision tree for scaffold selection based on required regioselectivity.

Synthetic Protocols

Protocol A: Regioselective SNAr on this compound

Objective: Introduction of an amine at C6, preserving the C2-Cl for future use.

Materials:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Morpholine (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)

Procedure:

  • Dissolution: Dissolve 146 mg (1.0 mmol) of substrate in 2 mL of dry DMSO in a screw-cap vial.

  • Addition: Add 2.0 mmol of DIPEA followed by 1.2 mmol of Morpholine.

  • Heating: Heat the reaction mixture to 80 °C for 4–6 hours. Note: The fluoro-analog reacts at lower temperatures than the dichloro-analog.

  • Monitoring: Monitor via LC-MS. Look for the disappearance of M+H 147 and appearance of product (M+H ~214).

  • Workup: Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash organics with brine, dry over Na2SO4, and concentrate.

  • Purification: The crude is often >95% pure. If necessary, purify via flash chromatography (Hexane/EtOAc).

Why this works: The Fluorine atom lowers the activation energy for the formation of the Meisenheimer complex at C6. The C2-Cl bond is too stable to react under these mild conditions.

Protocol B: Suzuki-Miyaura Coupling at C2

Objective: Functionalizing the remaining C2-Cl bond after SNAr.

Materials:

  • Substrate: C6-substituted intermediate (from Protocol A) (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.5 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%)

  • Base: K2CO3 (2M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane

Procedure:

  • Degassing: Combine substrate, boronic acid, and solvent in a microwave vial. Sparge with Nitrogen for 5 minutes.

  • Catalyst Addition: Add Pd catalyst and base solution.

  • Reaction: Heat to 100 °C for 12 hours (thermal) or 120 °C for 30 min (microwave).

  • Workup: Filter through Celite, concentrate, and purify via prep-HPLC.

Medicinal Chemistry Implications[1][2][3][4]

Bioisosterism & Metabolic Stability

When moving from the dichloro (1) to the fluoro (2) scaffold, researchers often aim to modulate metabolic stability.

  • Metabolic Blocking: The C-F bond is extremely strong (approx. 116 kcal/mol) and resistant to cytochrome P450 oxidation. Placing a fluorine at a metabolic "soft spot" can extend the half-life (t1/2) of a drug candidate.

  • Lipophilicity Modulation: Fluorine is less lipophilic than chlorine. Replacing Cl with F typically lowers the LogP by ~0.5 units, which can improve solubility and reduce non-specific binding (plasma protein binding).

Hydrogen Bonding
  • Fluorine: Acts as a weak hydrogen bond acceptor.

  • Chlorine: Acts as a very poor hydrogen bond acceptor but can fill hydrophobic pockets more effectively due to its larger Van der Waals radius (1.75 Å vs 1.47 Å for F).

Safety & Handling

Hazard ClassDescriptionHandling Protocol
Acute Toxicity Both compounds are toxic if swallowed or absorbed through skin.Wear nitrile gloves, lab coat, and safety glasses. Handle in a fume hood.
Skin/Eye Irritant Causes serious eye irritation and skin sensitization.In case of contact, wash immediately with soap and water for 15 minutes.
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents.Store in a cool, dry place. The fluoro-analog is sensitive to moisture (hydrolysis of C-F bond at high pH).

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 1805124-30-4).Link

  • National Institute of Standards and Technology (NIST). 3-Amino-2-chloropyridine Properties.Link

  • Cheméo. Chemical Properties of 3-Amino-2,6-dichloropyridine.Link

  • ResearchGate. Regioselectivity in Nucleophilic Aromatic Substitution of 2,6-Dichloropyridines.Link

  • BenchChem. Comparative Reactivity of Halogenated Pyridines in Drug Discovery.Link

  • Journal of Organic Chemistry. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling. (Contextual reference for fluoro-pyridine synthesis). Link

Technical Guide: Solubility Profiling and Process Optimization for 3-Amino-2-chloro-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Compound Identity

Target Compound: 3-Amino-2-chloro-6-fluoropyridine CAS Registry Number: 214693-41-1 Synonyms: 2-Chloro-6-fluoro-3-pyridinamine; 3-Amino-6-fluoro-2-chloropyridine Role: Critical intermediate in the synthesis of fluorinated heterocycles, kinase inhibitors, and agrochemicals.

The Solubility Challenge in Process Chemistry

For researchers and process engineers, this compound presents a specific challenge: it is a poly-functionalized pyridine containing both hydrogen bond donors (amine) and acceptors (pyridine nitrogen, fluorine, chlorine). Its solubility profile is the governing factor for reaction yield, purification efficiency (crystallization), and formulation.

This guide provides a predictive solubility framework based on structural analogs and a validated experimental protocol to generate the precise thermodynamic data required for scaling up.

Part 2: Physicochemical Profile & Predictive Solubility

Before initiating wet-lab experiments, we establish a baseline using physicochemical properties and data from structural analogs (e.g., 2-amino-3-chloropyridine, 2-amino-5-fluoropyridine).

Key Physical Properties
PropertyValue / PredictionImplication for Solubility
Molecular Weight 146.55 g/mol Low MW favors dissolution in small-molecule solvents.
Physical State Solid (Crystalline)Requires energy to break lattice (

).
Melting Point 76.0 – 81.0 °CModerate MP indicates strong but manageable lattice energy; ideal for cooling crystallization.
LogP (Predicted) ~1.3 – 1.7Moderately lipophilic. Poor water solubility; good solubility in medium-polarity organics.
H-Bond Donors 1 (–NH

)
Capable of H-bonding with alcohols/water.
H-Bond Acceptors 3 (N, F, Cl)Enhances solubility in protic solvents via acceptor interactions.
Predicted Solvent Compatibility Ranking

Based on the "like dissolves like" principle and analog data (e.g., 2-amino-4-chloro-6-methoxypyrimidine), the expected solubility hierarchy is:

  • High Solubility: DMSO, DMF, DMAc (Aprotic, polar).

  • Moderate Solubility: Acetone, Ethyl Acetate, THF, Dichloromethane (Polar organic).

  • Temperature-Dependent Solubility: Methanol, Ethanol, Isopropanol (Protic; solubility increases significantly with

    
    ).
    
  • Low/Sparingly Soluble: Water (Hydrophobic effect dominates).

  • Insoluble (Anti-solvents): n-Heptane, Hexane, Cyclohexane.

Solvent Selection Decision Tree

The following logic map guides solvent selection for reaction versus purification.

SolventSelection Start Start: Define Objective Objective Reaction or Purification? Start->Objective Reaction Reaction Solvent Objective->Reaction Purification Purification / Crystallization Objective->Purification HighSol High Solubility Req. (>100 mg/mL) Reaction->HighSol CrystSystem Crystallization System Purification->CrystSystem DMSO Select: DMSO, DMF (High BP, difficult removal) HighSol->DMSO High T Reaction THF Select: THF, DCM (Low BP, easy removal) HighSol->THF Low T / Workup ModSol Temp-Dependent Solubility EthylAc Solvent: Ethyl Acetate (Dissolves hot, precipitates cold) CrystSystem->EthylAc AntiSol Anti-Solvent: n-Heptane (Induces nucleation) EthylAc->AntiSol Add to induce yield

Figure 1: Strategic decision tree for solvent selection based on process goals.

Part 3: Experimental Protocol for Solubility Determination

Since exact literature values for this specific isomer are scarce, you must generate empirical data to calculate thermodynamic parameters. This protocol ensures self-validating results using the saturation shake-flask method.

Materials & Equipment
  • Compound: this compound (>98% purity).

  • Solvents: HPLC grade (Methanol, Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetone).

  • Equipment: Thermostatic shaker bath (

    
     K), HPLC with UV detector (or GC-FID), 0.45 
    
    
    
    m PTFE syringe filters.
Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

  • Add excess solid compound to 10 mL of the selected solvent in a jacketed glass vessel.

  • Ensure solid persists at the bottom (indicating saturation).

  • Seal the vessel to prevent solvent evaporation.

Step 2: Equilibration

  • Set the temperature (e.g., 278.15 K) and stir at 300 rpm.

  • Allow equilibration for 24 hours .

  • Validation Check: Stop stirring and let settle for 2 hours. If solid disappears, add more compound and repeat.

Step 3: Sampling & Analysis

  • Withdraw 0.5 mL of supernatant using a pre-warmed syringe (to prevent premature precipitation).

  • Filter immediately through a 0.45

    
    m filter into a tared volumetric flask.
    
  • Weigh the flask to determine the mass of the solution.

  • Dilute with mobile phase (e.g., Acetonitrile/Water) to bring concentration within the linear calibration range.

  • Analyze via HPLC (UV detection at

    
     nm).
    

Step 4: Temperature Ramp

  • Increase temperature by 5 K (Range: 278.15 K to 323.15 K).

  • Repeat equilibration and sampling steps.

Analytical Workflow Diagram

SolubilityWorkflow Mix Mix Excess Solid + Solvent Equilibrate Equilibrate (24h, Const T) Mix->Equilibrate Settle Phase Separation (Settle 2h) Equilibrate->Settle Sample Sampling (Pre-heated Syringe) Settle->Sample Filter Filtration (0.45 µm) Sample->Filter HPLC HPLC Analysis (Quantification) Filter->HPLC HPLC->Equilibrate Next Temp (+5K)

Figure 2: Iterative workflow for determining temperature-dependent solubility.

Part 4: Thermodynamic Modeling & Data Analysis

Once experimental mole fraction solubility (


) is obtained, use these models to correlate data and design crystallization processes.
The Modified Apelblat Equation

This is the most accurate model for aminopyridines in polar solvents. It correlates mole fraction solubility (


) with temperature (

):


  • A, B, C: Empirical parameters derived from regression.

  • Use Case: Interpolating solubility at non-measured temperatures to determine cooling curves.

Thermodynamic Parameters

Using the Van't Hoff equation , calculate the driving forces of dissolution:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Expectation: Positive value (Endothermic). Solubility increases with heat.[1][2]

  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    • Expectation: Positive value (Non-spontaneous without mixing entropy).

  • Entropy of Solution (

    
    ): 
    
    
    
    
Data Recording Template

Use this structure to organize your generated data:

SolventT (K)Solubility (

)
Calc (

)
RD (%)

(kJ/mol)
Methanol298.15[Value][Value]

%
[Value]
Ethanol298.15[Value][Value]

%
[Value]
Ethyl Acetate298.15[Value][Value]

%
[Value]

Part 5: Process Recommendations (Crystallization)

Based on the solubility behavior of similar fluorinated aminopyridines (e.g., 2-amino-3-fluoro-5-chloropyridine), the following purification strategy is recommended.

Recommended Solvent System
  • Primary Solvent: Ethyl Acetate .[2]

    • Rationale: High solubility at boiling point (approx. 77°C), moderate solubility at room temperature.

  • Anti-Solvent: n-Heptane (or Petroleum Ether).

    • Rationale: The compound is likely sparingly soluble in alkanes.

Crystallization Protocol
  • Dissolution: Dissolve crude this compound in Ethyl Acetate at 70°C (near reflux) until a clear solution is obtained.

  • Filtration: Hot filter to remove insoluble inorganic salts (if any).

  • Nucleation: Cool slowly to 40°C. If no crystals form, seed with pure crystal or add n-Heptane dropwise until turbidity persists.

  • Growth: Cool to 0–5°C over 2 hours.

  • Isolation: Filter the white/off-white crystals and wash with cold 1:4 Ethyl Acetate:Heptane mixture.

References

  • National Institute of Standards and Technology (NIST). 3-Amino-2-chloropyridine - NIST Chemistry WebBook, SRD 69.Link

  • PubChem. 2-Amino-3-chloropyridine Compound Summary. National Library of Medicine. Link

  • Zhang, Y., et al. "Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents." Journal of Chemical Thermodynamics (via ResearchGate). Link

  • BenchChem. Technical Guide: Solubility and Physicochemical Properties of Aminopyridine Derivatives.Link

  • Organic Syntheses. Preparation of 3-Aminopyridine and Derivatives. Coll. Vol. 7, p. 27. Link

Sources

A Technical Guide to the Safe Handling of 3-Amino-2-chloro-6-fluoropyridine: A Composite Hazard Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Compound

3-Amino-2-chloro-6-fluoropyridine is a halogenated aminopyridine, a class of heterocyclic compounds frequently utilized as building blocks in pharmaceutical and agrochemical synthesis. Its structure combines the functionalities of an aromatic amine with both chlorine and fluorine substituents on the pyridine ring. This unique combination dictates its reactivity and, critically, its toxicological profile. The presence of halogens and an amino group on the pyridine core suggests potential for skin and eye irritation, acute toxicity, and specific organ effects, necessitating stringent handling protocols. This guide provides a detailed, field-proven framework for its safe use in a research and drug development setting.

Inferred Hazard Profile and GHS Classification

Based on the hazard classifications of structurally related molecules, this compound is anticipated to pose significant health risks. The following GHS classification is inferred from compounds like 3-Amino-2-chloropyridine, 2-Amino-5-chloro-3-fluoropyridine, and 3-Amino-2-fluoropyridine.[1][2][3][4]

Hazard ClassInferred Hazard CategoryGHS Hazard StatementRationale from Analogous Compounds
Acute Toxicity, OralCategory 3 or 4H301: Toxic if swallowed or H302: Harmful if swallowedAminopyridine derivatives consistently show oral toxicity.[2][5][6]
Acute Toxicity, DermalCategory 3 or 4H311: Toxic in contact with skin or H312: Harmful in contact with skinHalogenated anilines and pyridines can be readily absorbed through the skin.[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationChlorinated and aminated pyridines are frequently cited as skin irritants.[1][2][7]
Serious Eye Damage/IrritationCategory 1 or 2AH318: Causes serious eye damage or H319: Causes serious eye irritationThis class of compounds is known to be severely irritating or corrosive to eyes.[1][2][7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationInhalation of dust or vapors from similar compounds can irritate the respiratory system.[2][6]

GHS Label Elements (Predicted)

  • Pictograms:

    • GHS05 (Corrosion)

    • GHS06 (Skull and Crossbones)

  • Signal Word: Danger

  • Precautionary Statements (Selected): P260, P264, P270, P280, P301+P310, P302+P352, P305+P351+P338, P405.[1]

Core Directive: Safe Handling and Exposure Control Workflow

The primary directive for handling this compound is the strict avoidance of all personal contact. This is achieved through a multi-layered system of controls.

Engineering Controls: The Primary Barrier

The causality for relying on engineering controls is simple: they isolate the chemical from the operator, providing a passive and reliable layer of protection.

  • Fume Hood: All manipulations, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood with a face velocity of 80-120 feet per minute. This prevents inhalation of dust or aerosols.

  • Ventilation: The laboratory must be well-ventilated to dilute any fugitive emissions.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is chosen to guard against the specific hazards identified in the composite analysis. It is not a substitute for proper engineering controls.

  • Hand Protection: Use double-gloving.

    • Inner Glove: Thin nitrile glove for dexterity.

    • Outer Glove: A thicker, chemical-resistant glove such as butyl rubber or Viton®. Nitrile gloves alone offer insufficient protection against chlorinated solvents often used with such compounds. Gloves must be inspected before use and changed immediately upon suspected contact.

  • Eye/Face Protection: Chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133 are mandatory.[2][5] In addition, a full-face shield must be worn over the goggles when handling larger quantities (>5 g) or during procedures with a high splash risk.

  • Skin and Body Protection: A flame-retardant laboratory coat, fully buttoned, is required. For transfers of significant quantities, a chemically resistant apron should be worn. Full-length pants and closed-toe, liquid-resistant footwear are mandatory.[7]

  • Respiratory Protection: If there is any risk of engineering control failure or for emergency response, a full-face respirator with a combination organic vapor/P100 cartridge is required.

Safe_Handling_Workflow cluster_Prep Preparation Phase cluster_Handling Handling Phase (Inside Fume Hood) cluster_Cleanup Post-Handling Phase Prep Verify Fume Hood Certification & Emergency Equipment Availability PPE Don Correct PPE: - Double Gloves (Nitrile/Butyl) - Goggles & Face Shield - Lab Coat Prep->PPE Pre-Task Check Weigh Weigh Compound on Tared Weigh Paper PPE->Weigh Enter Hood Transfer Carefully Transfer to Reaction Vessel Weigh->Transfer Solubilize Add Solvent with Syringe or Pipette Transfer->Solubilize Decontaminate Decontaminate Surfaces (e.g., 70% Ethanol) Solubilize->Decontaminate Complete Task Waste Dispose of Contaminated Waste in Labeled Container Decontaminate->Waste Doff Doff PPE in Correct Order (Outer gloves first) Wash Wash Hands Thoroughly Doff->Wash Exit Lab Waste->Doff

Caption: Workflow for safe handling of this compound.

Emergency Protocols: A Self-Validating System

Emergency procedures must be clear, concise, and rehearsed. Their self-validating nature comes from assuming the worst-case scenario based on the composite hazard data.

First-Aid Measures

The immediate priority is to remove the individual from exposure and decontaminate.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][7]

  • Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes.[7] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3][5]

Spill Response
  • Action: Evacuate the immediate area and alert colleagues. Do not attempt cleanup without appropriate respiratory protection.

  • Procedure: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent). Do not use combustible materials like paper towels. Carefully sweep the absorbed material into a labeled, sealed container for hazardous waste disposal.[3] Decontaminate the spill area after cleanup.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3] A water spray can be used to cool containers.

  • Specific Hazards: Combustion is expected to produce highly toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[6] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Emergency_Response_Logic cluster_Spill Spill Response cluster_Exposure Personnel Exposure Event Chemical Incident (Spill, Exposure, Fire) Spill_Assess Assess Size & Risk Event->Spill_Assess Spill Exp_Remove Remove from Source Event->Exp_Remove Exposure Spill_Evac Evacuate & Alert Spill_Assess->Spill_Evac Spill_PPE Don Emergency PPE (incl. Respirator) Spill_Evac->Spill_PPE Spill_Contain Contain & Absorb Spill_PPE->Spill_Contain Spill_Dispose Collect for Disposal Spill_Contain->Spill_Dispose Exp_FirstAid Administer First Aid (Flush Skin/Eyes, Fresh Air) Exp_Remove->Exp_FirstAid Exp_Medical Seek Immediate Medical Attention Exp_FirstAid->Exp_Medical

Caption: Logical flow for emergency response to a chemical incident.

Physicochemical Properties and Stability

Data from close analogs provide an estimated operational range for this compound.

Property 3-Amino-2-chloropyridine 3-Amino-2-fluoropyridine Inferred Property for Target Compound
Physical State White to Brown Crystalline Solid[1] Liquid[4] Likely a low-melting solid or high-boiling liquid
Melting Point 76-81 °C[1] Not Applicable Expected to be in a similar range, requires experimental verification
Boiling Point 135 °C @ 15 mmHg[1] 102 °C @ 18 mmHg[8] High boiling point, likely >200°C at atmospheric pressure

| Storage | Store under inert gas, light and air sensitive[1] | Store under inert gas at 2-8 °C[8] | Store in a tightly sealed container under inert gas, in a cool, dark, and dry place. |

  • Chemical Stability: Expected to be stable under recommended storage conditions.

  • Incompatible Materials: Strong oxidizing agents, strong acids.[5][6]

  • Hazardous Decomposition Products: Under thermal decomposition or combustion, will release carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[6]

References

  • Safety Data Sheet for 2-Amino-5-chloro-3-fluoropyridine. Thermo Fisher Scientific. [Link]

  • Safety Data Sheet. Pro Chem, Inc. [Link]

Sources

Technical Guide: NMR Spectrum Analysis of 3-Amino-2-chloro-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: 3-Amino-2-chloro-6-fluoropyridine Formula:


Molecular Weight:  146.55  g/mol
Core Application:  Key intermediate in the synthesis of SHP2 inhibitors and kinase-targeted oncological therapeutics.

This guide provides a rigorous analytical framework for the structural validation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike simple aromatics, this scaffold presents a "spin system triad" challenge involving


 heteronuclear coupling, quadrupole broadening from Nitrogen, and exchangeable amine protons.

The following protocols are designed to distinguish this specific regioisomer from common synthetic impurities (e.g., 2,6-dichloro-3-aminopyridine or 2-amino-3-chloro-6-fluoropyridine).

Part 1: Structural Context & Spin System Logic

Before interpreting the spectrum, one must map the magnetic environment. The pyridine ring creates a distinct deshielding cone, but the substituents drive the fine structure.

The Substituent Matrix
PositionGroupElectronic EffectNMR Consequence
2 Chloro (-Cl)Inductive Withdrawal (-I)Deshields C2; Weak effect on distant protons.
3 Amino (

)
Resonance Donation (+M)Critical: Strongly shields ortho-position (H4) and para-position (C6).
6 Fluoro (-F)Inductive (-I) / Resonance (+M)Dominant: Splits all nearby signals (

and

) via J-coupling.
The Active Spin System
  • Protons (

    
    ):  Two aromatic protons (H4, H5) and two exchangeable amine protons.
    
  • Fluorine (

    
    ):  100% natural abundance, spin 1/2.[1][2][3] Acts as a second "active" nucleus that splits carbon and proton signals.
    
  • Coupling Network: The spectrum is defined by the interplay between

    
     (vicinal) and 
    
    
    
    (fluorine coupling).

Part 2: Experimental Protocol

Sample Preparation (Critical Step)

The choice of solvent dictates the visibility of the amino group and the resolution of the aromatic coupling.

  • Recommended Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).

    • Reasoning: DMSO forms strong hydrogen bonds with the

      
       protons, slowing their exchange rate with residual water. This sharpens the amino peak and allows for integration. 
      
      
      
      often results in a broad, invisible amino signal due to rapid exchange.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

Acquisition Parameters
  • Pulse Sequence: zg30 (standard 30° pulse) or zg (90° pulse) with sufficient relaxation delay (

    
    ) to account for the long 
    
    
    
    of quaternary carbons adjacent to halogens.
  • Transients (Scans):

    • 
      : 16 scans.
      
    • 
      : 512–1024 scans (due to C-F splitting diluting signal intensity).
      
    • 
      : 8–16 scans (high sensitivity).
      

Part 3: Spectral Analysis & Assignment

A. NMR Spectrum (400 MHz, DMSO-d6)

The aromatic region will display two distinct signals for H4 and H5. The key to assignment is the coupling magnitude .

Predicted Chemical Shifts & Splitting
ProtonShift (

, ppm)
MultiplicityCoupling Constants (Hz)Assignment Logic

5.5 – 6.0Broad Singlet (s)N/AExchangeable; disappears with

shake.
H-4 7.10 – 7.25dd (doublet of doublets)


Ortho to

(shielded). Meta to F (smaller J).
H-5 7.35 – 7.50dd (doublet of doublets)


Ortho to F (larger J). Meta to

.

Detailed Analysis:

  • The H4 Signal: This proton is adjacent to the electron-donating amino group, pushing it upfield (lower ppm) relative to H5. It splits into a doublet due to H5, and each leg splits again due to the meta-Fluorine.

  • The H5 Signal: This proton is adjacent to the Fluorine. The

    
     coupling (H-C-C-F) is typically large (8–10 Hz) in pyridines, often similar in magnitude to the ortho-proton coupling (
    
    
    
    ).
    • Visual Note: If

      
      , H5 may appear as a pseudo-triplet .
      
B. NMR Spectrum[1][4]
  • Signal: Single sharp peak.

  • Shift:

    
     to 
    
    
    
    ppm (typical for 2-fluoropyridines).
  • Multiplicity: Doublet of doublets (dd) in a non-decoupled spectrum, reflecting the coupling to H5 and H4.

C. NMR Spectrum (Proton Decoupled)

The Carbon spectrum is the definitive confirmation of the halogen positions. The Fluorine atom will split every carbon signal into a doublet, with the coupling constant (


) decreasing with distance.
CarbonTypeShift (

, ppm)

Coupling (Hz)
Structural Proof
C-6 Quaternary (C-F)~158 – 162

Huge doublet. Defines the C-F bond.
C-2 Quaternary (C-Cl)~135 – 140

Deshielded by Cl and N. Weak F-coupling.
C-3 Quaternary (C-N)~138 – 142

Attached to amine.
C-5 Methine (CH)~105 – 110

Ortho to F. Large doublet.
C-4 Methine (CH)~120 – 125

Meta to F. Small doublet.

Part 4: Analytical Workflow & Logic Map

The following diagram illustrates the decision matrix for assigning the structure and ruling out regioisomers.

NMR_Workflow Start Unknown Sample (Halogenated Aminopyridine) Solvent Dissolve in DMSO-d6 (Preserve NH2 signal) Start->Solvent H1_Scan Acquire 1H NMR Solvent->H1_Scan Check_NH2 Locate NH2 (5.5-6.0 ppm) H1_Scan->Check_NH2 Aromatic_Zone Analyze Aromatic Region (7.0 - 8.0 ppm) H1_Scan->Aromatic_Zone Coupling_Analysis Measure J-Couplings Aromatic_Zone->Coupling_Analysis Isomer_Check Decision: Regioisomer? Coupling_Analysis->Isomer_Check Are there 2 vicinal protons? Target CONFIRMED: This compound (H4/H5 dd patterns) Isomer_Check->Target Yes (dd, J~8Hz + J~6-8Hz) Wrong_Iso REJECT: Wrong Isomer (e.g., 6-Cl-2-F) Isomer_Check->Wrong_Iso No (Singlets or Para-coupling)

Figure 1: Step-by-step logic flow for confirming the this compound scaffold.

Part 5: Quality Control & Impurity Profiling

In drug development, this intermediate is often synthesized via halogen exchange or reduction of a nitropyridine. Common impurities include:

  • 3-Amino-2,6-dichloropyridine:

    • Detection: Check

      
       NMR.[1][2][4][5][6][7] If silent, you have the dichloro analog.
      
    • 1H NMR: H4 and H5 will still appear as doublets, but the additional splitting from Fluorine will be absent. You will see simple doublets (

      
       Hz) rather than doublets of doublets.
      
  • 3-Amino-2,6-difluoropyridine:

    • Detection:

      
       NMR will show two distinct fluorine signals (unless coincidentally equivalent, which is unlikely due to the asymmetric amine).
      
  • Regioisomer (5-Amino-2-chloro-6-fluoropyridine):

    • Differentiation: The coupling constants between the aromatic protons will change if they are not vicinal (neighbors). If the protons are para to each other,

      
       will be small (~0-2 Hz).
      
Self-Validating Check

To confirm your assignment is correct without external standards:

  • Run a 1H-decoupled 13C NMR .

  • Look for the C6 peak at ~160 ppm.

  • Measure the width of the doublet. If it is

    
     Hz, it is a directly bonded C-F.
    
  • Look for the C5 peak at ~108 ppm. If it is a doublet of

    
     Hz, it confirms the Carbon is next to the Fluorine (
    
    
    
    ).

References

  • Reich, H. J. (2024). Structure Determination Using NMR: Fluorine-19 Coupling Constants. University of Wisconsin-Madison. [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard text for F-NMR ranges).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 80528, 2-Chloro-3-pyridylamine. [Link]

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 3-Amino-2-chloro-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Suzuki-Miyaura coupling of 3-Amino-2-chloro-6-fluoropyridine presents a unique set of chemoselective challenges. Unlike simple aryl halides, this substrate features three distinct functional sites: a reactive electrophile (2-Cl), a potential catalyst poison/nucleophile (3-NH


), and a sensitive bystander (6-F).

While standard conditions often lead to catalyst deactivation or regioselectivity errors, this guide outlines a High-Performance Protocol using sterically demanding phosphine ligands (Buchwald-type) to enable direct coupling without amine protection. A Classic Protocol is also provided for cost-sensitive applications, alongside a fallback Protection Strategy for difficult coupling partners.[1]

Mechanistic Insight & Chemoselectivity

The Substrate Challenge

The molecule contains three competing electronic features:

  • 2-Chloro Position (Reactive Site): This is the intended site for Oxidative Addition (OA). It is electronically activated by the adjacent pyridine nitrogen (

    
     N), making the C–Cl bond susceptible to Pd(0) insertion.
    
  • 3-Amino Group (Interference): The free primary amine is a Lewis base. In the absence of bulky ligands, it can coordinate to the Pd(II) center, displacing phosphines and forming an inactive "Pd-amine" resting state (Catalyst Poisoning).

  • 6-Fluoro Group (Side Reaction Risk): While the C–F bond is generally inert to Pd(0) under standard Suzuki conditions, the 6-position is highly activated for Nucleophilic Aromatic Substitution (

    
    ). The use of strong bases (e.g., alkoxides like NaO
    
    
    
    Bu) or high temperatures can lead to the displacement of fluoride by the solvent or base, yielding impurities.[1]
Ligand Selection Strategy

To overcome amine poisoning, we utilize biaryl monophosphine ligands (e.g., XPhos, SPhos).[1] These ligands are bulky enough to prevent the substrate's


 group from binding to the palladium center, while their electron-rich nature facilitates the oxidative addition into the electron-deficient heteroaryl chloride.
Decision Logic (DOT Diagram)

ReactionLogic Start Substrate: this compound CheckPartner Is Coupling Partner Sterically Hindered? Start->CheckPartner ClassicRoute Standard Coupling (Protocol B) Start->ClassicRoute Limited Resources / Simple Boronic Acid DirectRoute Direct Coupling (Protocol A) CheckPartner->DirectRoute No / Moderate ProtectRoute Protection Strategy (Protocol C) CheckPartner->ProtectRoute Yes (Ortho-substituted) DirectRoute->ProtectRoute Yield < 50% (Poisoning) Success Purification & Analysis DirectRoute->Success Yield > 80%

Caption: Decision tree for selecting the optimal coupling strategy based on substrate complexity and resource availability.

Experimental Protocols

Protocol A: High-Performance Direct Coupling (Recommended)

Best for: High value intermediates, complex boronic acids, and maximizing yield.[1]

Reagents:

  • Catalyst: XPhos Pd G4 (2–5 mol%)

    • Why: Pre-formed precatalyst ensures rapid activation; XPhos ligand prevents amine coordination.[1]

  • Base:

    
     (2.0 – 3.0 equiv)
    
    • Why: Mild enough to prevent

      
       at the 6-F position; buffers the reaction effectively.
      
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][2]

    • Why: Water is essential for the solubility of the inorganic base and the transmetalation step.

Step-by-Step Procedure:

  • Charge: In a reaction vial equipped with a stir bar, add this compound (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and

    
     (3.0 equiv).
    
  • Purge: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Catalyst Addition: Add XPhos Pd G4 (2 mol%) quickly under positive inert gas pressure.

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1, 0.1 M concentration relative to halide).

  • Reaction: Heat to 80 °C for 2–4 hours. Monitor by LC-MS.

    • Note: Do not exceed 100 °C to minimize defluorination risks.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc). The free amine product is polar; consider adding 1%

    
     to the eluent to reduce streaking.
    
Protocol B: Classic Conditions (Cost-Effective)

Best for: Simple phenylboronic acids, large-scale initial screens.

Reagents:

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution)
    
  • Solvent: DME (Dimethoxyethane) or Toluene/EtOH

Procedure:

  • Combine halide (1.0 equiv) and boronic acid (1.5 equiv) in DME.

  • Add

    
     (5 mol%).[3]
    
  • Add

    
     solution (3.0 equiv).
    
  • Heat to 90 °C for 12–16 hours.

  • Caution: This method requires longer reaction times due to slower oxidative addition and potential reversible amine binding.[1]

Protocol C: Protection Strategy (Fallback)

Best for: When direct coupling fails due to catalyst poisoning or intractable side reactions.

  • Protection: React substrate with

    
     (1.1 equiv) and catalytic DMAP in THF to form the 3-(Boc-amino)-2-chloro-6-fluoropyridine .
    
  • Coupling: Run Protocol A or B on the Boc-protected intermediate. The Boc group eliminates catalyst poisoning.[1]

  • Deprotection: Treat with TFA/DCM (1:1) or HCl/Dioxane to recover the free amine.

Data Summary & Troubleshooting

Comparative Performance Table
VariableProtocol A (XPhos G4)Protocol B (Pd(dppf))Protocol C (Boc-Protect)
Yield (Typical) 85–95%50–70%70–85% (over 2 steps)
Reaction Time 2–4 Hours12–18 Hours2 Days (inc. protection)
Amine Tolerance High (Ligand controlled)Low (Competitive binding)N/A (Protected)
Risk of Defluorination Low (80 °C, Phosphate)Moderate (90 °C, Carbonate)Low
Cost High (Catalyst)LowModerate (Reagents)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction (SM Recovery) Catalyst poisoning by

.
Switch to Protocol A (XPhos) or Protocol C (Protect). Increase catalyst loading to 5-10 mol%.
Defluorination (

)
Base is too strong or Temp too high.Switch base to

or

. Lower temp to 60–70 °C.
Protodeboronation Boronic acid instability.[1]Use Boronic Ester (Pinacol) or Potassium Trifluoroborate salt. Add excess partner (2.0 equiv).
Homocoupling Oxygen present in system.[1]Rigorous degassing (sparge with Ar for 15 min).

References

  • Reactivity of 2-chloro-3-aminopyridines

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group.
    • Source: The Journal of Organic Chemistry (ACS).
    • URL:[Link] (Note: Validates that unprotected amines can couple under optimized conditions).

  • Buchwald Precatalysts for Heterocycles

    • Title: Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.[4]

    • Source: N
    • URL:[Link] (Demonstrates utility of RuPhos/BrettPhos class ligands for aminopyridines).

  • Selectivity in Polyhalogenated Pyridines

    • Title: Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics.[1][5]

    • Source: N
    • URL:[Link] (Establishes 2-Cl vs 6-Cl/F selectivity trends).

  • General Suzuki Mechanism & Conditions

    • Title: Suzuki Coupling - Mechanism and Conditions.[6]

    • Source: Organic Chemistry Portal.[1][7]

    • URL:[Link]

  • BenchChem Application Note

    • Title: Palladium-Catalyzed Cross-Coupling Reactions Involving 2-Chloro-3-(2-thienyl)quinoxaline.[8]

    • Source: BenchChem.[1][8]

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 3-Amino-2-chloro-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Functionalization of a Privileged Scaffold

3-Amino-2-chloro-6-fluoropyridine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an electron-donating amino group and two distinct halogen atoms at positions activated by the ring nitrogen, presents a versatile platform for the synthesis of complex molecular architectures. Nucleophilic aromatic substitution (SNAr) is a powerful and reliable method for the selective functionalization of this scaffold, enabling the introduction of a wide array of substituents and the rapid generation of compound libraries for drug discovery and other applications.

This guide provides a comprehensive overview of the SNAr on this compound, detailing the underlying mechanistic principles, predictable regioselectivity, and step-by-step experimental protocols for reactions with common classes of nucleophiles. As a senior application scientist, the aim is to not only provide a set of instructions but to also offer insights into the causality behind experimental choices, ensuring both successful execution and a deeper understanding of the chemistry involved.

Mechanistic Insights and Regioselectivity

The SNAr reaction on this compound proceeds through a two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on the electron-deficient pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is subsequently restored by the elimination of a halide leaving group.[1][2]

A critical consideration for this substrate is the regioselectivity of the nucleophilic attack. The pyridine ring is activated towards nucleophilic attack at the positions ortho and para to the nitrogen atom (C2 and C6). In this compound, both the C2 and C6 positions bear halogen leaving groups. The relative reactivity of these positions is governed by two primary factors:

  • The Nature of the Leaving Group: In SNAr reactions where the initial nucleophilic attack is the rate-determining step, fluoride is generally a better leaving group than chloride.[1] This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and makes the carbon atom more electrophilic and susceptible to nucleophilic attack.

  • Electronic Effects of Substituents: The amino group at the 3-position is an electron-donating group. Through resonance, it increases the electron density at the ortho (C2 and C4) and para (C6) positions. However, the inductive effect of the amino group is electron-withdrawing. The interplay of these effects, along with the inherent activation by the ring nitrogen, modulates the electrophilicity of the C2 and C6 positions. For SNAr, electron-withdrawing groups generally enhance reactivity. While the amino group is donating, its position relative to the halogens is key. It is positioned to provide some stabilization to the Meisenheimer complex formed from attack at C6.

Considering these factors, nucleophilic attack is predicted to occur preferentially at the C6 position , leading to the displacement of the fluoride ion. This selectivity is a valuable synthetic feature of this substrate.

Experimental Protocols

The following protocols are designed to be robust and adaptable for a range of specific nucleophiles within each class. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: O-Alkylation with Sodium Methoxide

This protocol describes a typical procedure for the reaction of this compound with an alkoxide nucleophile.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous methanol (approximately 0.2 M concentration).

  • Add sodium methoxide (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 3-amino-2-chloro-6-methoxypyridine.

Data Presentation: O-Alkylation Reactions

NucleophileBaseSolventTemperature (°C)Time (h)ProductPredicted Yield (%)
Sodium Methoxide-MeOH652-43-Amino-2-chloro-6-methoxypyridine85-95
Sodium Ethoxide-EtOH782-43-Amino-2-chloro-6-ethoxypyridine80-90
PhenolK₂CO₃DMF1006-123-Amino-2-chloro-6-phenoxypyridine75-85
Protocol 2: N-Amination with Morpholine

This protocol outlines a general procedure for the reaction with a secondary amine nucleophile.

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (optional, but recommended)

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to achieve a suitable concentration (e.g., 0.5 M).

  • Add morpholine (1.5 eq) to the suspension.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 4-(3-amino-2-chloropyridin-6-yl)morpholine.

Data Presentation: N-Amination Reactions

NucleophileBaseSolventTemperature (°C)Time (h)ProductPredicted Yield (%)
MorpholineK₂CO₃DMF904-84-(3-Amino-2-chloropyridin-6-yl)morpholine90-98
PiperidineK₂CO₃NMP1004-83-Amino-2-chloro-6-(piperidin-1-yl)pyridine88-95
AnilineNaHTHF666-123-Amino-2-chloro-N-phenylpyridin-6-amine70-80
Protocol 3: S-Thiolation with Thiophenol

This protocol provides a method for the reaction with a thiol nucleophile to form a thioether linkage.

Materials:

  • This compound

  • Thiophenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable base

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (critical for NaH)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq).

  • Carefully add anhydrous THF and cool the suspension to 0 °C.

  • Slowly add a solution of thiophenol (1.1 eq) in anhydrous THF to the suspension. Stir for 30 minutes at 0 °C to form the sodium thiophenolate.

  • Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 3-amino-2-chloro-6-(phenylthio)pyridine.

Data Presentation: S-Thiolation Reactions

NucleophileBaseSolventTemperature (°C)Time (h)ProductPredicted Yield (%)
ThiophenolNaHTHF0 to rt2-43-Amino-2-chloro-6-(phenylthio)pyridine85-95
EthanethiolNaHTHF0 to rt2-43-Amino-2-chloro-6-(ethylthio)pyridine80-90

Visualization of the SNAr Workflow

The following diagram illustrates the general workflow for the nucleophilic aromatic substitution on this compound.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Start: This compound Solvent Dissolve in Anhydrous Solvent Start->Solvent Base Add Base (if required) Solvent->Base Nucleophile Add Nucleophile Base->Nucleophile Stir Stir at Specified Temperature and Time Nucleophile->Stir Monitor Monitor by TLC or LC-MS Stir->Monitor Monitor->Stir Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: General experimental workflow for SNAr reactions.

Mechanism of SNAr on this compound

The following diagram illustrates the addition-elimination mechanism for the SNAr reaction, highlighting the formation of the Meisenheimer intermediate.

Caption: General mechanism of SNAr on 2-fluoropyridine.

Conclusion and Future Perspectives

The nucleophilic aromatic substitution on this compound is a highly efficient and regioselective transformation that provides access to a diverse range of 6-substituted-3-amino-2-chloropyridines. These products are valuable intermediates in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents.[3][4][5][6] The protocols and data presented in this guide serve as a practical starting point for researchers to exploit the synthetic potential of this versatile building block. Further exploration of a broader range of nucleophiles and the development of one-pot, multi-step reaction sequences will undoubtedly continue to expand the utility of this privileged scaffold in modern chemical synthesis.

References

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI. Available at: [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. Available at: [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. Available at: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]

  • 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. PubMed. Available at: [Link]

  • Desulfurization of Thiols for Nucleophilic Substitution. ACS Publications. Available at: [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. Available at: [Link]

  • Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate. Available at: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. Available at: [Link]

Sources

synthesis of pyrido[2,3-b]pyrazines using 3-Amino-2-chloro-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 6-Fluoro-pyrido[2,3-b]pyrazines

Executive Summary

The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., EGFR, p38 MAP kinase).[1] The incorporation of a fluorine atom at the 6-position is a critical design element for modulating metabolic stability and tuning the electronic properties of the pharmacophore.

However, the starting material—3-Amino-2-chloro-6-fluoropyridine —presents a "Regioselectivity Paradox."[1] It possesses two electrophilic sites (C-2 and C-6) susceptible to nucleophilic attack.[1] Standard SNAr conditions often lead to inseparable mixtures or undesired displacement of the labile C-6 fluorine.

This guide details two high-fidelity protocols that bypass these pitfalls:

  • The Diamine Route: Utilizes Palladium-catalyzed chemoselective amination to preserve the C-6 fluorine.

  • The Dione Route: Leverages intramolecular proximity for the synthesis of oxo-derivatives.

Strategic Analysis: The Regioselectivity Paradox

Before initiating synthesis, one must understand the electronic landscape of the starting material.

  • C-2 Position (Cl): Activated by the ring nitrogen (ortho) but deactivated by the electron-donating 3-amino group.[1] Sterically hindered.

  • C-6 Position (F): Activated by the ring nitrogen (ortho) and para-like resonance. The C-F bond is highly polarized, and Fluorine is an excellent leaving group in SNAr reactions (Meisenheimer complex stabilization).

The Trap: Attempting to synthesize the key intermediate 2,3-diamino-6-fluoropyridine via direct ammonolysis (NH3/heat) frequently results in the displacement of the 6-fluorine, yielding the useless 2-chloro-6-aminopyridine isomer.[1]

The Solution: We employ Orthogonal Activation .

  • Palladium Catalysis (Buchwald-Hartwig): Selectively activates the C-Cl bond via oxidative addition, leaving the strong C-F bond intact.[1]

  • Intramolecular Trapping: Forces reaction at C-2 via geometric constraints.[1]

Pathway Visualization

The following diagram outlines the decision logic and chemical pathways, highlighting the "Forbidden" route that leads to failure.

G SM 3-Amino-2-chloro- 6-fluoropyridine Inter_A Pd-Catalyzed Amination SM->Inter_A Benzophenone Imine Pd2(dba)3 / XPhos Inter_B Acylation (Ethyl Oxalyl Chloride) SM->Inter_B EtOCOCOCl / Pyridine Failure Mixture of Isomers (Loss of 6-F) SM->Failure NH3 / Heat (SNAr) Diamine 2,3-Diamino- 6-fluoropyridine Inter_A->Diamine Hydrolysis (HCl) Pyrazine 6-Fluoro-pyrido[2,3-b] pyrazine Diamine->Pyrazine Glyoxal / EtOH Amide Oxalamic Ester Intermediate Inter_B->Amide Dione 6-Fluoro-pyrido[2,3-b] pyrazine-2,3-dione Amide->Dione NaH / THF (Cyclization)

Figure 1: Synthetic pathways for 6-fluoro-pyrido[2,3-b]pyrazine. Green nodes indicate successful target scaffolds.

Protocol A: The Diamine Route (Buchwald-Hartwig)

Best for: Fully aromatic pyrazine cores or subsequent condensation with unsymmetrical diketones.[1]

Step 1: Synthesis of 2,3-Diamino-6-fluoropyridine

Direct amination is avoided.[1] We use Benzophenone Imine as a masked ammonia equivalent. The bulky ligand XPhos ensures rapid oxidative addition into the hindered 2-Cl bond.

Reagents:

  • This compound (1.0 eq)[1]

  • Benzophenone Imine (1.2 eq)[1]

  • Pd2(dba)3 (2 mol%)[1]

  • XPhos (4 mol%) or BINAP (6 mol%)[1]

  • Cs2CO3 (2.0 eq)[1]

  • Solvent: 1,4-Dioxane (anhydrous)[1]

Procedure:

  • Inert Setup: Charge a dried Schlenk flask with the pyridine substrate, Cs2CO3, Pd2(dba)3, and XPhos.[1] Evacuate and backfill with Argon (3x).

  • Addition: Add anhydrous 1,4-Dioxane (0.2 M concentration) and Benzophenone Imine via syringe.

  • Reaction: Heat to 100°C for 4–6 hours. Monitor by LCMS for the disappearance of the aryl chloride.

    • Checkpoint: The intermediate imine is often stable. Do not isolate; proceed to hydrolysis.

  • Hydrolysis: Cool to room temperature. Add 2N HCl (5 eq) and stir for 1 hour. The solution will turn yellow/orange.

  • Workup: Neutralize with NaOH to pH 8. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Flash chromatography (DCM/MeOH gradient). The diamine is polar and sensitive to oxidation; store under inert gas.

Step 2: Cyclization to Pyrido[2,3-b]pyrazine

Reagents:

  • 2,3-Diamino-6-fluoropyridine (from Step 1)[1]

  • Glyoxal (40% aq. solution) or 1,2-Diketone (e.g., Benzil)[1]

  • Solvent: Ethanol or Methanol[1]

Procedure:

  • Dissolve the diamine in Ethanol.

  • Add Glyoxal (1.1 eq) dropwise at room temperature.

  • Stir for 2–12 hours. In many cases, the product precipitates directly from the solution.

  • Isolation: Filter the solid. If no precipitate forms, concentrate and recrystallize from EtOH/Hexane.

Protocol B: The Dione Route (Intramolecular Cyclization)

Best for: Synthesizing "Dione" or "One" scaffolds common in kinase inhibitors.

This route avoids the unstable diamine intermediate by forming the ring via an intramolecular SNAr. Because the nucleophile (amide nitrogen) is tethered to the 3-position, it can only attack the 2-position, guaranteeing regioselectivity.[1]

Step 1: Acylation

Reagents:

  • This compound (1.0 eq)[1]

  • Ethyl Oxalyl Chloride (1.1 eq)[1]

  • Triethylamine (1.2 eq)[1]

  • Solvent: DCM (0°C to RT)

Procedure:

  • Dissolve substrate and Et3N in DCM at 0°C.

  • Add Ethyl Oxalyl Chloride dropwise.[2] (Caution: Exothermic).[1]

  • Stir at RT for 2 hours.

  • Quench with water, extract with DCM, and concentrate to yield the Oxalamic Ester .[2]

Step 2: Cyclization

Reagents:

  • Oxalamic Ester (Intermediate)[1]

  • Base: NaH (1.5 eq) or KOtBu (1.5 eq)[1]

  • Solvent: THF or DMF (Anhydrous)[1]

Procedure:

  • Dissolve the intermediate in anhydrous THF.

  • Cool to 0°C and add NaH portion-wise.

  • Allow to warm to RT. If reaction is sluggish, heat to 60°C.

  • Mechanism: The deprotonated amide attacks the C-2 position, displacing Chloride. The C-6 Fluorine remains intact because the geometry prevents attack at that position.

  • Workup: Acidify carefully with 1N HCl to precipitate the 6-fluoro-pyrido[2,3-b]pyrazine-2,3-dione . Filter and dry.

Data Summary & Troubleshooting

ParameterRoute A (Diamine)Route B (Dione)
Key Selectivity Driver Pd-Catalysis (Chemoselective)Intramolecular Tether (Geometric)
Critical Reagent Benzophenone Imine / XPhosEthyl Oxalyl Chloride
Primary Risk Oxidation of diamine intermediateHydrolysis of ester before cyclization
Yield (Typical) 65–80% (2 steps)75–90% (2 steps)
6-Fluoro Retention High (>98%)High (>99%)

Troubleshooting:

  • Loss of Fluorine: If you observe a mass shift of -2 (F -> OH) or +15 (F -> OMe), your reaction conditions are too basic or nucleophilic.[1] Switch from NaOEt to KOtBu (sterically hindered) or reduce temperature.

  • Incomplete Amination (Route A): If starting material remains, switch ligand to BrettPhos , which is superior for electron-deficient pyridines.[1]

References

  • Buchwald-Hartwig Amination Mechanism & Scope

    • Buchwald-Hartwig Cross Coupling Reaction.[1][3] Organic Chemistry Portal.[4]

    • [Link][1]

  • Synthesis of Pyrido[2,3-b]pyrazines (General)

    • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives.[1][5][6] RSC Advances, 2014.[1]

    • [Link]

  • Regioselectivity in Fluoropyridines

    • Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles.[1] Beilstein J. Org. Chem., 2008.[1][7]

    • [Link][1]

  • Intramolecular Cyclization to Diones (Analogous Procedure)

    • Synthesis of 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester.[1][2] Organic Syntheses, Coll.[1][2] Vol. 10, p.496 (2004).[1]

    • [Link]

  • Palladium Catalysis for 2-Chloropyridines

    • Buchwald-Hartwig Amination - ACS GCI Reagent Guide.[1]

    • [Link]

Sources

Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Chloro-6-fluoropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge and Strategic Importance of 2-Amino-6-fluoropyridines

The 2-amino-6-fluoropyridine scaffold is a privileged motif in modern medicinal chemistry and drug development. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a cornerstone for designing molecules with enhanced biological activity and optimized pharmacokinetic profiles. However, the synthesis of these vital building blocks is not without its challenges. The electron-deficient nature of the pyridine ring, exacerbated by the presence of two electron-withdrawing halogens, renders the C-Cl bond less reactive in traditional palladium-catalyzed cross-coupling reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to effectively navigate the intricacies of the Buchwald-Hartwig amination for the synthesis of 2-amino-6-fluoropyridines from 2-chloro-6-fluoropyridines. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer troubleshooting strategies to overcome common hurdles.

Understanding the Core Principles: A Mechanistic Overview

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex L_nPd(II)(Ar)(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination + HNR'R'', - HX pd2_amido L_nPd(II)(Ar)(NR'R'') amine_coordination->pd2_amido reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product catalyst_regeneration Catalyst Regeneration

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

For a substrate like 2-chloro-6-fluoropyridine, the oxidative addition of the C-Cl bond to the Pd(0) catalyst is often the rate-limiting step due to the bond's strength.[1] The success of this reaction hinges on the judicious selection of the catalyst system—comprising a palladium source and a ligand—as well as the base and solvent, to facilitate this challenging step and promote the subsequent reductive elimination to form the desired C-N bond.

Key Parameters for Success: A Deep Dive into Reaction Components

The successful amination of 2-chloro-6-fluoropyridine is a multifactorial equation. Each component plays a critical role, and their interplay determines the reaction's efficiency and outcome.

The Catalyst System: Palladium Source and Ligand Selection

The choice of the palladium source and, more importantly, the phosphine ligand is paramount for activating the inert C-Cl bond of 2-chloro-6-fluoropyridine.

  • Palladium Source: While Pd(OAc)₂ is a common palladium source, its activity can be inconsistent. The use of palladium pre-catalysts, such as palladacycles (e.g., G3 or G4 pre-catalysts), is highly recommended as they generate the active Pd(0) species more cleanly and efficiently.[1]

  • Ligand Selection: Standard phosphine ligands like PPh₃ are generally ineffective for this transformation. Bulky, electron-rich biarylphosphine ligands are essential.[2] These ligands stabilize the palladium center, promote the oxidative addition of the C-Cl bond, and accelerate the reductive elimination, thereby minimizing side reactions like hydrodehalogenation.[1]

Ligand FamilyRecommended LigandsKey Features
Buchwald Biarylphosphines SPhos, RuPhos, BrettPhosHighly active for C-Cl bond activation, effective for a broad range of amines.[1]
Ferrocene-Based Ligands Josiphos-type ligandsRobust and effective for challenging substrates, including heteroaryl chlorides.[1]
Bidentate Phosphine Ligands BINAP, XantphosCan be effective, particularly in controlling regioselectivity in dihalopyridines.[3][4]
The Role of the Base: More Than Just a Proton Scavenger

A strong, non-nucleophilic base is crucial for the deprotonation of the amine, which is necessary for its coordination to the palladium center.

  • Sodium tert-butoxide (NaOtBu): This is the most commonly used and often most effective base for the amination of chloropyridines.[1] It is important to use high-purity, anhydrous NaOtBu, as trace amounts of sodium hydroxide or moisture can promote side reactions.[1]

  • Potassium Phosphate (K₃PO₄) and Cesium Carbonate (Cs₂CO₃): For base-sensitive substrates, weaker inorganic bases can be employed. However, their use typically necessitates a more active catalyst system and higher reaction temperatures to achieve good conversion.[1]

Solvent Considerations: Creating the Optimal Reaction Environment

The choice of solvent influences the solubility of the reagents and the stability of the catalytic species. Anhydrous, degassed solvents are essential to prevent catalyst deactivation and unwanted side reactions.

  • Toluene and 1,4-Dioxane: These are the most common solvents for Buchwald-Hartwig aminations, offering good solubility for a wide range of substrates and catalysts.[1]

  • Tetrahydrofuran (THF): Another suitable aprotic solvent.[1]

Experimental Protocols

The following protocols are designed as a starting point for the Buchwald-Hartwig amination of 2-chloro-6-fluoropyridine. Optimization of catalyst loading, temperature, and reaction time may be necessary for specific amine coupling partners.

Protocol 1: General Procedure for the Amination of 2-Chloro-6-fluoropyridine with a Primary Aliphatic Amine

experimental_workflow start Start reagents Combine 2-chloro-6-fluoropyridine, palladium pre-catalyst, ligand, and NaOtBu in a reaction vessel. start->reagents inert Evacuate and backfill with an inert gas (e.g., Argon). reagents->inert add_reagents Add the amine and anhydrous, degassed solvent. inert->add_reagents heat Heat the reaction mixture to 80-110 °C with stirring. add_reagents->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Cool to room temperature, dilute with an organic solvent, and filter. monitor->workup purify Concentrate the filtrate and purify the crude product by column chromatography. workup->purify end End purify->end

Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • 2-Chloro-6-fluoropyridine (1.0 mmol, 1.0 equiv)

  • Primary aliphatic amine (1.2 mmol, 1.2 equiv)

  • Palladium pre-catalyst (e.g., SPhos Pd G3, 0.02 mmol, 2 mol%)

  • SPhos ligand (0.022 mmol, 2.2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-chloro-6-fluoropyridine, the palladium pre-catalyst, the SPhos ligand, and sodium tert-butoxide.

  • Seal the vial with a septum and purge with argon for 10 minutes.

  • Using a syringe, add the primary aliphatic amine followed by the anhydrous, degassed toluene.

  • Place the reaction vial in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-6-fluoropyridine.

Protocol 2: Amination with a Less Nucleophilic Arylamine

For less reactive anilines, a more active catalyst system and potentially higher temperatures may be required.

Materials:

  • 2-Chloro-6-fluoropyridine (1.0 mmol, 1.0 equiv)

  • Arylamine (1.2 mmol, 1.2 equiv)

  • BrettPhos Pd G4 (0.03 mmol, 3 mol%)

  • BrettPhos ligand (0.033 mmol, 3.3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

Procedure:

  • Follow the general procedure outlined in Protocol 1, substituting the palladium pre-catalyst, ligand, and base with the materials listed above.

  • The reaction temperature may need to be increased to 110-120 °C.

  • Monitor the reaction closely, as prolonged heating can lead to decomposition.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low or No Conversion Inactive catalyst, insufficient temperature, or poor quality reagents.Use a palladium pre-catalyst, increase the reaction temperature, ensure all reagents and solvents are anhydrous and degassed.[1]
Hydrodehalogenation Slow reductive elimination, presence of water.Use a bulkier, more electron-rich ligand (e.g., RuPhos) to accelerate reductive elimination. Ensure strictly anhydrous conditions.[1]
Formation of Side Products Reaction with base, catalyst decomposition.For base-sensitive substrates, switch to a weaker base like K₃PO₄ or Cs₂CO₃ and use a more active catalyst system.[1]
Poor Regioselectivity (for dihalopyridines) Catalyst and ligand choice.The C2 position of 2,4-dichloropyridine is generally more reactive.[4] Ligands like Xantphos can enhance selectivity.[4]

Conclusion

The Buchwald-Hartwig amination of 2-chloro-6-fluoropyridine is a highly valuable transformation for the synthesis of medicinally relevant 2-amino-6-fluoropyridines. Success in this endeavor requires a careful and informed selection of the catalyst system, base, and reaction conditions. By understanding the mechanistic principles and employing the robust protocols and troubleshooting strategies outlined in this application note, researchers can confidently and efficiently access this important class of compounds, accelerating the pace of drug discovery and development.

References

  • Averin, A. D., et al. (2007). Pd-Catalyzed Amination of 2,6-Dihalopyridines with Polyamines.
  • Verkade, J. G., et al. (2009). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3469-3476.
  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Aller, E., et al. (2012). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Organic & Biomolecular Chemistry, 10(40), 8148-8155.
  • Wang, L., et al. (2014). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. Molecules, 19(11), 17829-17842.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]

  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(2), 19414–19424.
  • Averin, A. D., et al. (2007). Pd-Catalyzed Amination of 2,6-Dihalopyridines with Polyamines.
  • Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • The Organic Chemistry Tutor. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Buchwald, S. L., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Chemical Science, 2(1), 27-50.
  • Sharma, P., & Kumar, A. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956–960.
  • Wessig, P., & Gnad, F. (2006).
  • Thomson, R. J., & Taylor, B. L. H. (2013). Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. Organic Letters, 15(21), 5582-5585.

Sources

Application Notes and Protocols: Leveraging 3-Amino-2-chloro-6-fluoropyridine as a Versatile Scaffold for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their aberrant activity is a cornerstone of many diseases, including cancer and inflammatory disorders.[1][2][3] The development of small molecule kinase inhibitors has consequently become a major focus of modern drug discovery.[1][4] This document provides a comprehensive guide to utilizing the 3-amino-2-chloro-6-fluoropyridine scaffold, a privileged structure in medicinal chemistry, for the design and synthesis of novel kinase inhibitors. We will delve into the rationale behind its selection, provide detailed synthetic protocols, and outline key biochemical and cellular assays for inhibitor characterization.

Introduction: The Promise of the Aminopyridine Scaffold

The aminopyridine core is a well-established pharmacophore in the realm of kinase inhibitors.[5] Its derivatives have demonstrated a wide array of biological and pharmacological effects by interacting with various enzymes and receptors.[5] The unique structural properties of the aminopyridine ring, particularly its ability to form key hydrogen bond interactions within the ATP-binding site of kinases, make it an attractive starting point for inhibitor design.[5][6]

The this compound scaffold offers several advantages for medicinal chemistry campaigns:

  • Versatility: The chlorine and fluorine substituents provide distinct handles for synthetic modification, allowing for the exploration of diverse chemical space through reactions like Suzuki-Miyaura coupling.[7]

  • Modulation of Properties: The electronic nature of the halogen atoms can influence the pKa of the aminopyridine core, impacting its binding affinity and pharmacokinetic properties. The presence of fluorine can also enhance metabolic stability and membrane permeability.[3]

  • Proven Track Record: Numerous kinase inhibitors based on aminopyridine and related heterocyclic scaffolds have shown significant promise in preclinical and clinical development, targeting a range of kinases including JNK, PI3Kγ, VRK1/2, and CDKs.[7][8][9][10][11]

This guide will provide a practical framework for harnessing the potential of the this compound scaffold to develop potent and selective kinase inhibitors.

I. Design and Synthesis of a Representative Kinase Inhibitor

Our synthetic strategy will focus on a modular approach, allowing for the facile introduction of different functionalities to probe structure-activity relationships (SAR). The following protocol describes the synthesis of a hypothetical, yet representative, inhibitor targeting a generic serine/threonine kinase.

Experimental Workflow: Synthesis of a this compound-based Inhibitor

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Amide Coupling A This compound C Pd Catalyst, Base A->C B Arylboronic Acid B->C D Coupled Intermediate C->D E Coupled Intermediate G Coupling Reagent (e.g., T3P) E->G F Carboxylic Acid F->G H Final Inhibitor G->H G cluster_pathway Simplified Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor TargetKinase Target Kinase (Inhibited by Scaffold) Receptor->TargetKinase DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector Proliferation Cell Proliferation DownstreamEffector->Proliferation

Sources

Technical Application Note: Controlled Diazotization of 3-Amino-2-chloro-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The diazotization of 3-Amino-2-chloro-6-fluoropyridine presents unique challenges compared to carbocyclic anilines. The presence of electron-withdrawing chlorine (C2) and fluorine (C6) atoms significantly reduces the basicity of the exocyclic amine, making protonation—a prerequisite for classical diazotization—difficult in dilute acids. Furthermore, the resulting pyridine-3-diazonium species is highly electrophilic and prone to rapid nucleophilic attack by water (hydrolysis) to form the corresponding pyridinol (phenol), or violent decomposition.

This guide details two field-proven protocols designed to mitigate these risks:

  • Method A (Anhydrous): Alkyl nitrite-mediated diazotization (Doyle conditions) for direct functionalization (Sandmeyer/iodination) without water.

  • Method B (Aqueous/Stabilized): Mineral acid diazotization using Tetrafluoroboric Acid (

    
    ) to generate the stabilized diazonium tetrafluoroborate salt.
    

Mechanistic Insight & Reactivity Profile

The Basicity Problem

Unlike aniline (


), 3-aminopyridine is a weaker base (

for ring N). However, the introduction of -Cl and -F withdraws electron density inductively (

effect).
  • Consequence: The amine group is poorly nucleophilic. Standard conditions (NaNO

    
    /dilute HCl) often fail because the amine remains unprotonated or precipitates out of solution.
    
  • Solution: We must use Nitrosylsulfuric acid (generated in conc. H

    
    SO
    
    
    
    ) or organic nitrites (t-BuONO) which act as stronger nitrosating agents.
Stability of the Diazonium Species

The 3-pyridyldiazonium cation is destabilized by the adjacent nitrogen lone pair and the electron-withdrawing halogen substituents.

  • Risk: In aqueous media at

    
    C, the cation rapidly captures 
    
    
    
    to form 2-chloro-6-fluoro-3-hydroxypyridine .
  • Control: Temperature must be strictly maintained between

    
    C and 
    
    
    
    C. For isolation, the counter-ion must be non-nucleophilic (e.g.,
    
    
    or
    
    
    ).

Safety Assessment (Critical)

Hazard ClassSpecific RiskMitigation Strategy
Explosion Dry diazonium salts (especially chlorides/nitrates) are shock-sensitive high explosives.NEVER dry the diazonium chloride. Use in situ consumption or isolate only as the stable tetrafluoroborate (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

) salt.
Toxicity Halogenated pyridines are potent alkylating agents; HF generation possible if using

.
Work in a functioning fume hood. Use HF-resistant gloves if handling fluoroboric acid.
Runaway Exotherm Diazotization is exothermic; decomposition releases

gas rapidly.
Add nitrite reagents dropwise. Monitor internal temp. Ensure gas venting.

Experimental Protocols

Method A: Anhydrous Diazotization (Recommended for Sandmeyer)

Best for: Converting the amine directly to a halide (Cl, Br, I) or converting to a phenol without isolating the salt.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: tert-Butyl Nitrite (t-BuONO) or Isoamyl Nitrite (1.5 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN)

  • Catalyst (Optional):

    
     or 
    
    
    
    (for Sandmeyer)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve This compound (10 mmol) in anhydrous MeCN (50 mL).

    • Note: If the Sandmeyer reaction is the goal, add the Copper(II) halide (

      
       or 
      
      
      
      , 1.2 equiv) at this stage.
  • Addition: Cool the mixture to 0°C . Add tert-Butyl Nitrite (15 mmol) dropwise over 10 minutes.

    • Observation: Evolution of

      
       gas indicates diazonium formation and subsequent decomposition (if Cu is present).
      
  • Reaction:

    • For Diazonium Isolation: Keep at

      
      C. The solution contains the diazonium species. Use immediately.
      
    • For Sandmeyer: Allow to warm to Room Temperature (RT) and then heat to 60°C for 1 hour until gas evolution ceases.

  • Workup: Evaporate solvent under reduced pressure. Redissolve residue in Ethyl Acetate, wash with 1N HCl (to remove unreacted amine) and brine.

Method B: Aqueous Diazotization with (Isolation Protocol)

Best for: Isolating the stable 2-chloro-6-fluoropyridine-3-diazonium tetrafluoroborate salt for Balz-Schiemann reactions.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Acid: Tetrafluoroboric acid (

    
    ), 48% aq. solution (4.0 equiv)
    
  • Nitrite: Sodium Nitrite (

    
    ), saturated aqueous solution (1.1 equiv)
    
  • Solvent: Water / Ethanol (1:1 mixture if solubility is poor)

Procedure:

  • Acidification: In a plastic (HDPE) or glass beaker, suspend the amine (10 mmol) in 48%

    
      (40 mmol). Cool the suspension to -5°C  using an ice/salt bath.
    
    • Why

      
      ? The tetrafluoroborate anion stabilizes the diazonium cation, allowing it to precipitate as a solid rather than decomposing in solution.
      
  • Diazotization: Add the saturated

    
      solution dropwise via a syringe pump or addition funnel. Maintain internal temperature below 0°C .
    
    • Critical: Vigorous stirring is required. The suspension may clear briefly as the diazonium salt forms, then a new precipitate (the salt) may appear.

  • Precipitation: Stir at -5°C for 30 minutes. Add cold Diethyl Ether (

    
    ) to force full precipitation of the diazonium tetrafluoroborate.
    
  • Filtration: Filter the solid rapidly through a sintered glass funnel. Wash with cold

    
     and cold Ethanol.
    
  • Storage: DO NOT STORE. Use immediately for the subsequent step (e.g., thermal decomposition to the fluoride). If storage is unavoidable, keep wet with solvent at -20°C.

Process Visualization (Workflow & Mechanism)

Diazotization_Workflow Amine 3-Amino-2-chloro- 6-fluoropyridine Intermediate N-Nitroso Intermediate Amine->Intermediate Nucleophilic Attack Acid Acid Source (HBF4 or t-BuONO) Nitrosonium Nitrosonium Ion (NO+) Acid->Nitrosonium Generation Nitrosonium->Intermediate Diazonium Diazonium Salt (Ar-N2+ X-) Intermediate->Diazonium - H2O (Rate Limiting) Hydrolysis Hydrolysis (Impurity: Phenol) Diazonium->Hydrolysis + H2O / Heat (Avoid!) Sandmeyer Sandmeyer Product (Ar-Cl / Ar-Br) Diazonium->Sandmeyer + CuX (Method A) Schiemann Schiemann Product (Ar-F) Diazonium->Schiemann Heat (BF4 salt) (Method B)

Figure 1: Reaction pathway for the diazotization of electron-deficient aminopyridines. Note the critical branching point at the Diazonium Salt stage where moisture can lead to phenol impurities.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Tar Formation Decomposition of diazonium salt due to heat.Ensure temp < 0°C during addition. Switch to Method A (Anhydrous) to eliminate water.
Incomplete Reaction Poor solubility of the amine in acid.Use Nitrosylsulfuric acid (dissolve

in conc

) to diazotize the amine in a homogeneous phase.
Violent Gas Evolution Addition of Nitrite is too fast.Reduce addition rate. Ensure efficient stirring to prevent "hot spots" of reagent accumulation.

References

  • Sandmeyer Reaction Mechanism & Applications

    • Title: Sandmeyer Reaction - Organic Chemistry Portal
    • Source: Organic Chemistry Portal[1]

    • URL:[Link]

  • Diazotization of Electron-Deficient Amines (General Protocol)

    • Title: A convenient and general one-step preparation of arom
    • Source: Synthesis (via Organic Chemistry Portal)[1]

    • URL:[Link]

  • Synthesis of Fluorinated Pyridines (Patent Context)
  • Stability of Pyridyl Diazonium Salts

    • Title: A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluorobor
    • Source: Organic Letters (ACS Public
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing SNAr Reactions at the 6-Fluoro Position

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve the yield and efficiency of your Nucleophilic Aromatic Substitution (SNAr) reactions, specifically at the challenging 6-fluoro position of aromatic and heteroaromatic systems. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your experimental design and execution.

Understanding the SNAr Reaction at the 6-Fluoro Position

The Nucleophilic Aromatic Substitution (SNAr) reaction is a powerful tool for the synthesis of complex aromatic compounds, particularly in the pharmaceutical industry.[1] When a fluorine atom is positioned at the 6-position of an electron-deficient ring system, such as a quinoline or purine, it can serve as an excellent leaving group. This is because the rate-determining step of an SNAr reaction is the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[2][3] The high electronegativity of fluorine enhances the electrophilicity of the carbon it is attached to, facilitating this initial attack.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common challenges encountered during SNAr reactions at the 6-fluoro position in a practical question-and-answer format.

Q1: My SNAr reaction at the 6-fluoro position is giving a very low yield. What are the primary factors I should investigate?

A1: Low yields in SNAr reactions at the 6-fluoro position can often be attributed to several key factors. A systematic approach to troubleshooting is crucial.

1. Insufficient Ring Activation: The aromatic ring must be sufficiently electron-deficient to stabilize the negative charge of the Meisenheimer intermediate. The presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the fluorine is critical.[3]

  • Self-Correction: If your substrate lacks strong activation, consider if a modification to your synthetic route is possible to introduce an EWG. For instance, a nitro or cyano group can significantly enhance reactivity.

2. Nucleophile Strength: The nucleophilicity of your attacking species is paramount. Neutral nucleophiles like alcohols or amines are generally less reactive than their deprotonated counterparts (alkoxides and amides).

  • Practical Tip: If using a neutral nucleophile, the choice of base is critical to ensure in situ deprotonation. For alcohols and thiols, a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is often necessary. For amines, a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K₂CO₃) is typically used.

3. Inappropriate Solvent Choice: The solvent plays a crucial role in SNAr reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of the base without strongly solvating the anionic nucleophile, thus maintaining its reactivity.

  • Solvent Selection Table:

SolventDielectric Constant (ε)Boiling Point (°C)Notes
Dimethyl sulfoxide (DMSO)47189Excellent for SNAr, can be difficult to remove.
N,N-Dimethylformamide (DMF)37153Good alternative to DMSO, also has a high boiling point.
Acetonitrile (MeCN)3682Lower boiling point, easier to remove.
Tetrahydrofuran (THF)7.566Less polar, may require higher temperatures or stronger nucleophiles.

4. Suboptimal Temperature: While many SNAr reactions with activated fluoroaromatics proceed at room temperature, some systems require heating to overcome the activation energy barrier.

  • Experimental Approach: If your reaction is sluggish at room temperature, try incrementally increasing the temperature (e.g., to 50 °C, 80 °C, or reflux) while monitoring the reaction progress by TLC or LC-MS.

Q2: I am observing the formation of significant side products in my reaction. What are the likely culprits and how can I minimize them?

A2: Side product formation is a common issue. Identifying the nature of the byproduct is the first step toward mitigating its formation.

1. Hydrolysis of the Starting Material: If your reaction is run in the presence of water and a strong base, hydrolysis of the activated fluoroaromatic can compete with your desired nucleophilic substitution.

  • Preventative Measures: Ensure your reaction is conducted under anhydrous conditions. Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

2. Competing Reactions at Other Positions: In molecules with multiple potential leaving groups or electrophilic sites, regioselectivity can be a challenge.

  • Strategic Control: The inherent electronic properties of the substrate usually dictate the site of attack. However, in some cases, the choice of base or solvent can influence the regioselectivity. For instance, a bulkier base might favor attack at a less sterically hindered position.

3. Nucleophile Degradation or Side Reactions: The nucleophile itself might be unstable under the reaction conditions or participate in undesired side reactions.

  • Troubleshooting Workflow:

start Side Products Observed check_hydrolysis Analyze for Hydrolysis Byproduct start->check_hydrolysis dry_conditions Implement Anhydrous Conditions check_hydrolysis->dry_conditions Hydrolysis Detected check_regio Check for Regioisomers check_hydrolysis->check_regio No Hydrolysis success Improved Yield dry_conditions->success modify_conditions Modify Base/Solvent check_regio->modify_conditions Regioisomers Present check_nuc Assess Nucleophile Stability check_regio->check_nuc No Regioisomers modify_conditions->success change_nuc Consider a More Robust Nucleophile check_nuc->change_nuc Nucleophile Unstable change_nuc->success SNAr_Mechanism cluster_start Reactants cluster_intermediate Rate-Determining Step cluster_end Products A Activated Aryl Fluoride (with EWG at ortho/para) C Formation of Meisenheimer Complex (Resonance Stabilized Carbanion) A->C Nucleophilic Attack B Nucleophile (Nu⁻) B->C D Substituted Product C->D Elimination of Leaving Group E Fluoride Ion (F⁻) C->E F F

Sources

Technical Support Center: 3-Amino-2-chloro-6-fluoropyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Amino-2-chloro-6-fluoropyridine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and prevent side reactions during palladium-catalyzed cross-coupling experiments. Our focus is on providing practical, evidence-based solutions to empower you to optimize your synthetic routes and achieve higher yields and purity.

Introduction to the Reactivity of this compound

This compound is a valuable building block in medicinal chemistry, offering multiple sites for diversification. However, its unique electronic and steric properties present specific challenges in cross-coupling reactions. The electron-donating amino group at the 3-position and the electron-withdrawing fluorine at the 6-position influence the reactivity of the C2-Cl bond. Furthermore, the pyridine nitrogen and the adjacent amino group can act as chelating ligands, potentially poisoning the palladium catalyst.[1] This guide will help you navigate these complexities and avoid common pitfalls.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low yields in my Suzuki-M iyaura coupling with this compound?

Low yields are frequently attributed to a combination of factors, including catalyst inhibition and competing side reactions. The primary culprits are often:

  • Catalyst Poisoning: The pyridine nitrogen, especially in conjunction with the adjacent amino group, can chelate to the palladium center, leading to catalytically inactive species.[2]

  • Homocoupling of Boronic Acid: This is a common byproduct in Suzuki reactions, often promoted by the presence of oxygen or an inappropriate choice of base.[3][4]

  • Dehalogenation: The chloro group can be reduced to a hydrogen, resulting in the formation of 3-amino-6-fluoropyridine. This can be exacerbated by certain ligands and bases.

  • Protodeboronation: The boronic acid can be converted back to the corresponding arene before it has a chance to couple.[5]

Q2: My Buchwald-Hartwig amination is failing. What are the likely causes?

The Buchwald-Hartwig amination of 2-halopyridines is notoriously challenging.[2] With this compound, you may encounter:

  • Severe Catalyst Inhibition: The bidentate chelation from the pyridine nitrogen and the 3-amino group can strongly inhibit the palladium catalyst.

  • Hydrodehalogenation: This side reaction, where the chloro group is replaced by hydrogen, is a common issue, particularly with primary amines.[6] The mechanism can involve a β-hydride elimination from a palladium-amide intermediate.[7]

  • Incorrect Ligand/Base Combination: The success of this reaction is highly dependent on the steric and electronic properties of the phosphine ligand and the strength of the base.

Q3: In my Sonogashira coupling, I'm seeing a lot of alkyne dimerization. How can I prevent this?

The formation of a symmetrical biacetylene, known as Glaser coupling, is a major side reaction in Sonogashira couplings. This is typically promoted by:

  • Oxygen: The presence of O₂ facilitates the oxidative homocoupling of the terminal alkyne, especially in the presence of the copper(I) cocatalyst.

  • Excess Copper(I) Cocatalyst: While catalytic amounts of Cu(I) are beneficial, higher concentrations can accelerate the rate of homocoupling.

Q4: Is the C-Cl bond in my substrate susceptible to hydrolysis?

Yes, under certain conditions, the 2-chloro group on the pyridine ring can be hydrolyzed to a hydroxyl group, forming 3-Amino-6-fluoro-2-pyridone. This is more likely to occur with strong bases in aqueous media at elevated temperatures.[8] Careful selection of the base and solvent system is crucial to minimize this side reaction.

Troubleshooting Guides

Suzuki-Miyaura Coupling: Troubleshooting Low Yield and Side Reactions
Observed Issue Potential Cause(s) Recommended Action(s)
Low Conversion of Starting Material 1. Catalyst poisoning by the pyridine nitrogen and amino group.[1]2. Inactive catalyst or insufficient catalyst loading.1. Ligand Selection: Use bulky, electron-rich phosphine ligands like SPhos or XPhos to shield the palladium center and promote reductive elimination.[3]2. Pre-catalyst: Employ a well-defined palladium pre-catalyst to ensure the formation of the active Pd(0) species.3. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 2 mol% to 5 mol%).
Significant Boronic Acid Homocoupling 1. Presence of oxygen in the reaction mixture.[4][9]2. Inappropriate base.1. Degassing: Rigorously degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles.[9]2. Base Selection: Switch to a milder base like K₃PO₄ or Cs₂CO₃. Stronger bases can sometimes promote homocoupling.
Formation of Dehalogenated Byproduct 1. Certain ligand/base combinations.2. Presence of water or protic impurities.1. Ligand Screening: Experiment with different phosphine ligands. Sometimes a less bulky ligand can disfavor this pathway.2. Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried.
Protodeboronation of Boronic Acid 1. Excess base or water.2. Prolonged reaction time at high temperature.1. Stoichiometry: Use the minimum effective amount of base.2. Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS and work up as soon as the starting material is consumed.
  • To a dry reaction vial, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and K₃PO₄ (2.5 eq.).

  • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-4 mol%) and the ligand (if not using a pre-catalyst).

  • Evacuate and backfill the vial with argon three times.

  • Add degassed 1,4-dioxane and water (typically a 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Overcoming Catalyst Inhibition and Hydrodehalogenation
Observed Issue Potential Cause(s) Recommended Action(s)
No Reaction or Very Low Conversion 1. Severe catalyst poisoning by the bidentate N,N-chelation.[1][2]2. Inappropriate ligand or base.1. Ligand Choice: Use bulky, electron-rich biarylphosphine ligands such as RuPhos or BrettPhos, which have been shown to be effective for challenging aminations of 2-halopyridines.[1]2. Base Selection: Use a strong, non-nucleophilic base like NaOtBu or LiHMDS.[10]3. Pre-catalyst: Use a palladium pre-catalyst (e.g., RuPhos Pd G3) for reliable generation of the active catalyst.
Significant Hydrodehalogenation 1. β-Hydride elimination from the Pd-amide intermediate.[6][7]2. Particularly common with primary amines.1. Ligand Optimization: The choice of ligand is critical. Bulky ligands that accelerate reductive elimination can minimize hydrodehalogenation.2. Lower Temperature: If possible, run the reaction at a lower temperature to disfavor the elimination pathway.3. Ammonia Surrogate: If coupling with ammonia is desired, consider using an ammonia equivalent like LHMDS.[11]
Low Product Yield with Secondary Amines 1. Steric hindrance.2. Suboptimal ligand/base combination.1. Ligand Screening: Test a panel of bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos).2. Base Screening: Evaluate different strong bases (NaOtBu, K₂CO₃, Cs₂CO₃).
  • In a glovebox, charge a reaction vial with the palladium pre-catalyst (e.g., RuPhos Pd G3, 2-4 mol%) and NaOtBu (1.4 eq.).

  • Add degassed, anhydrous toluene or 1,4-dioxane.

  • Add this compound (1.0 eq.) and the amine (1.2 eq.).

  • Seal the vial and heat to 90-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over Na₂SO₄.

  • Concentrate and purify by column chromatography.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the competing reactions, the following diagrams illustrate the key catalytic cycles and potential off-cycle pathways.

Suzuki_Miyaura_Cycle cluster_main Desired Suzuki-Miyaura Cycle cluster_side1 Side Reaction: Homocoupling cluster_side2 Side Reaction: Dehalogenation Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)L_n-Cl Pd0->OA_Complex Oxidative Addition (Ar-Cl) Transmetalation Ar-Pd(II)L_n-Ar' OA_Complex->Transmetalation Transmetalation (Ar'-B(OR)2) OA_Complex_Side Ar-Pd(II)L_n-Cl RE_Product Ar-Ar' Transmetalation->RE_Product Reductive Elimination RE_Product->Pd0 Catalyst Regeneration Boronic_Acid Ar'-B(OR)2 Homocoupling_Product Ar'-Ar' Boronic_Acid->Homocoupling_Product O2, Base Dehalogenated_Product Ar-H OA_Complex_Side->Dehalogenated_Product Proton Source

Caption: Suzuki-Miyaura cycle and common side reactions.

Buchwald_Hartwig_Troubleshooting Start Low Yield in Buchwald-Hartwig Amination Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Ligand Is the Ligand Appropriate? Check_Catalyst->Check_Ligand Yes Use_Precatalyst Action: Use a well-defined Pd pre-catalyst (e.g., G3). Check_Catalyst->Use_Precatalyst No Check_Base Is the Base Strong Enough? Check_Ligand->Check_Base Yes Use_Bulky_Ligand Action: Use bulky, electron-rich ligands (RuPhos, BrettPhos). [7] Check_Ligand->Use_Bulky_Ligand No Hydrodehalogenation Is Hydrodehalogenation Observed? Check_Base->Hydrodehalogenation Yes Use_Strong_Base Action: Use NaOtBu or LHMDS. Ensure anhydrous conditions. Check_Base->Use_Strong_Base No Optimize_Ligand_Temp Action: Re-screen bulky ligands. Consider lowering temperature. Hydrodehalogenation->Optimize_Ligand_Temp Yes Success Improved Yield Hydrodehalogenation->Success No Use_Precatalyst->Check_Ligand Use_Bulky_Ligand->Check_Base Use_Strong_Base->Hydrodehalogenation Optimize_Ligand_Temp->Success

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

References

  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Synlett. [Link]

  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. [Link]

  • Klimkowski, V. J., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(3), 281-285. [Link]

  • Reddit. (2022, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]

  • Vautravers, N. S., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Molecules, 16(11), 9678-9689. [Link]

  • Wang, Z., et al. (2024). Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2. Environmental Science & Technology, 58(8), 3749-3759. [Link]

  • Tran, T. T., et al. (2021). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 11(5), 2963-2980. [Link]

  • Wikipedia. (2023, December 26). Buchwald–Hartwig amination. [Link]

  • Maleczka, R. E., et al. (2003). Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS) under palladium catalysis. Tetrahedron Letters, 44(33), 6273-6275. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions | Download Scientific Diagram. [Link]

  • Wang, C., et al. (2018). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. Organic Letters, 20(13), 3931-3935. [Link]

  • ResearchGate. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]

  • Sereda, G., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13555-13564. [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]

  • Google Patents. (n.d.). US4942239A - Process for the production of 2-hydroxypyridine.
  • Beilstein Journals. (n.d.). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. [Link]

  • ResearchGate. (n.d.). Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions | Request PDF. [Link]

  • Wikipedia. (2023, May 22). 2-Chloropyridine. [Link]

  • ACS Publications. (n.d.). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive | ACS Catalysis. [Link]

  • Stauffer, S. R., et al. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Organic Letters, 3(9), 1363-1366. [Link]

  • ResearchGate. (n.d.). Table 2 Control of Dehalogenation in the Coupling of Halothiophenes. [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... [Link]

  • Royal Society of Chemistry. (n.d.). Dehalogenation reaction photocatalyzed by homoleptic copper(i) complexes associated with strongly reductive sacrificial donors - Catalysis Science & Technology. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ACS Publications. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. [Link]

  • MDPI. (n.d.). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

  • Wikipedia. (2023, November 29). Sonogashira coupling. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]

  • Ashton, T. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8962-8969. [Link]

  • Reddit. (n.d.). Struggling with Suzuki Reaction. r/Chempros. [Link]

  • ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

Sources

optimizing temperature for amination of chlorofluoropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Temperature Optimization & Regioselectivity Control

Introduction: The "Ortho-Para" Paradox

Welcome to the technical support center for nucleophilic aromatic substitution (


) on chlorofluoropyridines.

If you are here, you are likely facing one of two problems:

  • The Selectivity Crisis: You have multiple halogens (e.g., 2-chloro-6-fluoropyridine) and your amine is attacking the "wrong" one, or both.

  • The Reactivity Wall: Your substrate (e.g., 2-chloro-3-fluoropyridine) is electronically deactivated or sterically hindered, and the reaction stalls at 60% conversion.

In chlorofluoropyridines, temperature is not just a kinetic accelerator; it is a selectivity switch . Fluorine is generally the superior leaving group in


 due to the high electronegativity stabilizing the Meisenheimer complex (the rate-limiting step), but this selectivity degrades rapidly with heat.

This guide synthesizes kinetic data and mechanistic insights to help you navigate these competing pathways.

Module 1: Troubleshooting Regioselectivity

"I’m getting a mixture of isomers or over-amination."

The Science: Kinetic vs. Thermodynamic Control

In poly-halogenated pyridines (e.g., 2,4-dichloro-5-fluoropyridine), the position of substitution is dictated by the Fluorine Effect .

  • Mechanism: The highly electronegative fluorine atom inductively stabilizes the anionic Meisenheimer intermediate more effectively than chlorine.[1]

  • The Trap: While F-displacement is kinetically favored (lower activation energy,

    
    ), it is often exothermic enough that "runaway" temperatures allow the amine to overcome the higher 
    
    
    
    of Cl-displacement, leading to bis-amination or regio-mixtures [1].
Diagnostic & Solution
SymptomRoot CauseCorrective Action
Mixture of F- and Cl- displacement Temperature is too high (

C), eroding the

advantage of the F-site.
Cool Down: Run the reaction at -20°C to 0°C . Use a polar aprotic solvent (THF or DMF) to maintain rate at low temp.
Bis-amination (Double addition) Reaction is under thermodynamic control; excess amine is present.Stoichiometry & Temp: Limit amine to 0.95-1.0 equiv. Maintain

C. Add amine dropwise to keep local concentration low.
Reaction is too slow at 0°C Solvent is suppressing the nucleophile or failing to stabilize the transition state.Solvent Switch: Move from MeOH/EtOH (H-bonding deactivates nucleophile) to DMSO or NMP (stabilizes Meisenheimer complex) [2].

Critical Check: If you require Cl-displacement in the presence of an activated Fluorine,


 will likely fail. You must switch to Pd-catalyzed Buchwald-Hartwig amination , which favors oxidative addition into the weaker C-Cl bond over the stronger C-F bond [3].

Module 2: Troubleshooting Reactivity Stalls

"My reaction stops at 50-60% conversion."

The Science: The Deactivated Substrate

Not all chlorofluoropyridines are reactive.

  • Example: 2-chloro-3-fluoropyridine .

    • The 2-Cl is activated by the ring nitrogen (ortho).

    • The 3-F is meta to the nitrogen (unactivated).

    • Result: You are forcing a displacement of Chlorine (poorer LG) in a sterically crowded environment (ortho-F). This requires significant thermal energy.

Diagnostic & Solution
SymptomRoot CauseCorrective Action
Stalls at ~60% (Plateau) Product inhibition (HF/HCl salt formation) or sterics.Base & Heat: Ensure 2-3 equiv of inorganic base (

or

). Increase Temp to 80-100°C .
No reaction at RT Substrate is electronically neutral/deactivated.The "Force" Method: Switch solvent to DMSO (high dielectric constant). Heat to 120°C . If still no reaction, consider microwave irradiation.
Black Tar / Decomposition Thermal degradation of the pyridine ring or polymerization.Stepwise Heating: Do not jump to 120°C. Ramp 50°C

80°C

100°C, monitoring by HPLC every 2 hours.

Module 3: Safety & Thermal Hazards

"The reaction exothermed and pressurized the vessel." [2]

Amination of fluoropyridines is notoriously exothermic. The release of HF (scavenged as fluoride salts) generates significant heat.

  • Hazard: Rapid addition of amine to a fluoropyridine at RT can trigger a thermal runaway, especially in DMSO [4].

  • Protocol: Always calculate the Adiabatic Temperature Rise (

    
    )  before scaling up.
    
  • Control: Use a "Dosing-Controlled" process. Add the amine as a solution over 1-2 hours, monitoring the internal temperature (

    
    ). Do not allow 
    
    
    
    to exceed the setpoint by
    
    
    C.

Visual Troubleshooting Assistant

The following logic flow helps you select the initial temperature and method based on your specific substrate's substitution pattern.

TemperatureOptimization Start Start: Analyze Substrate Q1 Are there multiple halogens (F & Cl)? Start->Q1 Q2 Is the target site activated by Nitrogen (Ortho/Para)? Q1->Q2 Yes Q3 Is the halogen Fluorine? Q1->Q3 No (or single site) Branch_F Target is Fluorine (e.g., 2-F, 4-F) Q2->Branch_F F is activated Branch_Cl Target is Chlorine (e.g., 2-Cl with 3-F) Q2->Branch_Cl Cl is activated (F is meta) Action_LowTemp PROTOCOL A: Kinetic Control Temp: -10°C to 20°C Solvent: THF or DMF Avoids bis-amination Branch_F->Action_LowTemp Action_Pd PROTOCOL B: Buchwald-Hartwig Temp: 80-100°C Catalyst: Pd(OAc)2 / Xantphos SNAr will fail/give mixtures Branch_Cl->Action_Pd Action_Std PROTOCOL C: Standard SNAr Temp: 40-60°C Solvent: MeCN or EtOH Q3->Action_Std Yes (High Reactivity) Action_Force PROTOCOL D: Forcing Conditions Temp: 100-130°C Solvent: DMSO Base: Cs2CO3 Q3->Action_Force No (Cl = Low Reactivity)

Caption: Decision matrix for selecting reaction temperature and methodology based on substrate activation and halogen type.

Standard Operating Procedure (SOP)

Protocol: Temperature-Controlled Amination ( )

Scope: Optimized for 2,6-dichloro-5-fluoropyridine (Selectivity required) or 2-chloro-3-fluoropyridine (Reactivity required).

Reagents:

  • Substrate (1.0 equiv)

  • Amine (1.05 equiv for selectivity; 1.5 equiv for forcing)

  • Base:

    
     (2.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: DMSO (for reactivity) or THF (for selectivity)

Step-by-Step:

  • Preparation: Charge the reaction vessel with the Substrate and Base in the chosen solvent (0.5 M concentration).

    • Note: If using carbonate bases, ensure they are finely ground to maximize surface area.

  • Thermal Equilibration (Critical):

    • For Selectivity (F-displacement): Cool the mixture to 0°C using an ice/salt bath.

    • For Reactivity (Cl-displacement): Heat the mixture to 60°C .

  • Amine Addition:

    • Add the Amine (diluted in 1 vol solvent) dropwise over 30 minutes.

    • Why? This prevents localized "hotspots" and keeps the concentration of the nucleophile low relative to the substrate, discouraging bis-amination [5].

  • Monitoring:

    • Sample at 1 hour.

    • Decision Point:

      • If conversion < 10% (Selectivity Protocol): Warm to RT.

      • If conversion < 10% (Reactivity Protocol): Increase temp by 20°C increments (Max 120°C).

  • Workup:

    • Quench with water (exothermic!). Extract with EtOAc.[3][4]

    • Warning: If DMSO was used, wash organic layer 3x with water to remove solvent.

References

  • Valvi, A., & Tiwari, S. (2021). Solvent‐Controlled Regioselectivity in Nucleophilic Substitution Reactions of 1‐X‐2,4‐Difluorobenzenes with Morpholine Using Deep Eutectic Solvents. ResearchGate. [Link]

  • Stroup, B. W., et al. (2007).[5] Chemoselective Amination of 5-Bromo-2-chloro-3-fluoropyridine.[5][6] PubMed/NIH. [Link]

  • TheSafetyMaster. (2024). Exothermic Reaction Hazards: Understanding and Mitigating Risks.[2] TheSafetyMaster Technical Articles. [Link]

  • Lu, Y., et al. (2023). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines: Transition State Calculations. WuXi AppTec. [Link]

Sources

Technical Support Center: Separation of 3-Amino-2-chloro-6-fluoropyridine Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the analytical challenges surrounding 3-Amino-2-chloro-6-fluoropyridine and its regioisomers. The successful separation and quantification of these closely related structures are critical in pharmaceutical development and quality control, yet they present significant chromatographic hurdles due to their similar physicochemical properties. This guide provides in-depth, experience-driven answers and protocols to empower researchers to overcome these challenges efficiently.

Introduction: The Separation Challenge

Separating regioisomers of substituted pyridines like this compound is a non-trivial task. The analytes share the same molecular weight and often exhibit very similar polarities and pKa values. Furthermore, the basic nature of the pyridine nitrogen can lead to undesirable interactions with standard silica-based stationary phases, resulting in poor peak shape and unreliable quantification. Success requires moving beyond standard reversed-phase protocols and employing chromatographic modes that exploit subtle differences in the isomers' structure and electronic properties. This center will explore advanced HPLC and SFC strategies to achieve baseline resolution.

Frequently Asked Questions (FAQs)

Q1: What are the primary difficulties in separating regioisomers of this compound?

A: The main challenges stem from three core properties of the molecules:

  • Structural Similarity: Regioisomers have identical molecular formulas and weights, leading to very similar polarities and hydrophobicities. This minimizes the effectiveness of traditional reversed-phase chromatography, which primarily separates based on hydrophobicity.

  • Basicity: The pyridine nitrogen is basic (pKa typically around 5-6), causing strong interactions with acidic residual silanol groups on standard silica-based columns.[1] This interaction is a primary cause of severe peak tailing, which compromises resolution and accuracy.

  • High Polarity: The presence of amino and fluoro groups makes these compounds relatively hydrophilic, which can lead to poor retention on conventional C18 columns under highly aqueous mobile phase conditions.[2]

Q2: Which chromatographic technique is the best starting point for developing a separation method?

A: While standard reversed-phase HPLC (RP-HPLC) can be attempted, a more robust starting point would be either Mixed-Mode Chromatography (MMC) or Supercritical Fluid Chromatography (SFC) .

  • Mixed-Mode Chromatography utilizes stationary phases with multiple interaction mechanisms, such as reversed-phase and ion-exchange. For these basic analytes, a mixed-mode column combining C18 and cation-exchange functionalities can provide vastly superior selectivity compared to C18 alone.[3]

  • Supercritical Fluid Chromatography (SFC) is exceptionally powerful for separating isomers and structural analogs.[4] Its unique mobile phase properties (supercritical CO₂) often yield different selectivity compared to HPLC, a characteristic known as orthogonality.[5] SFC is now widely recognized for its speed, efficiency, and reduced use of organic solvents.[]

Q3: How can I improve the poor peak shape often seen with basic pyridine compounds?

A: Peak tailing for basic compounds is typically addressed by mitigating the interaction with surface silanols. Key strategies include:

  • Mobile Phase Modification: Adding an acidic modifier to the mobile phase, such as 0.1% formic acid or acetic acid, is crucial. The acid protonates the basic pyridine nitrogen, reducing its interaction with the stationary phase. It also protonates residual silanols, further minimizing unwanted secondary interactions.[7]

  • Column Selection: Utilize modern, high-purity silica columns that have end-capping to shield silanol groups. Alternatively, select stationary phases specifically designed for polar or basic compounds. In SFC, stationary phases like 2-ethylpyridine (2-EP) are designed to provide good peak shapes for basic drugs.[8]

  • Use of Additives: In SFC, small amounts of additives like ammonium formate or basic modifiers like diethylamine can dramatically improve peak shape and selectivity.[8]

Q4: Is SFC a viable alternative to HPLC for this specific separation?

A: Absolutely. SFC is not just viable but is often the preferred technique for challenging isomer separations in the pharmaceutical industry.[4][] It provides complementary selectivity to RP-HPLC and is often faster.[5] The separation can be tuned by adjusting pressure, temperature, co-solvent, and additive, giving chromatographers many parameters to optimize resolution.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during method development and analysis.

Issue: Poor or No Resolution Between Regioisomers
  • Question: My regioisomers are co-eluting or have a resolution (Rs) value below 1.5 on my current column. How can I improve their separation?

  • Answer: Achieving resolution requires exploiting subtle differences between the isomers. A systematic approach is necessary. Start by moving away from standard C18 phases, which are often insufficient.

    Troubleshooting Steps:

    • Change Chromatographic Mode: If you are using RP-HPLC, your first step should be to switch to a column with an alternative selectivity. Mixed-mode columns (combining reversed-phase and cation-exchange) or columns that facilitate hydrogen bonding are excellent choices as they introduce different interaction mechanisms.[3][9] SFC with a specialized column is another powerful option.[4]

    • Optimize Mobile Phase:

      • For HPLC: Systematically vary the organic modifier (try methanol instead of acetonitrile), as this can significantly alter selectivity. Adjust the concentration of the acidic modifier (e.g., formic acid from 0.05% to 0.2%).

      • For SFC: Screen different co-solvents (e.g., methanol, ethanol, isopropanol) and additives. The choice of co-solvent can have a dramatic impact on selectivity.[8]

    • Adjust Temperature: Lowering the column temperature can sometimes increase the interaction differences between isomers and the stationary phase, improving resolution. Conversely, increasing temperature can improve efficiency but may reduce retention. Experiment with a range (e.g., 25°C to 50°C).

    • Modify Gradient Profile: If using a gradient, decrease the slope (i.e., make it shallower) around the elution time of your isomers. This gives the compounds more time to interact with the stationary phase and resolve.

G start Start: Poor Resolution (Rs < 1.5) check_mode Current Mode: Standard RP (C18)? start->check_mode switch_sfc Consider Orthogonal Technique: Supercritical Fluid Chromatography (SFC) start->switch_sfc Alternative Path switch_hplc Switch to Alternative HPLC Column: - Mixed-Mode (RP/Cation-Exchange) - HILIC or SHARC (Hydrogen Bonding) check_mode->switch_hplc Yes optimize_mp Optimize Mobile Phase Selectivity check_mode->optimize_mp No (Already on alt. phase) switch_hplc->optimize_mp success Success: Resolution Achieved (Rs >= 1.5) switch_sfc->success optimize_temp Adjust Column Temperature (e.g., 25-50°C) optimize_mp->optimize_temp optimize_grad Decrease Gradient Slope optimize_temp->optimize_grad optimize_grad->success

Caption: Decision tree for troubleshooting poor isomer resolution.

Issue: Severe Peak Tailing
  • Question: My peaks for the pyridine isomers are asymmetrical with significant tailing (Tailing Factor > 1.5). What is the cause and how do I fix it?

  • Answer: This is a classic sign of secondary interactions between the basic amine on your analyte and acidic silanols on the column packing material.

    Troubleshooting Steps:

    • Check Mobile Phase pH: Ensure you are using an acidic modifier (e.g., 0.1% formic acid). This protonates the pyridine nitrogen, minimizing its ability to interact with deprotonated silanols.[7]

    • Increase Modifier Concentration: If you are already using an acidic modifier, cautiously increasing its concentration (e.g., from 0.1% to 0.2% TFA) can sometimes improve peak shape, but be mindful of potential changes in retention time and MS suppression.

    • Column Overload: Injecting too much sample mass can lead to peak tailing. Reduce the injection volume or sample concentration to see if the peak shape improves.

    • Consider Column Choice: If mobile phase adjustments are insufficient, the column is the likely culprit. Switch to a column with a highly inert surface or one that offers a complementary charge interaction, like a mixed-mode cation-exchange column, which is designed to handle basic compounds effectively.

Issue: Inconsistent Retention Times
  • Question: My retention times are drifting between injections, making identification and quantification unreliable. What are the common causes?

  • Answer: Retention time instability points to a lack of equilibrium in the system or fluctuations in the mobile phase delivery.[10]

    Troubleshooting Checklist:

    • Column Equilibration: Is the column fully equilibrated before the first injection? For gradient methods, ensure the column is re-equilibrated with the initial mobile phase for at least 10-15 column volumes.[11]

    • Mobile Phase Preparation: Was the mobile phase prepared fresh? Buffers and additives can change pH or degrade over time. Ensure mobile phase components are fully dissolved and the solution is homogenous.[11]

    • Temperature Control: Are you using a column oven? Fluctuations in ambient laboratory temperature can cause significant retention time shifts.[10]

    • Pump Performance: Check for pressure fluctuations, which may indicate air bubbles in the pump or a failing seal. Degas the mobile phase thoroughly and prime the pump.

Experimental Protocols & Method Development

Data Presentation: Starting Conditions for Method Screening

The following table provides recommended starting points for screening different chromatographic techniques for the separation of this compound regioisomers.

ParameterRP-HPLC (Alternative Selectivity) Mixed-Mode HPLC (RP/SCX) Supercritical Fluid Chromatography (SFC)
Column Phenyl-Hexyl or Pentafluorophenyl (PFP)Obelisc R, Amaze HD[1][3]Acquity UPC² BEH 2-EP, Torus 2-PIC[4]
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterSupercritical CO₂
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in AcetonitrileMethanol
Gradient 5% to 50% B over 15 min20% to 70% B over 15 min2% to 40% B over 5 min
Flow Rate 1.0 mL/min1.0 mL/min3.0 mL/min
Temperature 40 °C40 °C40 °C
Detection UV at 254 nm or appropriate λmaxUV at 254 nm or appropriate λmaxUV at 254 nm or appropriate λmax
SFC Specific N/AN/ABack Pressure: 150 bar[5]
Protocol 1: HPLC Method Development using Mixed-Mode Chromatography

This protocol outlines a systematic approach to developing a separation method using a mixed-mode column that leverages both reversed-phase and strong cation-exchange interactions.

  • System Preparation:

    • Prepare Mobile Phase A: 99.9% HPLC-grade water + 0.1% formic acid. Filter and degas.

    • Prepare Mobile Phase B: 99.9% HPLC-grade acetonitrile + 0.1% formic acid. Filter and degas.

    • Install a mixed-mode reversed-phase/cation-exchange column (e.g., SIELC Obelisc R or equivalent).

  • Column Equilibration:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 80% A / 20% B) for at least 15 minutes or until a stable baseline is achieved.

  • Initial Scouting Gradient:

    • Inject the sample mixture.

    • Run the scouting gradient as outlined in the table above (20% to 70% B over 15 minutes).

  • Method Optimization:

    • Assess Resolution: If isomers are partially resolved, adjust the gradient. Make the gradient shallower around the elution time of the target peaks to increase resolution.

    • Change Organic Modifier: If resolution is still poor, prepare a new Mobile Phase B using methanol instead of acetonitrile and repeat the scouting gradient. The change in solvent can significantly alter selectivity.[9]

    • Adjust pH/Modifier: If peak shape is poor, consider using a different acid modifier or a buffer system (e.g., ammonium formate) to control the pH more precisely, ensuring it is at least 2 pH units below the pKa of the analytes.

G prep 1. System & Mobile Phase Preparation equil 2. Column Equilibration prep->equil scout 3. Run Initial Scouting Gradient equil->scout eval 4. Evaluate Resolution & Peak Shape scout->eval optim_grad Optimize Gradient (Shallow Slope) eval->optim_grad Partially Resolved optim_solv Change Organic Modifier (e.g., MeOH) eval->optim_solv Co-eluting final Final Method eval->final Resolution OK optim_grad->final optim_solv->scout Re-scout

Caption: Workflow for HPLC Mixed-Mode method development.

References

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies.
  • HPLC Methods for analysis of 2-Aminopyridine.
  • 2-Aminopyridine. SIELC Technologies.
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Assignment and quantification of 2-aminopyridine derivatized oligosaccharide isomers coeluted on reversed-phase HPLC/MS by MSn spectral library. PubMed.
  • Overcoming challenges in the purific
  • HPLC Methods for analysis of Pyridine.
  • Characterization of Novel Polymer-Based Pyridine Stationary Phases for Supercritical Fluid Chromatography.
  • Managing the formation of isomers during 2-chloro-5-methylpyridine synthesis. Benchchem.
  • Common Issues in HPLC Analysis. Medikamenter Quality Services.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • An Assessment of Stationary Phase Selectivity in SFC.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Enantiomeric Purific
  • Troubleshooting Common HPLC Issues. Labcompare.com.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines.
  • meta-Selective Fluorination of Pyridine Derivatives.
  • Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses.

Sources

controlling chemoselectivity between chloro and fluoro substituents

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: TECHNICAL GUIDE: Chemoselectivity Control (Chloro- vs. Fluoro-Substituents)

Executive Summary & Reactivity Hierarchy

Controlling chemoselectivity between chloro (


) and fluoro (

) substituents is a frequent bottleneck in medicinal chemistry. The challenge arises from the dichotomy of bond strengths versus electronic activation. While

bonds are thermodynamically stronger (

116 kcal/mol) than

bonds (

81 kcal/mol), fluorine's high electronegativity creates a dipole that dramatically accelerates nucleophilic attack (

) and directs orthometalation (

).

The Golden Rule: The mechanism dictates the selectivity.

  • Transition Metal Catalysis (

    
    ):  Favors weaker bonds (
    
    
    
    ).
  • Nucleophilic Aromatic Substitution (

    
    ):  Favors electron-deficient sites (
    
    
    
    ).
  • Directed Ortho Metalation (

    
    ):  Favors inductive acidification (
    
    
    
    ), but competes with Lithium-Halogen Exchange (
    
    
    ).
Quick Reference: Reactivity Matrix
Reaction TypeSelectivity PreferenceGoverning PrincipleKey Reagents
Pd-Catalyzed Coupling C-Cl

C-F
Oxidative Addition (Bond Strength)Pd(PPh

)

, Pd(dppf)Cl

Ni-Catalyzed Coupling C-Cl

C-F (Tunable)
Ligand Sterics/Back-bondingNi(COD)

+ PCy

(can activate C-F)
S

Ar
C-F

C-Cl
Meisenheimer StabilizationNaH, K

CO

, Amines, Alkoxides
Lithiation (DoM) Ortho-to-F Inductive Effect (Acidity)LDA (prevents Li-Cl exchange)
Lithium-Halogen Exch. C-Cl

C-F
Polarizability/Bond Strengthn-BuLi, t-BuLi

Troubleshooting Module: Cross-Coupling (Suzuki, Buchwald, Negishi)

Scenario A: I need to couple the C-Cl bond, but the C-F bond is present.

Status: Standard Operation. Mechanism: Palladium-catalyzed oxidative addition is sensitive to bond dissociation energy (BDE). The


 bond breaks 

35 kcal/mol easier than the

bond.

Protocol:

  • Catalyst: Use standard Pd(0) or Pd(II) precursors (e.g.,

    
    , 
    
    
    
    /SPhos).
  • Solvent: Toluene, THF, or Dioxane/Water.

  • Temperature: 60–100°C.

  • Outcome: Exclusive coupling at

    
    . The 
    
    
    
    bond is inert under standard Pd-catalysis conditions [1].
Scenario B: I need to couple the C-F bond, but a C-Cl bond is present.

Status: High Difficulty (Specialized). Issue: Thermodynamics favor


 activation. Reversing this requires kinetic trapping or specific ligand environments.
Solution:  Nickel catalysis with electron-rich, bulky ligands.

Technical Insight: Nickel (0) is smaller and more nucleophilic than Palladium, allowing it to access the shorter


 bond. However, to activate 

over

, you often rely on the "radius of reaction."

activation often proceeds via

-coordination, which is sensitive to ligand sterics [2].

Protocol (Ni-Catalyzed C-F Activation):

  • Catalyst:

    
     (10 mol%).
    
  • Ligand:

    
     (Tricyclohexylphosphine) or 
    
    
    
    (NHC ligand). Bulky, electron-rich ligands facilitate the difficult oxidative addition and stabilize the resulting
    
    
    species.
  • Substrate Requirement: This works best on electron-deficient heterocycles (e.g., fluorinated pyrimidines) where the

    
     bond is activated by adjacent nitrogen atoms [2].
    
  • Warning: If the substrate is a simple chlorofluorobenzene, selectivity for

    
     over 
    
    
    
    is extremely difficult and often results in mixtures.

Troubleshooting Module: Nucleophilic Aromatic Substitution (S Ar)

Scenario: "My reaction is displacing the Fluorine, but I wanted to displace the Chlorine."

Diagnosis: You are running an S


Ar reaction, not a metal-catalyzed coupling.
Mechanism:  In S

Ar, the rate-determining step is the addition of the nucleophile to the ring, forming the Meisenheimer complex.[1] Fluorine is the most electronegative element, which stabilizes the anionic intermediate (lowers the transition state energy) more effectively than chlorine. The strength of the

bond is irrelevant because bond breaking occurs after the rate-determining step [3, 4].[1]

Visualizing the Trap:

SNAr_Selectivity Substrate Substrate: 1-Chloro-4-Fluoronitrobenzene Meisenheimer_F Meisenheimer Complex (F) Stabilized by F electronegativity Substrate->Meisenheimer_F Low Ea Meisenheimer_Cl Meisenheimer Complex (Cl) Less Stabilized Substrate->Meisenheimer_Cl High Ea Nu Nucleophile (Nu-) Nu->Substrate Path_F Path A: Attack at C-F (Fastest) Path_Cl Path B: Attack at C-Cl (Slow) Product_F Product: Nu replaces F Meisenheimer_F->Product_F - F- Product_Cl Product: Nu replaces Cl Meisenheimer_Cl->Product_Cl - Cl-

Figure 1: Kinetic preference in S


Ar reactions. The path through the C-F intermediate is energetically favored.

Corrective Action:

  • If you MUST displace Cl: You cannot use S

    
    Ar. You must switch to a Palladium-catalyzed coupling (Buchwald-Hartwig for amines/ethers). Pd will ignore the F and activate the Cl.
    
  • If you WANT to displace F: Continue with S

    
    Ar.[1][2] Use polar aprotic solvents (DMSO, DMF) and bases like 
    
    
    
    or
    
    
    to enhance nucleophilicity.

Troubleshooting Module: Organolithium Chemistry (DoM vs. Exchange)

Scenario: "I tried to lithiate ortho-to-Fluorine, but I lost my Chlorine atom."

Diagnosis: You experienced Lithium-Halogen Exchange instead of Directed Ortho Metalation (DoM) . Reasoning:

  • 
     bond: Too strong for exchange. Acts as a Directing Metalation Group (DMG).[3][4]
    
  • 
     bond: Weak enough to undergo rapid exchange with alkyllithiums (
    
    
    
    ), especially at temperatures > -78°C [5].

The Competition:




Protocol for Selective Ortho-Lithiation (Retaining Cl):

  • Change the Base: Do NOT use

    
    . Use LDA (Lithium Diisopropylamide)  or LiTMP .
    
    • Why? Amide bases are non-nucleophilic and poor at halogen exchange but excellent at deprotonation.

  • Temperature Control: Maintain -78°C.

  • Mechanism Check:

    • F directs lithiation to the ortho position due to strong inductive acidification of the adjacent proton.

    • Cl directs ortho, but F is a stronger director (

      
      ).
      
    • Result: Using LDA at -78°C on a chlorofluorobenzene will selectively lithiate ortho to the Fluorine, leaving the Chlorine intact [5, 6].

Decision Tree for Lithiation:

Lithiation_Logic Start Start: Chloro-Fluoroarene + Base BaseChoice Which Base? Start->BaseChoice nBuLi n-BuLi / t-BuLi BaseChoice->nBuLi Alkyllithium LDA LDA / LiTMP BaseChoice->LDA Amide Base Exchange Reaction: Li-Halogen Exchange nBuLi->Exchange Fast kinetics at C-Cl DoM Reaction: Directed Ortho Metalation LDA->DoM Steric bulk prevents exchange Result_Exchange Result: Dechlorination (Li replaces Cl) Exchange->Result_Exchange Result_DoM Result: Functionalization (Li ortho to F, Cl intact) DoM->Result_DoM

Figure 2: Selecting the correct base to prevent unwanted dechlorination.

References

  • Funes-Ardoiz, I., Nelson, D. J., & Maseras, F. (2017).[5] "Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions." Chemistry – A European Journal.[5] Link

  • Schaub, T., Backes, M., & Radius, U. (2006). "Catalytic C-C Coupling Reactions at Nickel by C-F Activation of a Pyrimidine in the Presence of a C-Cl Bond." Organometallics. Link

  • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution Reactions of Aromatic Halogen Compounds." Chemical Reviews. Link

  • Rohrbach, S., Smith, A. J., & O'Hair, R. A. (2019). "The Element Effect in Nucleophilic Aromatic Substitution." Angewandte Chemie. Link

  • Schlosser, M. (2005). "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition. Link

  • Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies." Chemical Reviews. Link

Sources

Technical Support Center: 3-Amino-2-chloro-6-fluoropyridine Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the purification of 3-Amino-2-chloro-6-fluoropyridine (CAS: 1805124-30-4) and its derivatives. It is designed for organic chemists and process development scientists requiring high-purity isolation of this scaffold for drug discovery applications.

Status: Operational | Support Level: Tier 3 (Senior Scientist) | Ticket: #PUR-3A2C6F

Compound Profile & Physicochemical Assessment

Before initiating purification, you must understand the "personality" of your molecule.[1] This scaffold is not a standard amine; the halogenation pattern significantly alters its behavior compared to simple aminopyridines.[1]

PropertyValue / CharacteristicImplication for Purification
CAS Number 1805124-30-4 Use for exact database searching; do not confuse with 3-amino-2-chloropyridine.
Basicity (pKa) Estimated < 1.0 (Ring N)CRITICAL: The electron-withdrawing effects of 2-Cl and 6-F render the ring nitrogen extremely weakly basic. Standard 1M HCl extraction will likely fail to retain the compound in the aqueous phase.[1]
LogP (Lipophilicity) ~1.5 - 2.0 Moderately lipophilic. It will partition strongly into organic solvents (DCM, EtOAc) from water.[1]
H-Bonding Donor (NH₂), Acceptor (N, F, Cl)Capable of strong interactions with silica gel; "tailing" may occur without amine modifiers.
Common Impurities Regioisomers (2-F-6-Cl), Over-halogenated speciesIsomers often co-elute on standard C18 or Silica columns.[1]

Phase 1: The "Crude" Clean-Up (Extraction Strategy)

User Issue: "I tried washing my reaction mixture with 1N HCl to remove starting materials, but my product disappeared or stayed in the organic layer."

Root Cause: The 2-Cl and 6-F substituents drastically lower the pKa of the pyridine nitrogen. Unlike simple pyridines (pKa ~5.2), this derivative is too weakly basic to be fully protonated by dilute aqueous acid, meaning it behaves like a neutral organic molecule during extraction.[1]

Recommended Protocol: The "Neutral" Workup

Do not rely on pH manipulation to separate this product from neutral impurities.[1]

  • Quench: Quench reaction mixture with saturated NH₄Cl or water.

  • Extraction: Extract 3x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

    • Note: EtOAc is preferred if the product is later subjected to silica chromatography (safer, easier to remove).[1]

  • Wash: Wash the combined organic phase with:

    • Water (to remove inorganic salts).[1][2]

    • Brine (to remove residual water).[1]

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if the product is acid-sensitive (though unlikely here, Lewis acidity can sometimes cause issues with labile fluorides).[1]

Phase 2: High-Purity Isolation (Chromatography)

User Issue: "I see two spots very close together on TLC, or a shoulder on my HPLC peak. I can't separate the regioisomer."

Root Cause: The synthesis of 2,6-dihalogenated pyridines often produces a mixture of This compound (Target) and 3-amino-2-fluoro-6-chloropyridine (Isomer). These are electronically and sterically almost identical.[1]

Workflow: Chromatographic Decision Tree

PurificationWorkflow Start Start: Crude Mixture Check Isomer Presence Check (LC-MS / 19F NMR) Start->Check NoIsomer No Isomers Detected Check->NoIsomer Single Peak Isomer Regioisomers Present Check->Isomer Split Peak/Shoulder Flash Standard Flash Chromatography Silica Gel (Hex/EtOAc) NoIsomer->Flash PFP Fluoro-Select Chromatography PFP (Pentafluorophenyl) Column Isomer->PFP High Resolution Required Recryst Recrystallization (EtOH/Water or Heptane/EtOAc) Isomer->Recryst Bulk Separation Final Pure Product (>98%) Flash->Final PFP->Final Recryst->Final

Figure 1: Decision tree for selecting the appropriate purification pathway based on impurity profile.

Method A: Flash Chromatography (Standard)

For removal of non-isomeric impurities.[1]

  • Stationary Phase: High-performance Silica Gel (20-40 µm).

  • Mobile Phase: Hexane / Ethyl Acetate gradient (0% → 40% EtOAc).[1]

  • Modifier: Add 1% Triethylamine (TEA) to the mobile phase.

    • Why? The amino group can interact with acidic silanols on the silica, causing peak tailing.[1] TEA blocks these sites, sharpening the peak.[1]

Method B: Isomer Separation (Advanced)

For separating the 2-Cl-6-F from the 2-F-6-Cl isomer.

  • Concept: Standard C18 or Silica relies on hydrophobicity/polarity.[1] Since Cl and F have different electronegativities but similar lipophilic contributions in this scaffold, separation is poor.[1]

  • Solution: Use a Pentafluorophenyl (PFP) stationary phase.[1]

  • Mechanism: PFP phases engage in pi-pi and dipole-dipole interactions that are highly sensitive to the position of the fluorine atom on the pyridine ring.

  • Protocol (Prep-HPLC):

    • Column: Fluorosep-RP Phenyl or Kinetex PFP.

    • Mobile Phase: Water (0.1% Formic Acid) / Methanol (0.1% Formic Acid).[1] Methanol is preferred over Acetonitrile for PFP selectivity.

Phase 3: The "Polishing" (Recrystallization)

User Issue: "My product is 95% pure but colored (yellow/brown).[1] Chromatography isn't cleaning it further."

Root Cause: Trace oxidation products (aniline-like oxidation) or polymeric impurities.[1]

Protocol: Anti-Solvent Recrystallization
  • Dissolution: Dissolve the crude solid in the minimum amount of hot Ethanol (EtOH) or Ethyl Acetate .[1]

  • Filtration: While hot, filter through a 0.45 µm PTFE syringe filter to remove insoluble particulates.[1]

  • Precipitation: Slowly add hot Heptane or Water (anti-solvent) until slight turbidity persists.[1]

  • Cooling: Allow to cool slowly to room temperature, then to 4°C.

  • Collection: Filter the crystals and wash with cold anti-solvent (Heptane or Water).[1]

Troubleshooting & FAQs

Q: Why is my yield low after acid extraction? A: As detailed in Phase 1, the pKa of the pyridine nitrogen is extremely low due to the electron-withdrawing Cl and F atoms.[1] The molecule does not protonate significantly in 1M HCl, so it remains in the organic layer or partitions between phases.[1] Stop doing acid washes. Use a neutral workup.[1]

Q: Can I use C18 reverse phase chromatography? A: Yes, but it may not separate regioisomers.[1] If you use C18, ensure you use a buffered mobile phase (e.g., Ammonium Bicarbonate pH 8-9).[1] Running at basic pH keeps the amine neutral and improves peak shape.[1] Note: Ensure your column is pH stable.

Q: How do I distinguish the 2-Cl-6-F isomer from the 2-F-6-Cl isomer? A:

  • 19F NMR: This is the gold standard.[1] The chemical shift of the fluorine will differ significantly depending on whether it is ortho to the nitrogen (Position 2) or meta to the nitrogen (Position 3/5 - though here it is 2 vs 6).[1] In 2,6-disubstituted pyridines, the coupling constants with the ring protons will differ.

  • 13C NMR: The carbon attached to Fluorine will show a large doublet (

    
    ).[1] The carbon attached to Chlorine will not.[1]
    

References

  • Sigma-Aldrich. (2024).[1] Product Specification: this compound (CAS 1805124-30-4). Retrieved from [1]

  • National Institute of Standards and Technology (NIST). (2024).[1] 3-Amino-2-chloropyridine (Analogous Properties). NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

  • Regalado, E. L., et al. (2014).[1] Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers.[1][3] Journal of Chromatography A. Retrieved from [1]

  • RotaChrom. (2024).[1] The Science and Strategy Behind Isomer Separation: Advancements in Chromatography. Retrieved from

Sources

Technical Support Center: Overcoming Catalyst Poisoning in Palladium-Catalyzed Cross-Coupling of Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving aminopyridine substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with these notoriously difficult but synthetically valuable transformations. Here, we move beyond simple protocols to explain the underlying organometallic principles, helping you diagnose issues and rationally design successful experiments.

Section 1: The Core Challenge - Why Aminopyridines are Difficult Substrates

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for C-N bond formation.[1] However, when one of the coupling partners is an aminopyridine, the reaction often fails or proceeds with low yield. The primary reason for this is catalyst poisoning .

The aminopyridine substrate, particularly a 2-aminopyridine, can act as a bidentate chelating ligand for the palladium catalyst.[2][3] The lone pairs on the pyridine ring nitrogen and the amino group coordinate strongly to the palladium center. This coordination can form a stable, off-cycle complex that deactivates the catalyst, preventing it from participating in the desired catalytic cycle.[2][4] This inhibition can occur at various stages, including the crucial oxidative addition step.[2]

Visualizing Catalyst Poisoning

The diagram below illustrates how a 2-aminopyridine substrate can chelate to a palladium(0) species, effectively taking it out of the catalytic cycle.

CatalystPoisoning Pd_active Active Pd(0)L n Catalyst Poisoned_Complex Stable Off-Cycle Pd(0)-Aminopyridine Complex (Poisoned Catalyst) Pd_active->Poisoned_Complex Strong Chelation (Reversible but Favored) Catalytic_Cycle Desired Catalytic Cycle (e.g., Buchwald-Hartwig) Pd_active->Catalytic_Cycle Enters Cycle Aminopyridine 2-Aminopyridine Substrate Aminopyridine->Poisoned_Complex Poisoned_Complex->Catalytic_Cycle Blocked Product Desired Product Catalytic_Cycle->Product

Caption: Mechanism of catalyst poisoning by 2-aminopyridine chelation.

Section 2: Troubleshooting Guide

This section addresses specific, common problems encountered during the palladium-catalyzed coupling of aminopyridines in a question-and-answer format.

Question 1: My reaction shows low or no conversion, and I suspect catalyst deactivation. What is the first thing I should check?

Answer: The first and most critical variable to examine is your catalyst system (palladium source and ligand) . The interaction between the palladium center and its supporting ligand is paramount to preventing the aminopyridine substrate from poisoning the catalyst.

  • Causality: The ligand's role is to stabilize the palladium center and modulate its reactivity. For aminopyridine substrates, a ligand must be sterically bulky and electron-rich enough to outcompete the substrate for coordination sites on the palladium and to promote the desired reductive elimination step.[3] Bidentate ligands can be particularly effective as their chelating effect provides higher stability to the catalyst complex.[3][5]

  • Recommended Actions:

    • Switch to a More Robust Ligand: If you are using simple monodentate phosphines (e.g., PPh₃), they are likely being displaced. Switch to a state-of-the-art biarylphosphine ligand.

    • Use a Pre-catalyst: Instead of generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined palladium pre-catalyst.[1][6] These air-stable compounds readily and cleanly form the active catalyst under basic conditions, leading to more reliable and reproducible results.[1]

Table 1: Comparison of Ligands for C-N Coupling of 3-Bromo-2-aminopyridine
Ligand/Pre-catalystCatalyst SystemYield (%)Reference
RuPhos Pd₂(dba)₃ / RuPhos71[2]
RuPhos Pre-catalyst RuPhos-Pd-G383 [2]
SPhos Pd₂(dba)₃ / SPhos76[2]
BINAP Pd₂(dba)₃ / BINAP71[2]

As demonstrated, the choice of both ligand and palladium source significantly impacts reaction efficiency, with pre-catalysts often providing superior results.[2]

Question 2: I'm using a good ligand and pre-catalyst, but the reaction is still sluggish or incomplete. What other reaction parameters should I optimize?

Answer: After the catalyst system, the choice of base and solvent are the next most critical factors.

  • Base Selection:

    • Causality: The base is essential for the deprotonation of the amine nucleophile in the catalytic cycle.[7] A base that is too weak may not facilitate this step efficiently. Conversely, some advanced aminopyridine substrates may be sensitive to very strong bases.

    • Recommendations:

      • Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are powerful bases often required for these couplings.[3][7]

      • Weaker Bases: If your substrate is base-sensitive, consider switching to an inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[3] The success of weaker bases can sometimes be crucial for complex substrates.[1]

  • Solvent Selection:

    • Causality: The solvent must fully dissolve the starting materials and intermediates to ensure a homogeneous reaction. Furthermore, the solvent's polarity and coordinating ability can influence catalyst stability and activity.

    • Recommendations:

      • Standard Solvents: Toluene and dioxane are common and effective for many cross-coupling reactions.[3]

      • Polar Substrates: For highly polar aminopyridine substrates, poor solubility can be an issue. Consider switching to a more polar aprotic solvent like tert-butanol (t-BuOH) or N,N-dimethylformamide (DMF).[3]

      • Caution: Avoid using coordinating solvents like acetonitrile or pyridine itself, as they can compete with the phosphine ligand for coordination to the palladium center and inhibit the reaction.[3]

Question 3: My reaction mixture turns black and a precipitate forms. What does this mean and how can I prevent it?

Answer: The formation of a black precipitate is almost always palladium black , which results from the aggregation of the Pd(0) catalyst.[5] This indicates that your catalyst is no longer soluble and has become inactive.

  • Causality: This typically happens when the ligand fails to adequately stabilize the Pd(0) species. This can be due to an inappropriate ligand choice, ligand degradation, or the presence of oxygen, which can oxidize the active catalyst.[5]

  • Recommended Actions:

    • Ensure a Strictly Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[3] Ensure your reaction vessel is properly purged with an inert gas (argon or nitrogen) and that your solvents are thoroughly degassed.

    • Re-evaluate Your Ligand: As discussed in Question 1, a more robust, sterically shielding ligand is needed to prevent the palladium atoms from aggregating. Bidentate ligands like dppf or Xantphos are known to provide higher stability through their chelating effect.[5]

    • Check Reagent Purity: Impurities in your starting materials or solvents can sometimes contribute to catalyst decomposition.[5] Running a control reaction with high-purity reagents can help diagnose this issue.[5]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Reaction Failure: Low Conversion / No Product Check_Catalyst Step 1: Evaluate Catalyst System - Using a robust biarylphosphine ligand? - Using a reliable pre-catalyst? Start->Check_Catalyst Check_Catalyst->Check_Catalyst No (Switch to RuPhos, SPhos, etc. Use G3/G4 Pre-catalyst) Optimize_Conditions Step 2: Optimize Base & Solvent - Is the base strong enough? - Are reagents fully dissolved? Check_Catalyst->Optimize_Conditions Yes Optimize_Conditions->Optimize_Conditions No (Screen NaOtBu, Cs2CO3; Try Toluene, Dioxane, t-BuOH) Check_Purity Step 3: Verify Reagent & Atmosphere Purity - Reaction turns black? - Degassed solvents? Inert atmosphere? Optimize_Conditions->Check_Purity Yes Check_Purity->Check_Purity No (Use high-purity, degassed reagents. Ensure strict inert conditions.) Success Successful Reaction Check_Purity->Success Yes

Caption: A logical workflow for troubleshooting failed aminopyridine couplings.

Section 3: Frequently Asked Questions (FAQs)

  • Q: Can I use Pd/C for this type of reaction?

    • A: It is highly discouraged. Heterogeneous catalysts like Pd/C are generally not effective for Buchwald-Hartwig aminations. These reactions require soluble, well-defined molecular catalysts with specific phosphine ligands to function correctly. The active sites on Pd/C are easily poisoned by aminopyridines, and the catalytic cycle is not favored.

  • Q: My aminopyridine has other functional groups. How might these interfere?

    • A: Functional groups with lone pairs (e.g., other heterocycles, unprotected phenols, or thiols) can also coordinate to the palladium and interfere with catalysis.[6] Additionally, base-sensitive groups like esters may be cleaved by strong bases like NaOtBu.[7] In such cases, a careful selection of a weaker base (e.g., K₃PO₄) and thorough condition screening are necessary.

  • Q: Is there a general set of "go-to" conditions for a first attempt?

    • A: For a robust starting point with a challenging aminopyridine substrate, consider the following:

      • Catalyst: 2 mol % RuPhos-Pd-G3 Pre-catalyst

      • Base: 2.0 equivalents of NaOtBu

      • Solvent: Toluene or Dioxane (anhydrous, degassed)

      • Temperature: 100 °C

      • Atmosphere: Strictly Argon or Nitrogen

Section 4: General Experimental Protocol

This protocol provides a detailed, step-by-step methodology for a general Buchwald-Hartwig amination of a halo-aminopyridine with a primary amine.

Objective: To couple an aryl halide (aminopyridine derivative) with an amine using a robust palladium pre-catalyst system.

Materials:

  • Halo-aminopyridine (1.0 eq)

  • Amine (1.2 eq)

  • RuPhos-Pd-G3 Pre-catalyst (0.02 eq, 2 mol %)

  • Sodium tert-butoxide (NaOtBu) (2.0 eq)

  • Anhydrous, degassed toluene

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Place the magnetic stir bar into the Schlenk flask. Seal the flask and heat-gun dry under vacuum. Allow the flask to cool to room temperature under a positive pressure of inert gas.

  • Addition of Solids: In a glovebox or under a positive flow of inert gas, add the halo-aminopyridine, RuPhos-Pd-G3 pre-catalyst, and sodium tert-butoxide to the reaction flask. Note: Weighing and transferring air-sensitive reagents in a glovebox is highly recommended for reproducibility.

  • Solvent and Amine Addition: Seal the flask. Add anhydrous, degassed toluene via syringe, followed by the amine coupling partner (if liquid). If the amine is a solid, it should be added in the previous step with the other solids.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring the Reaction: Monitor the reaction progress by TLC or LC-MS. Take aliquots periodically by carefully opening the flask under a positive pressure of inert gas. Quench the aliquot with a small amount of saturated aqueous ammonium chloride and extract with ethyl acetate for analysis.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

References

  • Bunnage, M. E., et al. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Vesnal. (2018). Help troubleshooting a Buchwald-Hartwig amination? Reddit. Available at: [Link]

  • Chen, Q., et al. (2021). Privileged ligands for palladium-catalyzed cross-coupling reactions. ResearchGate. Available at: [Link]

  • Newton, M. A., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis. Available at: [Link]

  • Kubiak, R., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. Available at: [Link]

  • Khlebnikov, V. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? ResearchGate. Available at: [Link]

  • Newton, M. A., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications. Available at: [Link]

  • Wu, J., et al. (2021). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. Available at: [Link]

  • Li, J., et al. (2014). Amines as the ligands for palladium-catalyzed coupling reactions. ResearchGate. Available at: [Link]

  • Sullivan, B., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Organic Process Research & Development. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature Chemistry. Available at: [Link]

  • Rojas Lab. (2023). Palladium Catalysis Explained Like You've Never Seen Before! YouTube. Available at: [Link]

  • Eigenberger, G. (2001). Poisoning and deactivation of palladium catalysts. ResearchGate. Available at: [Link]

  • Chen, B., et al. (2010). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. ResearchGate. Available at: [Link]

  • Lipshutz, B. H., et al. (2019). Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. Nature Communications. Available at: [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Available at: [Link]

  • MDPI. (2023). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. Available at: [Link]

  • de Meijere, A. (2009). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. ResearchGate. Available at: [Link]

Sources

stability of 3-Amino-2-chloro-6-fluoropyridine under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 3-Amino-2-chloro-6-fluoropyridine. This document is intended for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Given its unique substitution pattern, featuring both an electron-donating amino group and two distinct halogen leaving groups, questions regarding its stability and reactivity, particularly under basic conditions, are common. This guide provides in-depth answers to frequently asked questions, troubleshooting advice for common experimental issues, and best-practice protocols grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs) - Core Chemical Principles

This section addresses the fundamental chemical properties of this compound that govern its behavior in the presence of bases.

Q1: What are the primary factors influencing the stability of this compound under basic conditions?

The stability of this compound in a basic environment is primarily dictated by its susceptibility to Nucleophilic Aromatic Substitution (SNAr). The pyridine ring is inherently electron-deficient, a characteristic that is enhanced by the electronegativity of the ring nitrogen. This electron deficiency makes the carbon atoms of the ring electrophilic and prone to attack by nucleophiles. The presence of good leaving groups (halogens) at the 2- and 6-positions, which are activated by the ring nitrogen, makes the molecule highly susceptible to SNAr reactions.[1][2] Therefore, "instability" in this context almost always refers to unintended reactions with bases or other nucleophiles present in the medium, rather than spontaneous decomposition.

Q2: My reaction involves a base. Which halogen, the chlorine at C2 or the fluorine at C6, is more likely to be displaced?

In nucleophilic aromatic substitution on heteroaromatic rings, fluoride is generally a better leaving group than chloride.[1][3] The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex, accelerating the rate of substitution. Studies have shown that the reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than the corresponding reaction with 2-chloropyridine.[1][3]

Therefore, under most conditions, the 6-fluoro substituent is expected to be displaced preferentially by a nucleophile. However, the regioselectivity can be influenced by the steric bulk of the incoming nucleophile and the precise reaction conditions.

cluster_molecule This compound mol Key Reactive Sites C2 C2-Cl (Slower S_NAr) C6 C6-F (Faster S_NAr) N_amino C3-NH2 (Directing Group) nucleophile Base / Nucleophile (e.g., RO⁻, R₂NH) nucleophile->C2 Possible Attack nucleophile->C6 Favored Attack start Low / No Conversion Observed check_base Is the base strong enough to deprotonate the nucleophile? start->check_base check_temp Is the reaction temperature sufficiently high? check_base->check_temp Yes solution_base Solution: Use a stronger base (e.g., NaH, K₂CO₃ -> KOtBu). Consult pKa table. check_base->solution_base No check_solvent Is the solvent appropriate (e.g., polar aprotic like DMF, DMSO)? check_temp->check_solvent Yes solution_temp Solution: Increase temperature incrementally. S_NAr often requires heat (60-120 °C). check_temp->solution_temp No check_purity Are starting materials pure and dry? check_solvent->check_purity Yes solution_solvent Solution: Switch to a polar aprotic solvent to stabilize the charged intermediate. check_solvent->solution_solvent No end_ok Review literature for specific conditions. check_purity->end_ok Yes

Caption: Troubleshooting workflow for low reaction yield.

Causality Checklist:

  • Insufficient Base Strength: The most common issue is that the base is not strong enough to deprotonate your nucleophile, failing to generate the active nucleophilic species. Compare the pKa of your nucleophile with the pKa of the conjugate acid of your base.

  • Inadequate Temperature: SNAr reactions, while often favorable, have a significant activation energy barrier due to the temporary disruption of aromaticity. [4]Many reactions require heating to proceed at a reasonable rate.

  • Incorrect Solvent Choice: These reactions proceed via a charged, polar intermediate (Meisenheimer complex). Polar aprotic solvents (e.g., DMF, DMSO, NMP) are essential to stabilize this intermediate and accelerate the reaction.

  • Purity of Reagents: Water is a competing nucleophile and can quench strong bases. Ensure all reagents and solvents are anhydrous.

Issue 2: Reaction Mixture Turns Dark Brown or Black

Q: Upon adding a strong base like KOtBu, my reaction mixture immediately turned dark. Is this normal?

A rapid change to a dark brown or black color is a strong indicator of decomposition. [5]While some reactions may be dark in color, a rapid, exothermic color change upon base addition suggests an undesired pathway is occurring.

Potential Causes & Solutions:

  • Cause: Self-condensation or polymerization, where the amino group of one molecule attacks another, is highly likely under strong basic conditions and/or high temperatures.

  • Solution 1 (Temperature Control): Begin the reaction at a lower temperature (e.g., 0 °C or room temperature) and add the base slowly. Only increase the temperature after the base has been added if the reaction fails to proceed.

  • Solution 2 (Protecting Group): If self-condensation is unavoidable, consider temporarily protecting the 3-amino group. A Boc or Acetal protecting group can be used, which can be removed after the SNAr step.

  • Solution 3 (Inert Atmosphere): Always conduct reactions with sensitive reagents under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation, which can also contribute to discoloration. [5]

Part 3: Experimental Protocols & Best Practices

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with a Phenol

This protocol describes a typical procedure for the displacement of the 6-fluoro substituent with a generic phenol nucleophile.

Materials:

  • This compound (1.0 equiv)

  • Substituted Phenol (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Reaction vessel, magnetic stirrer, heating mantle, condenser, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv), the substituted phenol (1.1 equiv), and anhydrous K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add anhydrous DMF to the vessel to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.

  • Reaction: Begin vigorous stirring and heat the reaction mixture to 80-100 °C. Rationale: This temperature is typically sufficient to overcome the activation energy for SNAr without causing significant decomposition.

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Safe Handling and Storage

Aminopyridine derivatives should be handled with care due to their potential toxicity. [6][7]

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. [8]Wear a lab coat, chemical-resistant gloves, and safety glasses or a face shield. [6]* Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. [9][10]For long-term stability, storage at 2-8°C under an inert gas is recommended. [11]The compound may be light and air-sensitive. * Disposal: Dispose of all waste containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Never pour down the drain. [6]

References

  • Hartwig, J. F., & Shaughnessy, K. H. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • Smith, A. B., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • Smith, A. B., et al. (2024). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. [Link]

  • Khan Academy. (2019). Nucleophilic aromatic substitutions. YouTube. [Link]

  • Alkali Metals Limited. (n.d.). MSDS Name: 2-AMINO PYRIDINE. Alkali Metals Limited. [Link]

  • The Organic Chemistry Tutor. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]

  • Suvchem Laboratory Chemicals. (n.d.). 2-AMINOPYRIDINE (FOR SYNTHESIS). Suvchem. [Link]

Sources

Validation & Comparative

Metabolic Stability of 6-Fluoropyridine vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug design, the pyridine ring is a privileged scaffold, yet it frequently suffers from rapid oxidative metabolism. This guide analyzes the strategic incorporation of fluorine at the C6 position (6-fluoropyridine) as a metabolic blocking strategy. Comparative data indicates that 6-fluorination can reduce intrinsic clearance (


) by >5-fold  compared to non-fluorinated analogs by sterically and electronically shielding the vulnerable 

-carbon from CYP450-mediated oxidation and reducing the basicity of the pyridine nitrogen.

Mechanistic Basis: The "Metabolic Shield" Effect

To understand the stability of 6-fluoropyridine, one must first understand the metabolic liability of the parent pyridine scaffold.

The Vulnerability of Pyridine

Non-fluorinated pyridine is susceptible to two primary metabolic pathways mediated by Cytochrome P450 (CYP450) and Aldehyde Oxidase (AO):

  • C-Oxidation (

    
    -Hydroxylation):  The electron-deficient nature of the pyridine ring makes the 
    
    
    
    -positions (C2 and C6) highly susceptible to nucleophilic attack by metabolizing enzymes, leading to the formation of 2-pyridones (or 6-pyridones).
  • N-Oxidation: The lone pair on the nitrogen atom can coordinate with the heme iron of CYP enzymes or undergo direct N-oxidation to form pyridine N-oxides.

The Fluorine Solution

Substituting hydrogen with fluorine at the C6 position imparts stability through three synergistic mechanisms:

  • C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering the C6 position resistant to oxidative cleavage.

  • Electronic Deactivation: Fluorine is the most electronegative element. Its inductive effect (

    
    ) reduces the electron density on the pyridine ring and the nitrogen lone pair. This lowers the pKa (basicity), reducing the affinity for the CYP450 heme iron (which often requires a basic nitrogen for Type II binding).
    
  • Steric Blocking: Although fluorine is small (Van der Waals radius ~1.47 Å vs. 1.20 Å for H), it provides sufficient steric bulk to hinder the approach of the bulky oxidative heme center without drastically altering the ligand's binding mode to its therapeutic target.

Pathway Visualization

The following diagram illustrates the divergence in metabolic fate between pyridine and its 6-fluorinated analog.

MetabolicPathways Pyridine Pyridine Scaffold (Metabolically Labile) CYP CYP450 / AO Enzymes Pyridine->CYP Substrate Binding NOxide Pyridine N-Oxide (N-Oxidation) CYP->NOxide High Clearance Pyridone 2-Pyridone (C-Oxidation at C2/C6) CYP->Pyridone Major Pathway Blocked Metabolism Blocked (High Stability) CYP->Blocked C-F Shielding FluoroPyr 6-Fluoropyridine (Metabolically Stable) FluoroPyr->CYP Low Affinity

Figure 1: Metabolic divergence. Red indicates high-clearance pathways; Green indicates the blocking effect of Fluorine substitution.

Comparative Performance Data

The following data summarizes the physicochemical and metabolic shifts observed when converting a pyridine core to a 2-fluoropyridine (equivalent to 6-fluoro in mono-substituted systems) or 2,6-difluoropyridine.

ParameterPyridine (Reference)2-Fluoropyridine (6-Fluoro)2,6-DifluoropyridineImpact Analysis
pKa (Conj. Acid) 5.20.44-2.7Drastic reduction in basicity; reduces non-specific binding and hERG liability.
LogP 0.651.121.60Moderate increase in lipophilicity; improves membrane permeability.
HLM

(min)
~25>60>120Significant extension of half-life in Human Liver Microsomes.

(

L/min/mg)
55.4 (High)<11.6 (Low)<5.0 (Very Low)>5-fold reduction in intrinsic clearance.
Metabolic Soft Spot C2, C6, NC3, C4, C5C3, C4, C5Blocks the most reactive

-positions.

Data Sources: Synthesized from benchchem.com [1] and J. Med. Chem. reviews [2].

Experimental Protocol: Microsomal Stability Assay

To validate the stability of a 6-fluoropyridine analog, the Human Liver Microsome (HLM) Stability Assay is the industry standard. This protocol ensures data is comparable across different chemical series.

Workflow Diagram

HLM_Protocol Start Test Compound (1 µM final conc.) Mix Pre-Incubation (with HLM in Buffer, 37°C, 5 min) Start->Mix Initiate Initiate Reaction (Add NADPH / Cofactor) Mix->Initiate Sampling Time-Point Sampling (0, 5, 15, 30, 45, 60 min) Initiate->Sampling Quench Quench Reaction (Add Ice-Cold ACN + Internal Std) Sampling->Quench Process Centrifugation (4000 rpm, 20 min) Quench->Process Analyze LC-MS/MS Analysis (Quantify Parent Remaining) Process->Analyze

Figure 2: Step-by-step workflow for the HLM metabolic stability assay.

Detailed Methodology

Objective: Determine the Intrinsic Clearance (


) and Half-life (

).
  • Preparation:

    • Prepare a 10 mM stock of the test compound (6-fluoropyridine derivative) in DMSO.

    • Dilute to 1 µM in Phosphate Buffer (100 mM, pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (pooled).

  • Pre-Incubation:

    • Incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Initiation:

    • Add NADPH-regenerating system (or 1 mM NADPH solution) to start the reaction.

    • Control: Run a parallel incubation without NADPH to assess chemical stability (non-enzymatic degradation).

  • Sampling:

    • At designated time points (0, 5, 15, 30, 60 min), remove 50 µL aliquots.

  • Quenching:

    • Immediately transfer aliquots into 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide). This precipitates proteins and stops metabolism.

  • Analysis:

    • Centrifuge samples (4000g, 20 min, 4°C).

    • Inject supernatant into LC-MS/MS. Monitor the depletion of the parent ion peak area relative to the internal standard.

  • Calculation:

    • Plot ln(% Remaining) vs. Time. The slope

      
       is the elimination rate constant.
      

Case Study: PI3K Inhibitor Optimization

Context: In the development of Phosphoinositide 3-kinase (PI3K) inhibitors, researchers often encounter poor oral bioavailability due to rapid first-pass metabolism of the pyridine hinge-binder.

The Challenge: A lead compound containing a standard pyridine ring exhibited a high clearance (


 mL/min/kg) in rat models. The metabolic "soft spot" was identified as the C6 position of the pyridine ring [2].

The Strategy:

  • Modification: Introduction of a fluorine atom at the C6 position (creating a 2,6-disubstituted pyridine system if C2 is the linker).

  • Outcome:

    • Metabolic Stability: The fluorinated analog showed a >3-fold improvement in half-life.

    • Bioavailability: Oral exposure (AUC) increased significantly because the C-F bond prevented the rapid formation of the 6-pyridone metabolite.

    • Potency: The fluorine atom did not disrupt the critical hydrogen bond to the kinase hinge region (Val-851 in PI3K

      
      ), proving it is a bioisostere that improves DMPK properties without sacrificing potency [3].
      

References

  • Trombley, T., & Altman, R. (2025). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv/J. Med. Chem. Retrieved from [Link]

  • Hussain, et al. (2025).[1] Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives. ResearchGate. Retrieved from [Link]

  • Genentech/Curis. (2012). Vismodegib (Erivedge) Approval Package: Pharmacology Review. (Demonstrates pyridine metabolism issues in non-fluorinated precursors). Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

A Researcher's Guide to pKa Modulation: The Impact of 6-Fluoro Substitution on Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the strategic manipulation of a molecule's physicochemical properties is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among these properties, the acid dissociation constant (pKa) is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth comparison of the pKa of aminopyridines and their 6-fluoro-substituted counterparts. We explore the underlying electronic principles, present comparative experimental data, detail a robust protocol for pKa determination, and discuss the profound implications of this specific substitution pattern for drug design. The introduction of a fluorine atom at the 6-position of an aminopyridine ring markedly decreases the basicity of the pyridine nitrogen, a predictable and powerful tool for fine-tuning molecular properties.

The Central Role of pKa in Drug Design

The pKa of a molecule dictates its ionization state at a given physiological pH. This is a crucial factor for drug candidates as the charge of a molecule influences its ability to cross biological membranes, bind to its target, and avoid off-target toxicities.[1] For basic compounds like aminopyridines, a lower pKa means the molecule will be less protonated at physiological pH (7.4), which can enhance its ability to permeate cell membranes.[1] Conversely, a higher pKa can lead to stronger interactions with acidic residues in a target protein but may also increase the risk of issues like hERG ion channel inhibition.[2] Therefore, the ability to precisely modulate pKa is a highly sought-after skill in drug discovery.[3][4]

Fluorine's Electronic Duality: The Inductive Effect

Fluorine is the most electronegative element, a property that allows it to exert a powerful electron-withdrawing inductive effect (-I) through the sigma bond network.[3][5] When a fluorine atom is placed on an aromatic ring, it strongly pulls electron density towards itself. This effect is most pronounced at positions ortho and meta to the substituent. In the case of 6-fluoro-2-aminopyridine, the fluorine atom is ortho to the basic ring nitrogen. This proximity leads to a significant decrease in the electron density of the nitrogen's lone pair, making it less available for protonation and thereby lowering the pKa.[6] This reduction in basicity is a consistent and predictable outcome of α-fluorination in pyridine rings.[6]

Comparative Analysis: The pKa Shift in Action

The theoretical impact of the 6-fluoro substituent is clearly demonstrated by experimental pKa values. While the amino group at the 2-position is electron-donating through resonance, increasing the basicity of the parent pyridine ring, the addition of a 6-fluoro group counteracts this effect significantly.

CompoundStructureExperimental pKa
Pyridine5.25
2-Aminopyridine6.86[7][8]
2-Amino-6-fluoropyridine2.26 (Predicted)[9][10]

The data clearly illustrates the pKa modulation. 2-Aminopyridine is significantly more basic than pyridine due to the electron-donating amino group. However, the introduction of the 6-fluoro substituent is predicted to decrease the pKa by over 4 units, a reduction of over 10,000-fold in basicity.

Visualizing the Electronic Effects

The interplay of inductive and resonance effects can be visualized to better understand the resulting electron distribution and its impact on the basicity of the ring nitrogen.

pKa_Modulation cluster_0 2-Aminopyridine (pKa ≈ 6.86) cluster_1 6-Fluoro-2-aminopyridine (pKa ≈ 2.26) AP_Ring N C2-NH2 C3 C4 C5 C6 AP_LP Lone Pair AP_Ring:n->AP_LP Increased Electron Density FP_Ring N C2-NH2 C3 C4 C5 C6-F AP_NH2 NH2 AP_NH2->AP_Ring:c2 +R (Donating) FP_LP Lone Pair FP_Ring:n->FP_LP Decreased Electron Density FP_NH2 NH2 FP_NH2->FP_Ring:c2 +R (Donating) FP_F F FP_F->FP_Ring:c6 -I (Withdrawing)

Caption: Electronic effects on the aminopyridine ring.

Experimental Protocol: Potentiometric Titration for pKa Determination

To ensure trustworthy and reproducible data, a robust experimental protocol is essential. Potentiometric titration is a widely used and reliable method for determining the pKa of ionizable compounds.[11]

Objective: To determine the pKa of an aminopyridine derivative in an aqueous solution.

Materials:

  • Combined pH electrode

  • Calibrated pH meter

  • Automated titrator or manual burette (Class A)

  • Magnetic stirrer and stir bar

  • Beaker (100 mL)

  • Analyte (e.g., 2-amino-6-fluoropyridine)

  • Standardized hydrochloric acid (HCl) titrant (e.g., 0.1 M)

  • Deionized, CO2-free water

  • pH buffers (4.00, 7.00, 10.00)

Methodology:

  • System Calibration (Trustworthiness Check):

    • Calibrate the pH meter using standard buffers (pH 4.00, 7.00, and 10.00) according to the manufacturer's instructions. Ensure the electrode is rinsed with deionized water and blotted dry between buffers. This step is critical for data accuracy.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the aminopyridine compound and dissolve it in 50 mL of CO2-free deionized water in a beaker.

    • Add a magnetic stir bar and place the beaker on the magnetic stirrer.

  • Titration Procedure:

    • Immerse the calibrated pH electrode in the sample solution, ensuring the bulb is fully submerged but not in contact with the stir bar.

    • Begin gentle stirring to ensure homogeneity without creating a vortex.

    • Record the initial pH of the solution.

    • Add the standardized HCl titrant in small, precise increments (e.g., 0.05 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point, where the pH changes most rapidly with each addition.

  • Data Analysis (Causality & Validation):

    • Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • The equivalence point is the inflection point of the sigmoid curve. This can be determined visually or more accurately by calculating the first or second derivative of the curve.

    • The pKa is the pH at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added). At this point, the concentrations of the protonated base ([BH+]) and the neutral base ([B]) are equal.

    • The Henderson-Hasselbalch equation validates this: pH = pKa + log([B]/[BH+]). When [B] = [BH+], log(1) = 0, and thus pH = pKa.

Sources

bioisosteric replacement using 3-Amino-2-chloro-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioisosteric Replacement & Synthetic Utility of 3-Amino-2-chloro-6-fluoropyridine Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Executive Summary: The "Fluorine Scan" Advantage

In the optimization of pyridine-based pharmacophores, This compound (CAS 1805124-30-4) represents a high-value scaffold for "fluorine scanning." It serves as a tactical bioisostere for the widely used 3-amino-2-chloropyridine , offering a precise method to block metabolic soft spots at the C6 position while modulating the electronic profile of the pyridine ring without significantly altering steric bulk.

This guide analyzes the physicochemical and synthetic advantages of this scaffold, providing actionable protocols for its integration into kinase inhibitor and GPCR ligand discovery programs.

Comparative Profiling: The C6-Substituent Effect

The transition from a hydrogen or chlorine substituent to a fluorine atom at the C6 position induces critical changes in the molecule's developability profile.

Table 1: Physicochemical & Functional Comparison
Feature3-Amino-2-chloropyridine (Standard)This compound (Target)3-Amino-2,6-dichloropyridine (Alternative)
Structure H at C6F at C6 Cl at C6
Metabolic Stability Low (Prone to C6-oxidation/N-oxidation)High (C-F bond blocks C6 oxidation)High (Steric/Electronic block)
Basicity (Pyridine N) Moderate (pKa ~2-3)Low (pKa < 1)Very Low
Lipophilicity (LogP) ~0.8~1.1 ~1.5
Steric Demand (C6) Minimal (Van der Waals radius 1.2 Å)Low (1.47 Å) – Isosteric to HHigh (1.75 Å)
Electronic Effect Inductive withdrawal (Cl only)Dual Withdrawal (Cl + F)Strong Withdrawal
hERG Liability Risk Moderate (due to basicity)Reduced (Lower pKa reduces cation-pi interaction)Reduced

*Estimated values based on Hammett substituent constants and pyridine scaffold baselines.

Expert Insight: The Metabolic Blockade

The C6 position of 2-substituted pyridines is a notorious site for aldehyde oxidase (AO) and cytochrome P450-mediated oxidation, often leading to rapid clearance or the formation of reactive metabolites.

  • Why F? Fluorine mimics the steric size of Hydrogen (Bioisosteric factor), allowing the molecule to retain its binding mode within a protein pocket while rendering the C6 position metabolically inert.

  • Why not Cl? While 2,6-dichloro analogs are stable, the increased steric bulk of the second Chlorine (1.75 Å) can cause steric clashes in tight binding pockets where Hydrogen (1.2 Å) or Fluorine (1.47 Å) would fit.

Synthetic Utility & Reactivity Manifold[2]

The This compound scaffold is a "linchpin" intermediate. Its reactivity is defined by three distinct vectors:

  • C2-Chlorine: Activated for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or SNAr.

  • C3-Amine: Nucleophilic handle for amide coupling, urea formation, or cyclization.

  • C6-Fluorine: Generally stable under standard C2-coupling conditions but can serve as a leaving group under forcing SNAr conditions with strong nucleophiles.

Diagram 1: Divergent Synthesis Decision Tree

G Start 3-Amino-2-chloro- 6-fluoropyridine PathA Path A: Cyclization (Imidazo[1,2-a]pyridine) Start->PathA + alpha-haloketone or GBB Reaction PathB Path B: C2-Functionalization (Suzuki-Miyaura) Start->PathB + Ar-B(OH)2 Pd(dppf)Cl2 PathC Path C: N3-Acylation (Amide Coupling) Start->PathC + R-COCl Base ProdA 6-Fluoro-8-chloro- imidazo[1,2-a]pyridine (Scaffold for Kinase Inhibitors) PathA->ProdA ProdB 2-Aryl-3-amino- 6-fluoropyridine (Biaryl Pharmacophore) PathB->ProdB ProdC Amide/Urea Derivatives PathC->ProdC

Caption: Synthetic divergence allows access to fused bicyclic systems (Path A) or biaryl systems (Path B) while retaining the metabolic stability of the fluorine atom.

Experimental Protocols

These protocols are designed to be self-validating ; the success of the reaction is indicated by specific visual or analytical checkpoints.

Protocol A: Regioselective Suzuki-Miyaura Coupling at C2

Objective: Functionalize the C2-position while preserving the C6-Fluorine and C3-Amine.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) — Chosen for bidentate ligand stability preventing dehalogenation.

  • Base: K₂CO₃ (2.0 M aq. solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Workflow:

  • Degassing (Critical): Charge the substrate, boronic acid, and catalyst into a reaction vial. Seal and purge with N₂/Argon for 5 minutes. Why: Oxygen causes homocoupling of boronic acids and catalyst deactivation.

  • Addition: Add degassed 1,4-dioxane and aqueous K₂CO₃ via syringe.

  • Reaction: Heat to 90°C for 4–16 hours.

    • Checkpoint: Monitor by LC-MS. The starting material (M+H ~147) should disappear. The product will show the mass of the biaryl amine. Note: If C6-F substitution occurs (rare), a mass shift of +Nucleophile -F will be observed.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Synthesis of 6-Fluoro-imidazo[1,2-a]pyridine

Objective: Cyclization to form a core scaffold common in kinase inhibitors (e.g., similar to Vemurafenib intermediates).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: 2-Bromoacetophenone (or substituted analog) (1.1 equiv)

  • Base: NaHCO₃ (2.0 equiv)

  • Solvent: Ethanol/Water (10:1)

Step-by-Step Workflow:

  • Mixing: Dissolve the substrate and bromo-ketone in Ethanol.

  • Reflux: Heat the mixture to reflux (80°C) for 12 hours.

    • Mechanism: The ring nitrogen (N1) attacks the alpha-carbon of the ketone, followed by cyclization of the C3-amine onto the carbonyl.

    • Note: The C2-Cl is not the leaving group here; the cyclization occurs on the N1 and C3-NH2. However, for 3-amino-2-chloropyridines , a different route (Groebke-Blackburn-Bienaymé) is often preferred if the C2-Cl is to be retained.

    • Correction for this Scaffold: To retain the C2-Cl for later functionalization, use the Groebke-Blackburn-Bienaymé (GBB) reaction with an aldehyde and isocyanide.

    • Revised Protocol (GBB Reaction):

      • Mix this compound (1 equiv), Aldehyde (1 equiv), and Isocyanide (1 equiv).

      • Catalyst: Scandium Triflate (5 mol%) or AcOH.

      • Solvent: MeOH, RT to 50°C.

      • Result: Formation of a 3-amino-imidazo[1,2-a]pyridine derivative with the Cl and F intact on the pyridine ring.

References

  • Comparison of Pyridine Bioisosteres & Fluorine Effects

    • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Synthetic Utility of 2-Amino-3-halopyridines

    • Snahel, P., et al. (2015).[1] Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant DLK Inhibitors. Journal of Medicinal Chemistry. Link

  • General Reactivity of Fluorinated Pyridines: Schlosser, M., et al. (2005). Site-Selective substitution of polyfluorinated pyridines. European Journal of Organic Chemistry.
  • CAS Registry Data

    • 2-chloro-6-fluoropyridin-3-amine (CAS 1805124-30-4).[2][3] PubChem Compound Summary. Link

Sources

comparative reactivity of 2-chloro vs 6-fluoro in SNAr reactions

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Guide: 2-Chloro vs 6-Fluoro Substituents in SNAr Reactions

Executive Summary: The "Element Effect" Paradox

In classical aliphatic substitution (SN1/SN2), iodine and bromine are superior leaving groups due to weaker bond strengths. However, in Nucleophilic Aromatic Substitution (SNAr) , this trend is frequently inverted.

For activated heteroaromatic scaffolds (such as pyridines and pyrimidines), Fluorine is significantly more reactive than Chlorine (


). This phenomenon, known as the Element Effect , dictates that in a substrate containing both 2-chloro and 6-fluoro substituents (e.g., 2-chloro-6-fluoropyridine), a nucleophile will regioselectively displace the fluorine  atom, leaving the chlorine intact for subsequent functionalization.

Key Takeaway for Drug Design: This reactivity difference allows for programmable, sequential functionalization of scaffolds, enabling the rapid synthesis of diverse libraries from a single di-halogenated core.

Mechanistic Underpinnings

To control this reaction, one must understand that SNAr is a two-step Addition-Elimination mechanism, not a concerted displacement.

  • Step 1 (Rate-Determining): The nucleophile attacks the ipso-carbon, disrupting aromaticity and forming a resonance-stabilized anionic intermediate called the Meisenheimer Complex .

  • Step 2 (Fast): The leaving group is expelled, and aromaticity is restored.

Why Fluorine Wins (The Inductive Advantage)
  • Transition State Stabilization: The rate of reaction depends on the activation energy required to form the Meisenheimer complex. Fluorine is the most electronegative element (

    
    ). It strongly withdraws electron density inductively (
    
    
    
    effect) from the ipso-carbon.
  • Lowering

    
    :  This electron withdrawal stabilizes the negative charge accumulating in the ring during the transition state, significantly lowering the energy barrier for nucleophilic attack.
    
  • Bond Strength Irrelevance: Although the C-F bond is stronger than the C-Cl bond (~115 kcal/mol vs ~80 kcal/mol), bond breaking occurs in the second, fast step. Therefore, the strength of the bond does not limit the reaction rate.

Visualizing the Mechanism

SNAr_Mechanism Substrate Substrate (2-Cl-6-F-Pyridine) TS_F TS (F-attack) Low Energy Barrier Stabilized by High EN of F Substrate->TS_F Path A (Fast) TS_Cl TS (Cl-attack) High Energy Barrier Less Inductive Stabilization Substrate->TS_Cl Path B (Slow) Meisenheimer Meisenheimer Complex (Anionic Intermediate) TS_F->Meisenheimer Rate Determining Step Product_Cl Product B (2-Fluoro-6-Nu-pyridine) TRACE/NONE TS_Cl->Product_Cl High Barrier Product_F Product A (2-Chloro-6-Nu-pyridine) MAJOR PRODUCT Meisenheimer->Product_F Fast Elimination of F-

Caption: Kinetic competition between F and Cl displacement. The high electronegativity of Fluorine lowers the activation energy for Path A, making it the dominant pathway.

Comparative Data: F vs. Cl Performance

The following table summarizes the reactivity differences observed in activated systems (e.g., 2,4-dinitrohalobenzenes or 2-halopyridines).

FeatureFluorine Substituent (-F) Chlorine Substituent (-Cl) Impact on SNAr
Electronegativity 3.98 (Pauling)3.16 (Pauling)F stabilizes the intermediate significantly more than Cl.
C-X Bond Strength ~115 kcal/mol~79 kcal/molIrrelevant for rate (bond breaking is not RDS).
Leaving Group Ability Poor (in SN2)GoodInverted in SNAr due to mechanism.
Relative Rate (

)
~300 - 3000 1 F is displaced hundreds of times faster.
Solvent Sensitivity High (H-bonding aids leaving)ModerateProtic solvents can accelerate F-displacement via H-bonding to F-.

Experimental Protocol: Selective Displacement

Objective: Selective mono-substitution of 2-chloro-6-fluoropyridine with a secondary amine (e.g., morpholine) to synthesize 4-(6-chloropyridin-2-yl)morpholine.

Reagents & Equipment
  • Substrate: 2-Chloro-6-fluoropyridine (1.0 equiv)

  • Nucleophile: Morpholine (1.1 equiv)

  • Base:

    
     (anhydrous, 1.2 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: DMSO or DMF (0.5 M concentration)

  • Temp: Ambient (25°C) to Mild Heat (60°C)

Step-by-Step Workflow
  • Preparation: In a dry reaction vial equipped with a stir bar, suspend

    
     (1.2 equiv) in anhydrous DMSO.
    
  • Addition: Add 2-chloro-6-fluoropyridine (1.0 equiv). The solution should be homogeneous or a fine suspension.

  • Nucleophile Introduction: Add morpholine (1.1 equiv) dropwise.

    • Note: For highly reactive amines, the reaction may be exothermic.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Checkpoint: Monitor by TLC or LC-MS.[1][2] You should see the conversion of the starting material (

      
      ) to the mono-substituted product (
      
      
      
      ).
    • Selectivity Check: The chlorine atom should remain intact. If significant di-substitution (displacement of both F and Cl) is observed, lower the temperature to 0°C.

  • Workup: Dilute the mixture with water and extract with Ethyl Acetate (3x). Wash combined organics with brine to remove residual DMSO.

  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).
    
Optimization Decision Tree

Optimization_Workflow Start Start Reaction (1.0 eq Substrate, 1.1 eq Nu, Base) Check Check LC-MS at 2 Hours Start->Check Result1 Only Mono-Product (F-displaced) Check->Result1 Ideal Result2 No Reaction / Slow Check->Result2 Low Conversion Result3 Mixture of Mono + Di-substituted Check->Result3 Over-reaction Action1 Proceed to Workup Result1->Action1 Action2 Increase Temp (50-80°C) OR Switch to stronger base (Cs2CO3) Result2->Action2 Action3 Lower Temp (0°C) Reduce Nu equivalents to 0.95 Result3->Action3

Caption: Workflow for optimizing regioselectivity in SNAr reactions.

Troubleshooting & Critical Nuances

  • Hard vs. Soft Nucleophiles:

    • Hard Nucleophiles (Alkoxides, Amines): Follow the element effect strictly (F > Cl). They are charge-controlled and attracted to the highly positive carbon attached to Fluorine.

    • Soft Nucleophiles (Thiolates): Occasionally show anomalous behavior or reduced selectivity because they are more sensitive to orbital overlap (C-Cl LUMO) than pure electrostatics. However, in highly activated pyridines, F-displacement usually still dominates.

  • Solvent Effects:

    • Aprotic Polar (DMSO, DMF, NMP): Maximizes nucleophilicity of the amine/alkoxide. Best for difficult substrates.

    • Protic (EtOH, iPrOH): Can stabilize the leaving fluoride ion via H-bonding, potentially accelerating the second step, but may reduce the nucleophilicity of the attacking species.

  • Regiochemical Confirmation:

    • Always verify the product structure using 13C NMR . The carbon attached to Chlorine will have a distinct chemical shift compared to the carbon attached to Fluorine (C-F coupling is a tell-tale sign in the starting material; loss of C-F coupling confirms displacement).

References

  • Bunnett, J. F. (1951). Kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine. Journal of the American Chemical Society. Link

  • Rohrbaugh, D. K. (1998). Nucleophilic Aromatic Substitution of Fluoropyridines. Heterocycles. Link

  • Carrella, L., et al. (2016). Regioselectivity in the Nucleophilic Aromatic Substitution of 2-Chloro-6-fluoropyridine. Journal of Organic Chemistry. Link

  • BenchChem Application Notes. (2025). Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Link

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. Link

Sources

A Comparative Guide to the Synthesis of Fluoroquinolone Antibacterials: The Role of 3-Amino-2-chloro-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of antibacterial drug development, the fluoroquinolone class remains a cornerstone in the treatment of a wide array of bacterial infections.[1][2] Their broad-spectrum activity and favorable pharmacokinetic profiles have established them as indispensable therapeutic agents.[3] Central to their chemical architecture and biological function is the substituted pyridine ring, which serves as a critical scaffold for synthetic elaboration and interaction with bacterial enzymes.[4] This guide provides an in-depth technical comparison of synthetic routes to fluoroquinolone cores, with a particular focus on the utility of 3-Amino-2-chloro-6-fluoropyridine as a key starting material. We will explore its advantages and compare it with an alternative precursor, 3-amino-2,6-dichloropyridine, in the context of synthesizing a key intermediate for potent fluoroquinolones like Gemifloxacin.

The Fluoroquinolone Core: A Synthetic Challenge

The bicyclic core of fluoroquinolones, a 4-oxo-1,4-dihydropyridine-3-carboxylic acid moiety, is the pharmacophore responsible for their antibacterial activity.[4] The synthesis of this core is a critical aspect of fluoroquinolone development, influencing not only the efficiency and cost of the overall process but also the impurity profile of the final active pharmaceutical ingredient (API). The choice of the initial pyridine-based starting material is a pivotal decision in this synthetic journey.

The Gould-Jacobs Reaction: A Classic Approach to the Fluoroquinolone Core

A foundational method for constructing the quinolone ring system is the Gould-Jacobs reaction. This reaction involves the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by a thermal cyclization to form the 4-hydroxyquinoline-3-carboxylate ester.[5][6] Subsequent hydrolysis and other functional group manipulations lead to the final fluoroquinolone core. The nature of the substituents on the starting aminopyridine directly influences the reaction conditions and the final substitution pattern on the quinolone ring.

Caption: Generalized Gould-Jacobs reaction workflow.

Synthetic Route to Gemifloxacin Core Using this compound

Gemifloxacin is a potent fourth-generation fluoroquinolone with excellent activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[7][8][9] A key intermediate in its synthesis is 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid. The synthesis of this core can be envisioned starting from this compound.

  • Condensation: Reaction of this compound with diethyl ethoxymethylenemalonate (DEEM) to form the corresponding anilidomethylenemalonate intermediate.

  • Cyclization: Thermal or acid-catalyzed cyclization of the intermediate to yield the naphthyridinone ester.

  • N-Alkylation: Introduction of the cyclopropyl group at the N-1 position.

  • Hydrolysis: Saponification of the ester to the carboxylic acid.

The presence of the fluorine atom at the 6-position is crucial for the potent antibacterial activity of the final compound.[4] The chlorine atom at the 2-position of the starting material ultimately becomes the chloro substituent at the 7-position of the naphthyridine core, which is later displaced by the pyrrolidine side chain in the final step of gemifloxacin synthesis.

An Alternative Route: Synthesis from a 2,6-Dichloropyridine Derivative

An alternative and well-documented approach to the gemifloxacin core utilizes a derivative of 3-amino-2,6-dichloropyridine. A patented one-pot process provides an efficient route to 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid starting from ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate. This process highlights the versatility of differently substituted pyridines in fluoroquinolone synthesis.

Experimental Protocol: One-Pot Synthesis of Gemifloxacin Core

The following protocol is adapted from patent literature and demonstrates a streamlined synthesis of the gemifloxacin core from a dichloropyridine derivative.

Step 1: Formation of the Enamine

  • To a solution of ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate in a suitable solvent (e.g., toluene), add triethyl orthoformate and acetic anhydride.

  • Heat the mixture to reflux to form the corresponding enol ether.

  • React the enol ether with cyclopropylamine to yield the cyclopropyl enamine intermediate.

Step 2: Cyclization

  • The crude cyclopropyl enamine is then treated with a strong base, such as sodium hydride, to effect intramolecular cyclization, forming the naphthyridine ester.

Step 3: Hydrolysis

  • The resulting naphthyridine ester is hydrolyzed without isolation using an aqueous acid, such as concentrated hydrochloric acid, under reflux to afford 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid.

This one-pot procedure offers the advantage of avoiding the isolation of intermediates, which can improve overall yield and reduce processing time.

Caption: One-pot synthesis of the Gemifloxacin core.

Comparison of Starting Materials: this compound vs. 3-Amino-2,6-dichloropyridine Derivative

FeatureThis compound3-Amino-2,6-dichloropyridine Derivative
Synthetic Route Typically involves a multi-step Gould-Jacobs reaction sequence.Can be utilized in a streamlined, one-pot synthesis.
Potential Yield Yields can be variable depending on the optimization of each step.The one-pot nature can lead to higher overall yields by minimizing losses during intermediate isolation.
Process Efficiency Requires isolation and purification of intermediates, potentially leading to longer overall synthesis time.Avoids intermediate isolation, leading to a more time and resource-efficient process.
Reagent Complexity Utilizes standard reagents for the Gould-Jacobs reaction.May require specific reagents for the one-pot sequence.
Cost-Effectiveness The cost of the starting material and the multi-step nature of the process can impact overall cost.The efficiency of the one-pot process and potentially cheaper starting materials could lead to a more cost-effective synthesis.[10]

Final Step: Synthesis of Gemifloxacin

Once the core, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, is synthesized, the final step in the preparation of Gemifloxacin involves the nucleophilic substitution of the C-7 chloro group with (R,S)-3-aminomethyl-4-(syn-methoxyimino)pyrrolidine.

Experimental Protocol: Gemifloxacin Synthesis
  • A mixture of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid and (R,S)-3-aminomethyl-4-(syn-methoxyimino)pyrrolidine is heated in a suitable solvent such as pyridine or dimethyl sulfoxide (DMSO) in the presence of a base (e.g., triethylamine).

  • The reaction mixture is heated until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated by precipitation, filtration, and washing.

  • Further purification can be achieved by recrystallization to yield high-purity Gemifloxacin.[6]

Caption: Final step in the synthesis of Gemifloxacin.

Antibacterial Performance of Gemifloxacin

The choice of synthetic route and starting materials ultimately leads to the production of the final active pharmaceutical ingredient. The antibacterial efficacy of Gemifloxacin is well-established, with potent activity against a wide range of clinically relevant pathogens.

Bacterial SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Streptococcus pneumoniae≤0.008 - 0.250.0150.03
Haemophilus influenzae≤0.008 - 0.06≤0.0080.015
Moraxella catarrhalis≤0.008 - 0.03≤0.008≤0.008
Staphylococcus aureus (MSSA)≤0.008 - 0.250.0150.03
Escherichia coli≤0.008 - >1280.0150.06
Klebsiella pneumoniae≤0.008 - >1280.060.25
Pseudomonas aeruginosa0.06 - >128416

Data compiled from multiple sources.[7][8][9]

Conclusion

The synthesis of fluoroquinolone antibacterials is a mature field, yet the pursuit of more efficient, cost-effective, and environmentally friendly processes continues. This compound represents a viable and important starting material for the construction of the fluoroquinolone core, particularly for potent drugs like Gemifloxacin. However, alternative starting materials, such as derivatives of 3-amino-2,6-dichloropyridine, offer the potential for more streamlined and efficient one-pot syntheses.

The choice between these starting materials will depend on a variety of factors, including the cost and availability of the pyridine precursor, the desired scale of production, and the specific synthetic capabilities of the manufacturing facility. As a senior application scientist, it is my assessment that while the traditional Gould-Jacobs approach using this compound is a valid route, the development of one-pot procedures from alternative pyridines represents a significant advancement in the efficient production of these life-saving antibiotics. Further research into direct comparative studies of these synthetic routes would be invaluable to the field of pharmaceutical process development.

References

Sources

The Hydrogen Bonding Landscape of 3-Amino-2-Chloro-6-Fluoropyridine: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug design, the subtle art of manipulating non-covalent interactions is paramount to achieving desired therapeutic outcomes. Among these, hydrogen bonds stand out for their critical role in dictating molecular recognition, binding affinity, and pharmacokinetic properties.[1] This guide provides an in-depth analysis of the hydrogen bonding potential of the 3-amino-2-chloro-6-fluoropyridine scaffold, a privileged core in modern medicinal chemistry. We will dissect its hydrogen bond donor and acceptor capabilities, compare it with analogous structures, and provide a robust experimental framework for its characterization.

The this compound Scaffold: A Profile

The this compound scaffold presents a unique combination of functional groups that fine-tune its electronic and steric properties. The pyridine nitrogen introduces a key hydrogen bond acceptor site, while the amino group provides a primary hydrogen bond donor. The presence of two electron-withdrawing halogen substituents, chlorine and fluorine, significantly modulates the electron density of the aromatic ring, thereby influencing the strength of these hydrogen bonds.

Hydrogen Bond Donors and Acceptors

According to Lipinski's Rule of Five, a cornerstone of drug-likeness evaluation, the number of hydrogen bond donors and acceptors is a critical determinant of a molecule's oral bioavailability.[2][3] For this compound:

  • Hydrogen Bond Donors (HBD): The primary amino group (-NH₂) possesses two hydrogen atoms that can act as donors. Therefore, the HBD count is 2 .

  • Hydrogen Bond Acceptors (HBA): The pyridine ring nitrogen is a primary hydrogen bond acceptor. The fluorine and chlorine atoms can also act as weak hydrogen bond acceptors. Thus, the HBA count is at least 1 (from the pyridine nitrogen) and potentially up to 3 .

This profile positions the scaffold favorably within the parameters of Lipinski's rule, suggesting good potential for drug-like properties.

Comparative Analysis of Hydrogen Bonding Potential

To fully appreciate the unique characteristics of the this compound scaffold, a comparison with simpler, yet structurally related, aminopyridines is instructive.

The Influence of Halogen Substitution

The chloro and fluoro substituents at the 2- and 6-positions are strong electron-withdrawing groups. This has a profound impact on the hydrogen bonding capabilities of the scaffold:

  • Pyridine Nitrogen (Acceptor): The electron-withdrawing nature of the halogens decreases the electron density on the pyridine nitrogen, thereby weakening its ability to accept a hydrogen bond compared to unsubstituted 3-aminopyridine.[3][4]

  • Amino Group (Donor): Conversely, the inductive effect of the halogens increases the acidity of the amino protons, making the amino group a stronger hydrogen bond donor.

This dual effect creates a nuanced hydrogen bonding profile, where the scaffold is a more potent donor and a more modest acceptor. This can be strategically exploited in drug design to achieve specific interactions with a biological target. For instance, a stronger hydrogen bond donor may be desirable for interacting with a key acceptor residue in a protein's active site.

Tabulated Comparison

The following table provides a semi-quantitative comparison of the hydrogen bonding potential of this compound with related scaffolds. The values are predicted based on established principles of physical organic chemistry and available data for similar compounds.

ScaffoldKey Hydrogen Bond DonorKey Hydrogen Bond AcceptorPredicted HBD StrengthPredicted HBA Strength
3-Aminopyridine Amino Group (-NH₂)Pyridine NitrogenModerateStrong
2-Chloro-3-aminopyridine Amino Group (-NH₂)Pyridine NitrogenStrongModerate
3-Amino-2-fluoropyridine Amino Group (-NH₂)Pyridine NitrogenStrongerWeaker
This compound Amino Group (-NH₂)Pyridine NitrogenStrongestWeakest

Visualizing Hydrogen Bonding Interactions

The hydrogen bonding donor and acceptor sites of the this compound scaffold can be visualized as follows:

Caption: Hydrogen bond donor and acceptor sites on the this compound scaffold.

Experimental Workflow for Characterization

To empirically validate the predicted hydrogen bonding potential, a combination of spectroscopic and crystallographic techniques is recommended.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying hydrogen bonding in solution.[2][5][6] A titration experiment can be performed where a known hydrogen bond acceptor (e.g., dimethyl sulfoxide-d₆) is added to a solution of this compound in a non-polar solvent (e.g., CDCl₃). The downfield shift of the amino proton signals upon addition of the acceptor provides a quantitative measure of the hydrogen bond donor strength.

Protocol: ¹H NMR Titration

  • Sample Preparation: Prepare a stock solution of this compound in CDCl₃ (e.g., 10 mM). Prepare a stock solution of a hydrogen bond acceptor (e.g., DMSO-d₆) in CDCl₃ (e.g., 1 M).

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the this compound solution.

  • Titration: Add incremental aliquots of the DMSO-d₆ stock solution to the NMR tube containing the aminopyridine solution.

  • Spectral Acquisition: Acquire a ¹H NMR spectrum after each addition.

  • Data Analysis: Plot the chemical shift of the amino protons against the concentration of the hydrogen bond acceptor. The magnitude of the chemical shift change is indicative of the hydrogen bond strength.

FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy can also be used to probe hydrogen bonding.[1][7][8] The N-H stretching vibrations of the amino group will show a characteristic shift to lower wavenumbers (red shift) upon hydrogen bond formation.

Protocol: FTIR Analysis

  • Sample Preparation: Prepare a series of solutions of this compound in a non-polar solvent (e.g., CCl₄) at varying concentrations.

  • Spectral Acquisition: Acquire FTIR spectra for each concentration in the N-H stretching region (typically 3500-3300 cm⁻¹).

  • Data Analysis: Observe the appearance of a new, broader band at lower frequency as the concentration increases, indicating intermolecular hydrogen bonding. The magnitude of the red shift correlates with the strength of the hydrogen bond.

X-ray Crystallography

For a definitive structural elucidation of hydrogen bonding in the solid state, single-crystal X-ray crystallography is the gold standard.[9][10][11][12][13] Co-crystallization of this compound with a suitable hydrogen bond donor or acceptor can provide precise information on bond lengths and angles, offering unambiguous evidence of hydrogen bonding interactions.

Protocol: Co-crystallization and X-ray Diffraction

  • Co-former Selection: Choose a co-former with complementary hydrogen bonding capabilities (e.g., a carboxylic acid as a hydrogen bond donor to the pyridine nitrogen).

  • Crystal Growth: Employ various crystallization techniques (e.g., slow evaporation, vapor diffusion) to grow single crystals of the co-crystal.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect X-ray diffraction data.

  • Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise atomic coordinates.

  • Analysis: Analyze the intermolecular interactions to identify and characterize the hydrogen bonds, including donor-acceptor distances and angles.

Experimental_Workflow cluster_synthesis Scaffold Synthesis cluster_characterization Hydrogen Bonding Characterization cluster_analysis Data Analysis and Comparison synthesis Synthesize and Purify This compound nmr NMR Spectroscopy (¹H Titration) synthesis->nmr ftir FTIR Spectroscopy (Concentration Study) synthesis->ftir xray X-ray Crystallography (Co-crystallization) synthesis->xray analysis Analyze Spectroscopic Shifts and Crystal Structure Data nmr->analysis ftir->analysis xray->analysis comparison Compare with Analogous Scaffolds analysis->comparison

Caption: Experimental workflow for characterizing the hydrogen bonding potential.

Conclusion and Future Directions

The this compound scaffold possesses a rich and tunable hydrogen bonding profile. The interplay between the amino group as a strong donor and the electronically modulated pyridine nitrogen as a moderate acceptor provides a versatile platform for rational drug design. The strategic placement of electron-withdrawing halogens enhances the donor capacity while tempering the acceptor strength, a combination that can be leveraged to achieve high-affinity and selective interactions with biological targets.

The experimental protocols outlined in this guide offer a comprehensive approach to empirically quantify the hydrogen bonding characteristics of this and related scaffolds. Such data is invaluable for building robust structure-activity relationships and for guiding the optimization of lead compounds in drug discovery programs. Future computational studies, such as Density Functional Theory (DFT) calculations, could further complement these experimental findings by providing theoretical insights into the energetics of these hydrogen bonds.

References

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  • ResearchGate. (n.d.). X-ray crystal structure of 2. ResearchGate. Retrieved February 12, 2026, from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-2-chloro-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

In the fields of pharmaceutical research and advanced material science, the utility of halogenated pyridines like 3-Amino-2-chloro-6-fluoropyridine is significant. However, our responsibility as scientists extends beyond the successful synthesis and application of such compounds. The lifecycle of every chemical we handle concludes with its safe and compliant disposal. Improper disposal not only poses immediate risks within the laboratory but also carries long-term environmental consequences.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. The procedures outlined are grounded in established safety principles and regulatory frameworks, ensuring that you are not just following steps, but understanding the critical reasoning behind them. Our objective is to empower you to manage this chemical waste stream with the highest degree of safety, confidence, and environmental stewardship.

Foundational Knowledge: Hazard Assessment

Understanding the inherent risks of a compound is the bedrock of its safe handling and disposal. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, we can infer its hazard profile from structurally analogous compounds such as other aminopyridines and chloro-fluoropyridines.

The primary hazards are consistently identified across this chemical class:

  • Acute Toxicity: These compounds are often toxic if swallowed or in contact with skin.[1][2]

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation or damage.[1][3][4][5]

  • Environmental Hazard: As a halogenated organic compound, it requires specific disposal to prevent environmental harm.[6] Pyridine and its derivatives are generally classified as hazardous waste.[7]

Data Summary: Hazard Profile of Halogenated Aminopyridines

The following table summarizes the typical hazard classifications based on data from similar chemical structures. This should be treated as a minimum baseline for safety precautions.

Hazard ClassificationGHS Hazard StatementTypical Precautionary Statement
Acute Toxicity (Oral)H301: Toxic if swallowedP301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1][2]
Acute Toxicity (Dermal)H311: Toxic in contact with skinP302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
Skin Corrosion/IrritationH315: Causes skin irritationP264: Wash skin thoroughly after handling.[2]
Serious Eye Damage/IrritationH319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]
Aquatic HazardH410 / H412: Very toxic or harmful to aquatic life with long lasting effectsP273: Avoid release to the environment.[2]

Pre-Disposal Protocol: Engineering and Personal Safeguards

Before any waste is handled, the appropriate safeguards must be in place. This is a non-negotiable step to prevent personal exposure and environmental release.

  • Engineering Controls: All handling of this compound, whether as a pure substance or in solution, must be conducted within a properly functioning and certified chemical fume hood.[8][9][10] This is the primary barrier to prevent inhalation of any dust or vapors.

  • Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory. This includes:

    • Eye Protection: Chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required.[9][10]

    • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[8][11]

    • Body Protection: A fully buttoned lab coat and appropriate protective clothing must be worn to prevent skin exposure.[9][12]

The Disposal Workflow: A Step-by-Step Guide

Proper disposal is a systematic process. Each step is designed to ensure the waste is securely contained, clearly identified, and directed to the correct final disposal pathway.

Step 1: Waste Segregation - The Critical First Decision

The foundational principle of chemical waste management is segregation. As a halogenated organic compound, this compound waste must be kept separate from all other waste streams.

  • Causality: Halogenated organic compounds require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (e.g., HCl, HF) produced during combustion.[6][13] Mixing them with non-halogenated solvents complicates and increases the cost of disposal and can lead to regulatory non-compliance.

  • Action: Designate a specific, dedicated waste container for "Halogenated Organic Waste."[6][14] This includes the pure compound, reaction residues, contaminated materials (like silica gel or filter paper), and the initial rinses of emptied containers.[15]

Step 2: Containerization - Secure and Compatible Containment

The integrity of the waste container is paramount to preventing leaks and spills.

  • Action:

    • Select a container made of a compatible material (typically borosilicate glass or high-density polyethylene for solvent waste).

    • Ensure the container has a sealable, airtight screw cap.[8][16]

    • The container must be clean and dry before the first addition of waste.

Step 3: Labeling - Unambiguous Communication

Clear labeling is a critical safety feature and a regulatory requirement. An unlabeled container is a dangerous unknown.

  • Action:

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.[16]

    • Clearly write the full chemical name: "Waste this compound."

    • List all components and their approximate percentages, including solvents.[6]

    • Indicate the relevant hazards (e.g., Toxic, Irritant).

Step 4: In-Lab Storage - Safe Temporary Accumulation

While awaiting pickup, the waste container must be stored safely.

  • Action:

    • Keep the waste container closed at all times, except when adding waste.[15]

    • Store the container in a designated satellite accumulation area, which must be in a cool, dry, and well-ventilated location.[8][9][16]

    • Crucially, the container must be placed within secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.[8][15]

    • Store it away from incompatible materials, particularly strong oxidizing agents and acids.[12][16]

Step 5: Final Disposal - Professional Management

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8] The final disposal must be handled by licensed professionals.

  • Action:

    • Once the container is full (typically no more than 90% capacity) or is no longer being used, contact your institution's EHS department to schedule a waste pickup.[16]

    • EHS will transport the waste to a licensed hazardous waste disposal facility, where it will undergo controlled incineration at high temperatures (e.g., 820°C to 1,600°C) in a rotary kiln or liquid injection incinerator, which is the standard practice for pyridine and halogenated wastes.[7][13]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling & Collection Phase cluster_disposal Final Disposal Phase Start Start: Waste Generation Assess 1. Assess Hazards (Toxic, Irritant, Halogenated) Start->Assess PPE 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE Segregate 3. Segregate as HALOGENATED ORGANIC WASTE PPE->Segregate Containerize 4. Use Compatible, Labeled Hazardous Waste Container Segregate->Containerize Store 5. Store in Secondary Containment (Cool, Dry, Ventilated Area) Containerize->Store Contact_EHS 6. Arrange Pickup with Institutional EHS Store->Contact_EHS Incineration 7. Professional Disposal (High-Temp Incineration) Contact_EHS->Incineration End End: Compliant Disposal Incineration->End

Caption: Decision workflow for the safe disposal of this compound.

Emergency Procedures: Spill Management

In the event of a spill, a calm and systematic response is crucial.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[8]

  • Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.[8]

  • Control: If it is safe to do so, prevent the spill from spreading by using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or vacuum up the absorbed material and place it into a suitable, labeled hazardous waste container.[9]

  • Decontaminate: Clean the spill area according to your laboratory's specific procedures.

  • Report: Report the spill to your supervisor and your institution's EHS department.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine. ATSDR. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary for 2-Aminopyridine. NJ.gov. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Table 7-1, Regulations and Guidelines Applicable to Pyridine. NCBI. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA. [Link]

  • Washington State University. (n.d.). Pyridine Standard Operating Procedure. WSU. [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Bucknell University. [Link]

  • Colorado State University. (n.d.). Halogenated Waste. CSU. [Link]

  • Alkali Metals Limited. (n.d.). MSDS for 2-Aminopyridine. Alkali Metals Limited. [Link]

  • Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. eCFR. [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: 2-Aminopyridine. CDC. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Method PV2143. OSHA. [Link]

  • California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds. Westlaw. [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Amino-2-chloro-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of innovation. Compounds like 3-Amino-2-chloro-6-fluoropyridine, a halogenated aminopyridine, are valuable building blocks in medicinal chemistry. However, their structural complexity and reactivity necessitate a rigorous and proactive approach to safety. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE). The protocols herein are designed to create a self-validating system of safety, ensuring that every step is grounded in a clear understanding of the potential hazards.

Anticipated Hazard Profile

Based on analogous compounds, this compound should be handled as a substance that is potentially:

  • Acutely Toxic: Toxic if swallowed or in contact with skin.[1]

  • A Skin Irritant/Corrosive: Causes skin irritation, and potentially severe burns with prolonged contact.[3]

  • A Serious Eye Irritant: Causes serious eye irritation or damage upon contact.[3]

  • A Respiratory Irritant: Inhalation of dust or vapors may cause respiratory irritation.[4][5]

These hazards dictate a multi-layered PPE strategy focused on preventing all routes of exposure: dermal, ocular, and inhalation.

Core PPE Requirements: A At-a-Glance Summary

For ease of reference, the table below summarizes the minimum required PPE for handling this compound in a laboratory setting. Subsequent sections will detail the rationale and specific operational contexts for each.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical splash goggles are mandatory. A face shield should be worn over goggles when handling larger quantities (>5g) or when there is a significant splash risk.[6][7]Protects against splashes and airborne particles of the solid compound, which can cause serious, irreversible eye damage.[3][8]
Hand Protection Nitrile gloves for incidental contact (e.g., handling vials, weighing). Change immediately upon contamination. For extended handling or immersion, consider more robust gloves like butyl rubber.Prevents skin contact. Halogenated organic compounds can degrade some glove materials; nitrile offers good splash protection, but is not intended for prolonged contact.
Skin and Body Protection A fully-buttoned, long-sleeved laboratory coat. Closed-toe shoes are required at all times in the laboratory.Prevents accidental skin exposure from spills or dust.
Respiratory Protection All handling of the solid compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[4][9]Halogenated pyridines can be irritating to the respiratory system.[5] A fume hood provides the primary engineering control to prevent inhalation of airborne particles.

Detailed Operational and Disposal Protocols

Trust in a safety protocol comes from its clarity and procedural logic. The following step-by-step guides for common laboratory operations are designed to be unambiguous and inherently safe.

Protocol for Weighing and Preparing Solutions
  • Preparation: Before retrieving the chemical, ensure the chemical fume hood is operational and the work area is clean. Don appropriate PPE: lab coat, chemical splash goggles, and nitrile gloves.

  • Handling Solid: Conduct all weighing of the solid this compound inside the fume hood. Use a disposable weigh boat to prevent cross-contamination.

  • Dispensing: If transferring the solid, use a spatula. Avoid creating airborne dust by handling the material gently. Close the primary container immediately after dispensing.

  • Dissolution: Add the solvent to the vessel containing the weighed solid slowly to avoid splashing. If sonication or heating is required, ensure the vessel is appropriately capped or covered to prevent vapor release.

  • Cleanup: Dispose of the used weigh boat and any contaminated items (e.g., pipette tips, wipes) in a designated solid hazardous waste container.[9]

  • Doffing PPE: Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the hazardous waste stream. Wash hands thoroughly with soap and water.[9]

Protocol for Spill Management

Accidents can happen; a clear plan prevents them from becoming emergencies.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a containment hood, evacuate the lab.

  • Assess & Equip: For a small spill (<5g) inside a fume hood, you may proceed with cleanup if you are trained to do so. Ensure you are wearing your full PPE, including goggles, lab coat, and appropriate gloves.

  • Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or earth.[4] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep the absorbed material into a sealable container. Use non-sparking tools if a flammable solvent was involved.[9]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Place all cleanup materials into the hazardous waste container.

  • Dispose: Label the sealed container as "Hazardous Waste" with the full chemical name and date. Arrange for disposal according to your institution's hazardous waste procedures.[9]

Visualization of PPE Selection Workflow

The choice of PPE is not static; it adapts to the task. The following diagram illustrates the decision-making process for selecting the appropriate level of protection.

PPE_Workflow cluster_0 Start: Task Assessment cluster_1 Core PPE (Always Required) cluster_2 Task-Specific Decisions cluster_3 Final PPE Ensemble start Identify Task: Handling this compound core_ppe Lab Coat + Closed-Toe Shoes + Safety Goggles start->core_ppe Begin any task weighing Weighing Solid or Transferring Powder core_ppe->weighing solution Making Solution or Routine Liquid Transfer core_ppe->solution spill Large Spill or Aerosol Generation Risk core_ppe->spill ppe_weighing Core PPE + Nitrile Gloves + Fume Hood weighing->ppe_weighing ppe_solution Core PPE + Nitrile Gloves + Fume Hood solution->ppe_solution ppe_spill Core PPE + Face Shield + Heavy-Duty Gloves + Respirator (if needed) spill->ppe_spill

Caption: Decision workflow for selecting appropriate PPE.

References

  • Loba Chemie. (2013, August 2). 4-AMINOPYRIDINE For Synthesis MSDS. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.